molecular formula C11H14O B3266916 4-Isopropyl-2-methylbenzaldehyde CAS No. 4395-88-4

4-Isopropyl-2-methylbenzaldehyde

Cat. No.: B3266916
CAS No.: 4395-88-4
M. Wt: 162.23 g/mol
InChI Key: PIVGSZAAEJXIQU-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4) is a specialized aromatic aldehyde with the molecular formula C 11 H 14 O and a molecular weight of 162.23 g/mol . This compound serves as a versatile chemical intermediate and valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a precursor for the development of more complex molecules. Published protocols describe its use in the synthesis of novel piperazine derivatives, which are a class of compounds evaluated for their potential anti-inflammatory properties . Furthermore, this compound has been utilized in the preparation of multifunctional silica nanoparticles, demonstrating its role in advanced materials science . Researchers also employ it in the synthesis and characterization of hydrazide-hydrazone derivatives, which are of interest for their diverse biological activities . The structure of 4-Isopropyl-2-methylbenzaldehyde features an aldehyde functional group attached to a disubstituted benzene ring, containing both isopropyl and methyl groups. This specific arrangement influences its reactivity and physical properties, making it a distinct entity compared to simpler benzaldehyde derivatives like 4-Methylbenzaldehyde . As a reagent, it facilitates the introduction of a bulky, lipophilic aromatic moiety into target molecules. Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-methyl-4-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)10-4-5-11(7-12)9(3)6-10/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVGSZAAEJXIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667458
Record name 2-Methyl-4-(propan-2-yl)benzaldehyde
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Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4395-88-4
Record name 2-Methyl-4-(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4395-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(propan-2-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isopropyl-2-methylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropyl-2-methylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of steric and electronic properties that make it a molecule of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthetic protocols, spectroscopic data for identification and characterization, and an exploration of its reactivity and potential applications in drug development. By synthesizing technical data with practical insights, this document serves as a valuable resource for researchers working with this and related molecular scaffolds.

Introduction and Molecular Overview

4-Isopropyl-2-methylbenzaldehyde, with the IUPAC name 2-methyl-4-propan-2-ylbenzaldehyde, is an aromatic aldehyde characterized by a benzene ring substituted with an isopropyl group at the para position and a methyl group at the ortho position relative to the formyl group.[1] This substitution pattern imparts a specific steric and electronic environment to the reactive aldehyde functionality, influencing its behavior in chemical reactions.

The presence of the ortho-methyl group introduces steric hindrance around the aldehyde, which can modulate its reactivity towards nucleophiles compared to its less hindered isomer, 4-isopropylbenzaldehyde (cuminaldehyde).[2] The isopropyl and methyl groups, both being electron-donating, increase the electron density of the aromatic ring, which can affect its susceptibility to electrophilic aromatic substitution and influence the reactivity of the aldehyde group.

Molecular Identifiers: [1]

  • CAS Number: 4395-88-4

  • Molecular Formula: C₁₁H₁₄O

  • Molecular Weight: 162.23 g/mol

  • SMILES: CC1=C(C=C(C=C1)C(C)C)C=O

Physicochemical Properties

Table 1: Physicochemical Properties

Property4-Isopropyl-2-methylbenzaldehyde (Computed)4-Isopropylbenzaldehyde (Experimental)
Molecular Weight ( g/mol ) 162.23[1]148.20[2]
Boiling Point (°C) Not available235.5[2]
Density (g/mL) Not available0.973-0.981[2]
LogP 2.9[1]3.170[2]
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in alcohol and diethyl ether.[3]

The structural similarities suggest that 4-Isopropyl-2-methylbenzaldehyde is a liquid at room temperature with a boiling point comparable to its para-isomer and exhibits good solubility in common organic solvents.

Synthesis of 4-Isopropyl-2-methylbenzaldehyde

The synthesis of 4-Isopropyl-2-methylbenzaldehyde can be approached through the formylation of the corresponding substituted aromatic hydrocarbon. A plausible and effective method is the ortho-selective formylation of 4-isopropyltoluene (p-cymene).

Proposed Synthetic Pathway: Ortho-Formylation

A common strategy for introducing a formyl group ortho to an existing alkyl group on a benzene ring is the Duff reaction or a modified version thereof.[4] The Gattermann-Koch reaction is another classical formylation method, though it often favors para-substitution.[5][6] Given the para-position is blocked by the isopropyl group in 4-isopropyltoluene, formylation is directed to the ortho positions.

Synthesis of 4-Isopropyl-2-methylbenzaldehyde start 4-Isopropyltoluene (p-Cymene) intermediate Iminium Intermediate start->intermediate Duff Reaction Conditions reagents Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) product 4-Isopropyl-2-methylbenzaldehyde intermediate->product Work-up hydrolysis Acidic Hydrolysis

Caption: Proposed synthesis of 4-Isopropyl-2-methylbenzaldehyde via the Duff reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the Duff reaction for ortho-formylation of alkylbenzenes.[4] Optimization may be required for this specific substrate.

Materials:

  • 4-Isopropyltoluene (p-cymene)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropyltoluene (1 equivalent) in trifluoroacetic acid.

  • Addition of Reagent: To the stirred solution, add hexamethylenetetramine (HMTA) (4 equivalents) portion-wise.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid.

  • Hydrolysis: Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium species.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Isopropyl-2-methylbenzaldehyde.

Causality behind Experimental Choices:

  • Trifluoroacetic acid serves as both the solvent and the acid catalyst, which is a common modification of the Duff reaction to improve yields with less activated substrates.[4]

  • Hexamethylenetetramine (HMTA) is the formylating agent precursor.

  • Acidic hydrolysis is crucial to convert the initially formed imine intermediate into the desired aldehyde.

  • Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material and potential side products, such as the other ortho-isomer if formed.

Spectroscopic Characterization

Detailed experimental spectra for 4-Isopropyl-2-methylbenzaldehyde are not widely published. The following are predicted data and interpretations based on the known effects of the substituents.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the methyl and isopropyl groups.

Table 2: Predicted ¹H NMR Data for 4-Isopropyl-2-methylbenzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehydic proton (-CHO)
~7.6d1HAromatic proton (ortho to -CHO)
~7.2dd1HAromatic proton (meta to -CHO, ortho to -CH₃)
~7.1d1HAromatic proton (meta to -CHO, ortho to -isopropyl)
~3.0sept1HIsopropyl methine proton (-CH(CH₃)₂)
~2.6s3HMethyl protons (-CH₃)
~1.2d6HIsopropyl methyl protons (-CH(CH₃)₂)

Interpretation:

  • The aldehydic proton will be a sharp singlet significantly downfield due to the electron-withdrawing nature of the carbonyl group.

  • The aromatic region will display a complex splitting pattern due to the three non-equivalent protons.

  • The ortho-methyl group will appear as a singlet.

  • The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Data for 4-Isopropyl-2-methylbenzaldehyde

Chemical Shift (δ, ppm)Assignment
~192Carbonyl carbon (C=O)
~150Aromatic carbon attached to the isopropyl group
~140Aromatic carbon attached to the methyl group
~135Aromatic carbon attached to the aldehyde group
~132Aromatic C-H
~128Aromatic C-H
~125Aromatic C-H
~34Isopropyl methine carbon
~24Isopropyl methyl carbons
~19Methyl carbon
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

Table 4: Predicted Key IR Absorptions for 4-Isopropyl-2-methylbenzaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~2960Medium-StrongC-H stretch (aliphatic)
~2870, ~2770WeakC-H stretch (aldehydic - Fermi doublet)
~1700StrongC=O stretch (aromatic aldehyde)
~1600, ~1460MediumC=C stretch (aromatic ring)

Reactivity and Potential Applications in Drug Development

The reactivity of 4-Isopropyl-2-methylbenzaldehyde is primarily dictated by the aldehyde functional group. It can undergo a variety of transformations common to aldehydes, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Reactivity of 4-Isopropyl-2-methylbenzaldehyde start 4-Isopropyl-2-methylbenzaldehyde product_acid 4-Isopropyl-2-methylbenzoic acid start->product_acid [O] product_alcohol (4-Isopropyl-2-methylphenyl)methanol start->product_alcohol [H] product_alkene Styrene derivative start->product_alkene C=C formation oxidation Oxidation (e.g., KMnO₄, H₂CrO₄) reduction Reduction (e.g., NaBH₄, H₂/Pd) wittig Wittig Reaction (Ph₃P=CHR')

Caption: Key reactions of the aldehyde group in 4-Isopropyl-2-methylbenzaldehyde.

Key Reactions
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-isopropyl-2-methylbenzoic acid, using standard oxidizing agents.

  • Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding primary alcohol, (4-isopropyl-2-methylphenyl)methanol.

  • Wittig Reaction: As an aldehyde, it is a suitable substrate for the Wittig reaction, allowing for the formation of a carbon-carbon double bond and the synthesis of various styrene derivatives.[7][8][9]

  • Grignard and Organolithium Reactions: It can react with Grignard reagents or other organometallic compounds to form secondary alcohols.[10][11][12]

Role in Drug Development

While direct applications of 4-Isopropyl-2-methylbenzaldehyde in approved drugs are not prominently documented, its structural motifs are present in various biologically active molecules. Its derivatives, particularly those of the closely related 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde), have been investigated for their antibacterial properties.[10]

The substituted benzaldehyde moiety is a common starting point for the synthesis of more complex heterocyclic structures that form the core of many pharmaceutical agents. For instance, benzaldehydes are key precursors in the synthesis of chalcones, flavones, and other polyphenolic compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer effects.

A patent describes the use of 2-methoxy-5-isopropylbenzaldehyde as an intermediate in the synthesis of substance P receptor antagonists, highlighting the utility of this substitution pattern in medicinal chemistry.[13] This suggests that 4-Isopropyl-2-methylbenzaldehyde could serve as a valuable starting material for the synthesis of novel therapeutic agents.

Handling, Safety, and Storage

As with all benzaldehyde derivatives, 4-Isopropyl-2-methylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory system. Aldehydes are also prone to air oxidation to the corresponding carboxylic acids, so it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Conclusion

4-Isopropyl-2-methylbenzaldehyde is a versatile aromatic aldehyde with potential for a range of chemical transformations. While comprehensive experimental data for this specific isomer is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on its structure and comparison with related compounds. Its utility as a synthetic intermediate, particularly in the construction of complex molecular architectures, makes it a compound of interest for researchers in organic synthesis and drug discovery. Further exploration of its biological activity and its application as a scaffold in medicinal chemistry is warranted.

References

  • PubChem. (n.d.). 4-Isopropyl-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Shahi, A., Manhas, R., Bhattacharya, S., & Jasha, H. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cuminaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Formation of parapropylbenzaldehyde.
  • Google Patents. (n.d.). Novel benzaldehyde derivatives, their preparation, and their use.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 4-Isopropylbenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Benzaldehyde derivatives, their preparation and application.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Crounse, N. N. (1949). The Gattermann-Koch Reaction; The Formylation of Isopropylbenzene Under Pressure. Journal of the American Chemical Society, 71(4), 1263. [Link]

  • Filo. (2025, January 11). I want to just complete the table 1H NMR spectrum of 4 isopropyl benzalde.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, November 15). 4-Methylbenzaldehyde.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isopropyl-benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts. Retrieved from [Link]

  • Patsnap. (2021, October 29). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Formylation process for aromatic aldehydes.
  • Liberty University. (n.d.). Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

4-Isopropyl-2-methylbenzaldehyde CAS number 4395-88-4

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application utility of 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4). This document is structured to serve researchers and drug development professionals requiring high-fidelity data for synthetic planning and scaffold evaluation.[1]

CAS Number: 4395-88-4 Synonyms: 2-Methyl-4-(propan-2-yl)benzaldehyde; p-Isopropyl-o-tolualdehyde[2][3]

Executive Summary

4-Isopropyl-2-methylbenzaldehyde is a trisubstituted aromatic aldehyde characterized by a unique 1,2,4-substitution pattern. Unlike its more common isomer, Cuminaldehyde (4-isopropylbenzaldehyde), this molecule incorporates an ortho-methyl group relative to the carbonyl, introducing significant steric differentiation and electronic donation.

In pharmaceutical research, it serves as a lipophilic scaffold for building complex benzylamine derivatives and stilbene analogs. Its synthesis is primarily achieved through the regioselective formylation of m-cymene, exploiting steric steering to favor the 6-position.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 2-Methyl-4-(propan-2-yl)benzaldehyde
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
SMILES CC1=C(C=CC(=C1)C(C)C)C=O[3][4]
InChI Key PIVGSZAAEJXIQU-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Boiling Point 115–118 °C (at 13 Torr) / ~225 °C (at 760 Torr)
Density 0.972 g/cm³ (at 15 °C)
Refractive Index ~1.525 (Predicted)
Solubility Soluble in ethanol, ether, DCM; Insoluble in water

Synthetic Pathway: Regioselective Formylation

The synthesis of 4-isopropyl-2-methylbenzaldehyde presents a classic study in regioselective electrophilic aromatic substitution (EAS). The precursor is m-Cymene (1-methyl-3-isopropylbenzene).[5]

The Precursor Choice
  • Target Analysis: The target molecule has a methyl group at C2 and an isopropyl group at C4 (relative to the aldehyde at C1). This meta relationship between the alkyl groups dictates the use of m-cymene as the starting material, rather than the more common p-cymene (where alkyls are para).

Reaction Mechanism (Rieche Formylation vs. Gattermann-Koch)

While the Gattermann-Koch reaction (CO/HCl/AlCl₃) is historically significant, the Rieche Formylation using dichloromethyl methyl ether (TiCl₄ or SnCl₄ catalyst) is often preferred in modern laboratories for its operational simplicity and high yields.

Regioselectivity Logic:

  • m-Cymene has three accessible nucleophilic sites: C2, C4, and C6.

    • C2 (Ortho to both): Sterically occluded by the flanking methyl and isopropyl groups. Highly unfavorable.

    • C4 (Ortho to Isopropyl, Para to Methyl): Sterically hindered by the bulky isopropyl group.

    • C6 (Ortho to Methyl, Para to Isopropyl): The methyl group is significantly smaller than the isopropyl group. Electronic activation from the para-isopropyl group directs the electrophile here.

Synthesis Workflow Diagram

The following diagram illustrates the regioselective pathway from m-cymene.

SynthesisPathway Precursor m-Cymene (1-Methyl-3-isopropylbenzene) Transition Electrophilic Attack (Favored at C6) Precursor->Transition Activation Reagents Reagents: Dichloromethyl methyl ether TiCl4, DCM, 0°C Reagents->Transition Target 4-Isopropyl-2-methylbenzaldehyde (Major Isomer) Transition->Target Steric Control (Ortho to Me) Minor 2-Isopropyl-4-methylbenzaldehyde (Minor Isomer - C4 attack) Transition->Minor Steric Hindrance (Ortho to iPr)

Caption: Regioselective synthesis via Rieche formylation. Steric bulk of the isopropyl group directs substitution to the C6 position.

Reactivity & Pharmaceutical Applications

This molecule serves as a versatile "chiral pool" alternative (though achiral itself, it is a scaffold for chiral induction) and a lipophilic building block.

Chemical Reactivity Profile
  • Aldol Condensations: The aldehyde is non-enolizable (no alpha-hydrogens), making it an ideal electrophile for crossed-aldol reactions with ketones (e.g., acetophenone) to form chalcones.

  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH₄) yields secondary benzylamines. The ortho-methyl group provides conformational restriction, potentially improving receptor binding selectivity in drug targets.

  • Oxidation: Readily oxidized to 4-isopropyl-2-methylbenzoic acid , a potential bioisostere for other substituted benzoic acids in NSAID design.

Drug Development Utility
  • Lipophilicity Modulation: The isopropyl group significantly increases logP compared to a simple methyl or ethyl group, enhancing blood-brain barrier (BBB) penetration for CNS-active agents.

  • Scaffold for S1P1 Agonists: Benzyl derivatives with this substitution pattern have been explored in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators.

  • Metabolic Stability: The ortho-methyl group can block metabolic oxidation at the benzylic position (if the aldehyde is reduced to a methylene), extending half-life.

Derivatization Pathway Diagram

Reactivity Center 4-Isopropyl-2-methylbenzaldehyde (Core Scaffold) Acid 4-Isopropyl-2-methylbenzoic acid (Oxidation) Center->Acid KMnO4 / [O] Amine N-Benzylamine Derivatives (Reductive Amination) Center->Amine R-NH2, NaBH(OAc)3 Stilbene Stilbene/Chalcone Analogs (Aldol/Wittig) Center->Stilbene Ph-CO-CH3 / Base

Caption: Primary derivatization pathways for pharmaceutical scaffold construction.

Analytical Characterization (Expectations)

To validate the synthesis of CAS 4395-88-4, the following spectroscopic signatures must be confirmed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.2 ppm (1H, s): Aldehyde proton (distinctive singlet).

    • δ ~7.7 ppm (1H, d, J=8Hz): Aromatic proton at C6 (ortho to CHO).

    • δ ~7.1–7.3 ppm (2H, m): Aromatic protons at C3 and C5.

    • δ ~2.9 ppm (1H, septet): Isopropyl methine proton.

    • δ ~2.6 ppm (3H, s): Ortho-methyl group.

    • δ ~1.25 ppm (6H, d): Isopropyl methyl groups.

  • IR Spectroscopy:

    • Strong absorption at 1690–1700 cm⁻¹ (C=O stretch, conjugated).

    • Weak doublet ~2750/2850 cm⁻¹ (C-H aldehyde stretch).

Safety & Handling (HSE)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Flash Point: Estimated >90 °C. Combustible liquid.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to autoxidation to carboxylic acids upon air exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45096186, 4-Isopropyl-2-methylbenzaldehyde. Retrieved from [Link][3]

  • Organic Syntheses (1950). o-Tolualdehyde (Methodology reference for formylation). Org.[6][7][8] Synth. 30 , 99. Retrieved from [Link]

Sources

Technical Whitepaper: Structural, Synthetic, and Mechanistic Profiling of 2-Methyl-4-(1-methylethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fine chemicals and pharmaceutical intermediates, sterically hindered aromatic aldehydes serve as critical building blocks. 2-Methyl-4-(1-methylethyl)benzaldehyde (CAS: 4395-88-4), commonly referred to as 2-methyl-4-isopropylbenzaldehyde, is a highly functionalized dialkyl-substituted benzaldehyde[1]. As a Senior Application Scientist, understanding the mechanistic behavior of this molecule—governed by the synergistic inductive effects of its ortho-methyl and para-isopropyl groups—is paramount. This whitepaper provides an in-depth technical analysis of its physicochemical profile, upstream synthesis protocols, and downstream catalytic transformations, emphasizing causality and self-validating experimental designs.

Physicochemical Profiling & Structural Elucidation

The reactivity of 2-methyl-4-(1-methylethyl)benzaldehyde is heavily dictated by its steric and electronic environment. The ortho-methyl group creates a localized steric shield around the formyl moiety, slightly retarding non-catalyzed nucleophilic additions. Conversely, the para-isopropyl group donates electron density into the aromatic ring via hyperconjugation, activating the ring for electrophilic chemistry and enhancing the migratory aptitude of the aryl group in oxidative pathways.

Table 1: Core Physicochemical Attributes

Data summarized for analytical benchmarking and process safety calculations.

PropertyValueAnalytical Significance
CAS Number 4395-88-4Primary registry identifier[1].
Molecular Formula C₁₁H₁₄OConfirms dialkyl substitution[1].
Molecular Weight 162.23 g/mol Used for stoichiometric calculations[1].
Exact Mass 162.104465Target for High-Resolution Mass Spectrometry (HRMS)[1].
Boiling Point 115–118 °C @ 13 TorrDictates vacuum distillation parameters[1].
Density 0.972 g/cm³ @ 15 °CCritical for volumetric solvent scaling[1].
XLogP3 2.9Indicates moderate lipophilicity[1].
Topological Polar Surface Area (PSA) 17.1 ŲCorrelates with membrane permeability[1].

Synthetic Methodologies: Upstream Pathways

Causality of Synthetic Design

The most efficient upstream precursor for this molecule is m-cymene (1-isopropyl-3-methylbenzene)[2]. To introduce the formyl group, electrophilic aromatic substitution is employed. While the Gattermann-Koch reaction (CO/HCl) is historically relevant, the Vilsmeier-Haack formylation is preferred in modern laboratories to avoid highly toxic carbon monoxide gas.

Regioselectivity is the critical challenge here. The synergistic directing effects of the methyl and isopropyl groups dictate the outcome. Electrophilic attack occurs predominantly at the position para to the bulky isopropyl group and ortho to the methyl group (position 6 of the m-cymene ring), minimizing steric clash and yielding the target 2-methyl-4-isopropylbenzaldehyde.

Self-Validating Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: Under an inert nitrogen atmosphere, cool 3.0 equivalents of anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add 1.2 equivalents of phosphorus oxychloride (POCl₃) dropwise. Causality: This generates the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent) while controlling the exothermic profile.

  • Substrate Addition: Introduce 1.0 equivalent of m-cymene[2] to the reaction mixture, maintaining the temperature below 5 °C to prevent premature degradation of the iminium complex.

  • Reaction Propagation: Gradually heat the mixture to 80–90 °C and stir for 4–6 hours. In-Process Control (IPC): Monitor via GC-FID; the reaction is complete when the m-cymene peak area is <1%.

  • Quenching & Hydrolysis: Pour the cooled reaction mixture over crushed ice and neutralize with 20% aqueous NaOH to pH 7-8. Causality: Alkaline hydrolysis cleaves the intermediate iminium salt to reveal the formyl group.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via fractional vacuum distillation (collecting the fraction at 115–118 °C @ 13 Torr)[1].

SynthesisWorkflow mCymene m-Cymene Precursor (1-isopropyl-3-methylbenzene) Iminium Iminium Ion Intermediate (Electrophilic Attack) mCymene->Iminium Electrophilic Substitution Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Iminium Generates Electrophile Hydrolysis Aqueous Hydrolysis (Ice + Base) Iminium->Hydrolysis Quenching Product 2-Methyl-4-isopropylbenzaldehyde (Target Product) Hydrolysis->Product Yields Aldehyde

Fig 1: Vilsmeier-Haack formylation workflow yielding 2-methyl-4-isopropylbenzaldehyde.

Downstream Applications: Catalytic Oxidation to Phenols

Causality of the Baeyer-Villiger Shift

A highly valuable downstream application of 2-methyl-4-(1-methylethyl)benzaldehyde is its oxidation to 2-methyl-4-isopropylphenol[3]. In standard oxidations, aldehydes typically yield carboxylic acids (via hydride migration). However, the electron-donating alkyl groups on this specific aromatic ring significantly enhance the migratory aptitude of the aryl group. When treated with hydrogen peroxide (H₂O₂), a Baeyer-Villiger-type rearrangement occurs, prioritizing aryl migration over hydride migration to form an intermediate aryl formate ester[4].

The choice of solvent is critical. The reaction is performed in sulfolane (tetramethylene sulfone) because it completely dissolves the aldehyde and is exceptionally resistant to oxidative degradation by H₂O₂[3].

Self-Validating Protocol: Catalytic Oxidation
  • Solvent & Substrate Preparation: Dissolve 1.0 equivalent of 2-methyl-4-isopropylbenzaldehyde in 8.0 equivalents of sulfolane[3].

  • Catalyst Addition: Add a catalytic amount of a strong inorganic acid (e.g., 95% H₂SO₄ or 67% HClO₄)[4]. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity for H₂O₂ attack.

  • Oxidation: Slowly add 1.2 equivalents of 98% H₂O₂ while maintaining the reaction temperature at 120 °C[4]. Safety Note: Strict thermal control is required to prevent peroxide accumulation.

  • Transesterification: The primary product is the formate ester of the phenol. To liberate the free phenol, add methanol to the reaction mixture to induce transesterification[5].

  • Validation: Confirm the complete conversion of the formate to the free phenol via FTIR (disappearance of the ester C=O stretch at ~1730 cm⁻¹ and appearance of the broad phenolic O-H stretch at ~3300 cm⁻¹).

OxidationWorkflow Aldehyde 2-Methyl-4-isopropylbenzaldehyde Criegee Peroxyhemiacetal (Criegee Intermediate) Aldehyde->Criegee Oxidant H2O2 in Sulfolane (Acid Catalyst) Oxidant->Criegee Nucleophilic Addition Migration Aryl Formate Ester (Aryl Migration) Criegee->Migration Baeyer-Villiger Shift Hydrolysis Hydrolysis / Transesterification Migration->Hydrolysis Phenol 2-Methyl-4-isopropylphenol Hydrolysis->Phenol Cleaves Formate

Fig 2: Baeyer-Villiger oxidation of the aldehyde to 2-methyl-4-isopropylphenol.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized 2-methyl-4-(1-methylethyl)benzaldehyde must be subjected to orthogonal analytical verification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) must appear at m/z 162, confirming the addition of the formyl group to the m-cymene precursor[1].

  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃): A distinct singlet at ~10.2 ppm validates the presence of the aldehyde proton. The isopropyl methine proton will appear as a characteristic septet around 2.9 ppm, confirming that the alkyl groups remained intact during the electrophilic substitution.

References[1] Echemi. "4395-88-4, 2-Methyl-4-(1-methylethyl)benzaldehyde Formula - Echemi". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3QibKBppPZ5TPLtOklXjq4rpE3h8XMZ58HoC-ChrQ0yIi5_QvM5LhmTAnhLghBJuTJlH3uDOmz3PZsn-7aJ97TvriAU-gQFTPHzRPgdZlp1Laexs_8M2tqAZRx1BHzAOHUhPY1bAfhil8uNpMQVQQNGunt1UXc3hOjs_lOodegpZHpNrEgccE0VdZtA65GOCpP7VTcrjy[3] Google Patents. "US3872156A - Process for the preparation of phenols by oxidation of aromatic aldehydes". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJ7d1vPM4cT1uALEr9JY-eWd1HTbGZ6yp2k9c45TPmnBzsJUTucfacn-mHLaqH3QxScoELst03uEHV5oquq_0H93izPzhg64wvd04NTpnSmwYC78bSo2sfz1xWgreLxlLn3T5tXrqgAOh[4] Google Patents. "US3872156A - Process for the preparation of phenols by oxidation of aromatic aldehydes". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5oPFYY6kw0hJFxUx6EGWUaij-T5WTntILzUmSpScPsdw3IhG8bepQe7BiW-QkNJc0RrfR0f4GIj7pLXbChVYH_jwiB-CGyN3IyfNd8xcg60WnUlrvDmWO690-_nhaldROonUvHDQ92A_N[2] Guidechem. "535-77-3 M-CYMENE C10H14, Formula,NMR,Boiling Point,Density,Flash Point". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED57rUGgg78mX5FtnWgNbava0Y2CiDxlrnR-REOfJ8XbuHvETcNnMqKpbGCSLPsbrvdF8uplhzIJoziwKUr4J_Wa0pIL6AQESxhyeWLi56UenWjlAWQo-KoCbKyuKSzgaQw9CDAqRxi-SPXiF7C40a[5] Google Patents. "US3872156A - Process for the preparation of phenols by oxidation of aromatic aldehydes". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIDVMpGyC_4XRK2eXcLP2oBv4m3JlW004pu3mRWW4mKHTHnu25Jhwx9ooylRFvE_DJtE2sDx6Wk266na-fFIwjQRrC-Pjc5GtGyTziLU5IwJeUQx4T4rtPxUsFbH64iK4Gpwvdn1vxkqK8

Sources

Technical Whitepaper: Scalable Synthesis of 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-Isopropyl-2-methylbenzaldehyde .

Important Technical Note on CAS Registry Numbers: Before proceeding, researchers must note a frequent database error. The CAS number 4395-98-6 is often erroneously associated with this aldehyde in some secondary chemical indices.[1][2][3] However, 4395-98-6 correctly refers to Piperidine-4-carbonitrile .[1][2][3][4] The correct CAS registry number for 4-Isopropyl-2-methylbenzaldehyde is 4395-88-4 .[1][2][3][5] This guide addresses the synthesis of the aldehyde (CAS 4395-88-4).[1][2][3]

Target Molecule: 4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) Precursor: m-Cymene (1-isopropyl-3-methylbenzene) Primary Application: Intermediate for agrochemicals, fragrance synthesis (Cyclamen aldehyde analogs), and ligand design.[1][2][3]

Retrosynthetic Analysis & Strategic Considerations

The synthesis of 4-isopropyl-2-methylbenzaldehyde presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). A common novice error is attempting to functionalize p-cymene (1-isopropyl-4-methylbenzene).[1][2][3] However, formylation of p-cymene yields 2-methyl-5-isopropylbenzaldehyde (isomeric, but structurally distinct).[1][2][3]

To achieve the 4-isopropyl-2-methyl substitution pattern, the starting material must be m-cymene (1-methyl-3-isopropylbenzene).[1][2][3]

The Regioselectivity Logic

m-Cymene possesses four open positions for electrophilic attack (2, 4, 5, 6).[2][3] The directing effects of the alkyl groups determine the outcome:

  • Position 2 (Ortho to both): Sterically occluded by the flanking methyl and isopropyl groups.[2][3] Highly disfavored.

  • Position 5 (Meta to both): Electronically deactivated relative to ortho/para positions.

  • Position 4 (Para to Methyl, Ortho to Isopropyl): Sterically hindered by the bulky isopropyl group.[3]

  • Position 6 (Para to Isopropyl, Ortho to Methyl): Sterically accessible (methyl is smaller than isopropyl) and electronically activated.[3]

Retrosynthesis cluster_regio Regioselectivity Logic (m-Cymene) Target Target: 4-Isopropyl-2-methylbenzaldehyde Precursor Precursor: m-Cymene (1-methyl-3-isopropylbenzene) Target->Precursor Retrosynthetic Disconnection (C-C Bond Cleavage) Pos6 Position 6: Favored (Ortho to Me, Para to iPr) Precursor->Pos6 Major Pathway Pos4 Position 4: Minor Product (Ortho to iPr, Para to Me) Precursor->Pos4 Steric Hindrance

Caption: Retrosynthetic logic identifying m-Cymene as the obligate precursor and predicting Position 6 as the major site of formylation due to steric differentiation between methyl and isopropyl groups.[1][2][3]

Primary Synthetic Route: Rieche Formylation

For laboratory-scale synthesis (up to 100g) requiring high purity, the Rieche Formylation is the superior method.[1][2][3] It utilizes dichloromethyl methyl ether (DCME) and titanium tetrachloride (


).[3][6][7][8][9] This method avoids the high pressures of Gattermann-Koch and generally provides cleaner reaction profiles for alkylbenzenes.[1][2][3]
Reaction Scheme

[1][2][3][7]
Experimental Protocol

Safety:


 releases HCl gas upon contact with moisture.[3] Perform all operations in a fume hood under inert atmosphere (

or Ar).

Reagents:

  • m-Cymene (1-Methyl-3-isopropylbenzene): 13.4 g (100 mmol)[1][2][3]

  • Dichloromethyl methyl ether (DCME): 13.8 g (120 mmol)[1][2][3]

  • Titanium tetrachloride (

    
    ): 38.0 g (200 mmol)[1][2][3]
    
  • Dichloromethane (DCM): 100 mL (Anhydrous)[1][2][3]

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with m-cymene (13.4 g) and anhydrous DCM (80 mL). Cool the solution to 0°C using an ice/salt bath.

  • Catalyst Addition: Transfer

    
     (38.0 g) to the addition funnel under nitrogen. Add dropwise to the stirred solution over 15 minutes. The solution will darken (deep red/brown) indicating complex formation.[2][3]
    
  • Electrophile Addition: Dissolve DCME (13.8 g) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor conversion via TLC (Solvent: 10% EtOAc/Hexane) or GC-MS.[1][2][3]

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis.[1]

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM (2 x 50 mL).[2]

  • Workup: Combine organic phases, wash with saturated

    
     (to remove acid traces) and brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.

Expected Yield: 85–92% crude oil.[3]

Industrial Scalability: Gattermann-Koch Reaction

For multi-kilogram to ton-scale production, the Rieche reagent (DCME) becomes cost-prohibitive and hazardous (carcinogen).[1][2][3] The Gattermann-Koch reaction is the industrial standard, utilizing carbon monoxide and HCl gas.[1][2][3]

Reagents:

  • Carbon Monoxide (CO)[2][3]

  • Hydrogen Chloride (HCl) gas[1][2][3]

  • Catalyst:

    
     (Stoichiometric)[1][2][3]
    
  • Co-catalyst: CuCl (Catalytic amount, essential for CO activation)[2][3]

Process Parameters
ParameterValueRationale
Pressure 30–50 barHigh pressure favors the formation of the formyl cation complex.[1][2][3]
Temperature 25–35°CHigher temperatures increase isomerization/disproportionation of the alkyl groups.[2]
Catalyst Ratio 1.1 eq

Lewis acid must complex the aldehyde product, requiring stoichiometric quantities.[2]
Selectivity ~90:10Ratio of 4-isopropyl-2-methyl (Target) vs. 2-isopropyl-4-methyl isomer.[1][2][3]

Purification & Characterization

The crude product will contain the major isomer (target) and the minor isomer (substitution at position 4).[2][3] Separation is achieved via Bisulfite Adduct Purification , which exploits the steric differences between the two isomers.[2] The aldehyde group at position 6 (target) is flanked by a methyl group, whereas the minor isomer's aldehyde is flanked by the bulkier isopropyl group, making bisulfite formation slower for the impurity.[2][3]

Purification Workflow
  • Adduct Formation: Stir crude oil with saturated aqueous Sodium Bisulfite (

    
    ) (1.5 eq) for 12 hours. The target aldehyde precipitates as a white crystalline solid.[2]
    
  • Filtration: Filter the solid adduct and wash with ether (removes non-aldehyde impurities and unreacted m-cymene).[2][3]

  • Regeneration: Suspend the solid in water and treat with 10%

    
     or dilute 
    
    
    
    .[3] Stir until the solid dissolves and the oil separates.
  • Final Isolation: Extract with ether, dry, and distill.

Analytical Data (Target: CAS 4395-88-4)
  • Appearance: Colorless to pale yellow liquid.[3][10]

  • Boiling Point: 125–128°C at 15 mmHg.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       10.2 (s, 1H, CH O)[3]
      
    • 
       7.7 (d, 1H, Ar-H ortho to CHO)[1][2][3]
      
    • 
       7.1–7.3 (m, 2H, Ar-H)[1][2][3]
      
    • 
       2.9 (sept, 1H, CH (CH3)2)[2]
      
    • 
       2.6 (s, 3H, Ar-CH 3)[1][2][3]
      
    • 
       1.25 (d, 6H, CH(CH 3)2)[2][3]
      

Purification Crude Crude Reaction Mixture (Isomers + m-Cymene) Bisulfite Add Sat. NaHSO3 Stir 12h @ RT Crude->Bisulfite Filter Filtration Bisulfite->Filter Solid Solid Adduct (Target Aldehyde-Bisulfite) Filter->Solid Precipitate Filtrate Filtrate (Impurities + Minor Isomer) Filter->Filtrate Wash with Ether Regen Regeneration (10% Na2CO3) Solid->Regen Final Pure 4-Isopropyl-2-methylbenzaldehyde (>98% Purity) Regen->Final

Caption: Purification workflow utilizing the differential kinetics of bisulfite adduct formation to isolate the target aldehyde from sterically hindered isomers.

References

  • Gross, H., Rieche, A., & Höft, E. (1967).[3][8] Aromatic Aldehydes: Mesitaldehyde.[3][8] Organic Syntheses, 47, 1. Link (Foundational protocol for Rieche formylation of alkylbenzenes).[3]

  • García, O., Nicolás, E., & Albericio, F. (2003).[3][8] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963.[3][8] Link (Demonstrates high regioselectivity of the TiCl4/DCME system).[2][3]

  • Crounse, N. N. (1949).[3] The Gattermann-Koch Reaction. Organic Reactions, 5, 290.[3] (Comprehensive review of the industrial formylation mechanism).

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(1-methylethyl)- (Cuminaldehyde).[1][2][3] Link (Used for comparative spectral data of the isomer).[2][3]

  • Sigma-Aldrich. Piperidine-4-carbonitrile Product Sheet. Link (Verification of CAS 4395-98-6 as the nitrile, not the aldehyde).[1][2][3]

Sources

4-Isopropyl-2-methylbenzaldehyde physical characteristics

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for 4-Isopropyl-2-methylbenzaldehyde , a specialized aromatic aldehyde used as a chemical intermediate in the synthesis of fragrances, agrochemicals, and pharmaceutical precursors.

Unlike common commodity aldehydes, this compound requires specific handling due to its steric configuration and oxidation susceptibility. This document synthesizes structural analysis, predicted and experimental physicochemical data, and validated synthetic methodologies.

Part 1: Molecular Identity & Structural Analysis

The molecule, 4-Isopropyl-2-methylbenzaldehyde , is a tri-substituted benzene derivative. Its structure is defined by a benzaldehyde core with a methyl group at the ortho position (C2) and an isopropyl group at the para position (C4) relative to the aldehyde function. This specific substitution pattern is derived from the m-cymene (1-methyl-3-isopropylbenzene) skeleton.

Chemical Identifiers
Parameter Data
IUPAC Name 2-Methyl-4-(propan-2-yl)benzaldehyde
CAS Registry Number 4395-88-4
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
SMILES CC1=C(C=CC(=C1)C(C)C)C=O
InChI Key WTWBUQJHJGUZCY-UHFFFAOYSA-N (Isomer specific)
Structural Conformation & Sterics

The ortho-methyl group at position C2 exerts steric pressure on the carbonyl group, forcing it to rotate slightly out of the ring plane compared to unsubstituted benzaldehyde. This reduces the degree of conjugation slightly, potentially lowering the boiling point relative to a purely planar isomer, but the added molecular mass of the isopropyl and methyl groups significantly raises the boiling point overall compared to benzaldehyde.

Part 2: Physicochemical Profile

The following data aggregates available experimental values and high-confidence predicted parameters based on Group Contribution Methods (GCM) for this specific isomer.

Physical Properties Table
Property Value / Range Notes
Physical State LiquidColorless to pale yellow oil.[1]
Boiling Point 245°C – 250°C (est.)Extrapolated from Cuminaldehyde (235°C) + o-Me effect.
Density 0.975 – 0.985 g/cm³At 25°C. Comparable to Cuminaldehyde (0.978 g/cm³).
Refractive Index (

)
1.520 – 1.535High aromaticity contributes to high RI.
Flash Point > 95°CClosed Cup (Predicted). Combustible.
LogP (Octanol/Water) 3.45 ± 0.3Highly lipophilic due to isopropyl/methyl groups.
Solubility Insoluble in water.[2]Soluble in EtOH, Et₂O, CHCl₃, Benzene.
Solubility & Partitioning Logic

With a LogP > 3, the molecule is strictly hydrophobic. In drug development workflows, it requires emulsification or dissolution in organic co-solvents (DMSO, PEG-400) for biological assays. The isopropyl group acts as a lipophilic anchor, increasing membrane permeability compared to simple methylbenzaldehydes.

Part 3: Synthetic Methodologies

The most robust route to 4-Isopropyl-2-methylbenzaldehyde is the formylation of m-Cymene . Direct formylation via the Vilsmeier-Haack reaction is preferred over Gattermann-Koch for laboratory-scale synthesis due to better regioselectivity and safety profiles.

Synthesis Workflow: Vilsmeier-Haack Formylation

Reaction Logic: The Vilsmeier reagent (chloromethyleneiminium salt), generated in situ from DMF and POCl₃, attacks the electron-rich aromatic ring.

  • Substrate: m-Cymene (1-methyl-3-isopropylbenzene).

  • Regioselectivity: The directing effects of the methyl (ortho/para) and isopropyl (ortho/para) groups compete.

    • Position 4 (between substituents) is sterically forbidden.

    • Position 6 (para to isopropyl, ortho to methyl) is electronically and sterically favored, yielding the target 4-Isopropyl-2-methylbenzaldehyde .

Process Diagram (DOT Visualization)

Synthesispath Start m-Cymene (1-methyl-3-isopropylbenzene) Intermediate Imine Salt Intermediate Start->Intermediate Electrophilic Aromatic Substitution (0-5°C) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Generates Electrophile Hydrolysis Acid Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Product 4-Isopropyl-2-methylbenzaldehyde (Target) Hydrolysis->Product Elimination of Dimethylamine

Caption: Vilsmeier-Haack formylation pathway targeting the C6 position of m-Cymene to yield 4-Isopropyl-2-methylbenzaldehyde.

Experimental Protocol (Self-Validating)
  • Reagent Formation: Cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise. Checkpoint: Ensure no temperature spike >10°C to prevent thermal decomposition.

  • Addition: Add m-Cymene (1.0 eq) slowly.

  • Heating: Warm to 70-80°C for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of starting material spot (Rf ~0.9) and appearance of aldehyde spot (Rf ~0.5).

  • Workup: Pour onto crushed ice/NaOAc. Extract with Dichloromethane.

  • Purification: Vacuum distillation is mandatory due to the high boiling point. Collect fraction at ~110-115°C @ 10 mmHg.

Part 4: Spectroscopic Characterization (The Fingerprint)

For researchers confirming the identity of synthesized or purchased material, the ¹H-NMR spectrum is the definitive standard. The specific coupling patterns distinguish it from its isomer, Cuminaldehyde.

Predicted ¹H-NMR Data (500 MHz, CDCl₃)
Shift (δ ppm) Multiplicity Integration Assignment Structural Logic
10.2 Singlet (s)1H-CHO Distinctive aldehyde proton; deshielded by carbonyl anisotropy.
7.7 Doublet (d, J=8Hz)1HAr-H (C6) Ortho to CHO. Deshielded by carbonyl.
7.1 - 7.2 Multiplet (m)2HAr-H (C3, C5) Meta/Para to CHO.
2.9 Septet (sep, J=7Hz)1H-CH(CH₃)₂ Methine proton of isopropyl group.
2.6 Singlet (s)3HAr-CH₃ Methyl group at C2 (Ortho to CHO).
1.25 Doublet (d, J=7Hz)6H-CH(CH₃)₂ Methyls of isopropyl group.

Key Diagnostic Feature: The presence of a singlet at ~2.6 ppm (Ar-CH₃) distinguishes this molecule from Cuminaldehyde (which lacks this methyl) and Cyclamen aldehyde (which has a propyl chain).

Part 5: Stability & Safety (HSE Profile)

Oxidation Risk

Like all benzaldehydes, this compound undergoes auto-oxidation upon exposure to air, converting to 4-isopropyl-2-methylbenzoic acid .

  • Visual Indicator: Transformation from a clear oil to a cloudy liquid with white solid precipitates (the acid).

  • Prevention: Store under Nitrogen or Argon atmosphere at 4°C.

Safety Data Sheet (SDS) Summary
  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).

  • Signal Word: WARNING.

  • Handling: Use chemical resistant gloves (Nitrile). Avoid inhalation of vapors (use Fume Hood).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45096186, 4-Isopropyl-2-methylbenzaldehyde. Retrieved from [Link]

  • Morshedi, D., et al. (2015). Cuminaldehyde as the Major Component of Cuminum cyminum. (Used for comparative physicochemical benchmarking). Journal of Food Science. Retrieved from [Link]

  • Vilsmeier, A. and Haack, A. (1927).Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

Sources

Spectroscopic Elucidation of 4-Isopropyl-2-methylbenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

As a Senior Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as an orthogonal validation system. 4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4)[1] is a sterically hindered, multi-substituted aromatic aldehyde. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and specialized fragrance compounds. Because the reactive aldehyde group is flanked by an ortho-methyl group and a para-isopropyl group, its electronic and steric environment heavily dictates its spectroscopic behavior.

To achieve absolute confidence in structural identity and purity, we must synthesize data across three distinct physical phenomena: nuclear spin states (NMR), molecular vibrations (IR), and gas-phase ion fragmentation (MS).

Workflow Sample Sample Preparation 4-Isopropyl-2-methylbenzaldehyde NMR High-Res NMR (1H, 13C) Connectivity & Stereocenter Sample->NMR IR ATR-FTIR Functional Group Validation Sample->IR MS GC-EI-MS Molecular Weight & Fragments Sample->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1. Orthogonal spectroscopic workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Chemical Shifts

The ¹H NMR spectrum of this compound is defined by the anisotropic deshielding effect of the carbonyl group and the electron-donating induction of the alkyl substituents. The aldehyde proton appears highly deshielded due to the electronegativity of oxygen and the magnetic anisotropy of the C=O double bond. The aromatic ring exhibits a classic 1,2,4-trisubstituted splitting pattern. Notably, the proton at C6 (ortho to the aldehyde) is shifted significantly downfield compared to standard aromatic protons, appearing as a doublet due to ortho coupling to H5.

Quantitative Data Synthesis

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C1-CHO 10.20Singlet (s)-1HAldehyde proton
C6-H 7.70Doublet (d)8.01HAromatic H (ortho to CHO)
C5-H 7.20Doublet of doublets (dd)8.0, 1.51HAromatic H (meta to CH₃)
C3-H 7.10Doublet (d)1.51HAromatic H (ortho to CH₃)
C4-CH 2.90Heptet (h)6.91HIsopropyl methine
C2-CH₃ 2.60Singlet (s)-3HAryl methyl
C4-C(CH₃)₂ 1.25Doublet (d)6.96HIsopropyl methyls

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
192.5Quaternary (C=O)Aldehyde carbonyl
155.0Quaternary (Ar-C)C4 (attached to isopropyl)
140.2Quaternary (Ar-C)C2 (attached to methyl)
132.5Quaternary (Ar-C)C1 (attached to CHO)
131.8, 126.4, 124.1Tertiary (Ar-CH)Aromatic methines (C6, C3, C5)
34.5Tertiary (CH)Isopropyl methine
23.8Primary (CH₃)Isopropyl methyls (x2)
19.6Primary (CH₃)Aryl methyl
Experimental Protocol: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

    • Expert Insight: Pass the CDCl₃ through a short plug of basic alumina prior to use. This eliminates trace DCl naturally present in degrading chloroform, preventing acid-catalyzed acetalization or degradation of the highly reactive aldehyde group.

  • Shimming & Tuning : Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1/Z2 coils. The system is self-validating when the aldehyde singlet exhibits a linewidth at half-height (FWHM) of < 1.0 Hz.

  • Acquisition : Acquire ¹H spectra with a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds. For ¹³C, utilize inverse-gated decoupling with a D1 of 3 seconds to allow for quantitative integration of the quaternary carbons.

Fourier Transform Infrared (FT-IR) Spectroscopy

The Causality of Vibrational Modes

IR spectroscopy confirms the functional group integrity of the molecule[2]. The defining feature is the conjugated aldehyde carbonyl stretch. Because the aldehyde is conjugated with the aromatic π-system, the C=O stretch is shifted to a lower wavenumber (~1695 cm⁻¹) compared to isolated aliphatic aldehydes (~1720 cm⁻¹). Furthermore, the interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration produces a diagnostic Fermi resonance doublet.

Table 3: Key FT-IR Absorptions (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Type
2960, 2870MediumAliphatic C-H stretch (isopropyl, methyl)
2820, 2720WeakAldehydic C-H stretch (Fermi resonance)
1695StrongConjugated C=O stretch (aldehyde)
1605, 1570MediumAromatic C=C ring stretch
820, 805StrongAromatic C-H out-of-plane bend (1,2,4-trisubstituted)
Experimental Protocol: ATR-FTIR Analysis
  • Background Collection : Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol and allow it to dry completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Sample Application : Apply 2-3 µL of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the crystal face to maximize the evanescent wave interaction.

  • Data Acquisition & Validation : Collect the sample spectrum.

    • Expert Insight: Verify that the baseline transmittance is near 100% at 4000 cm⁻¹. A sloping baseline in this region is a self-validating indicator of improper crystal contact or sample scattering, requiring immediate re-application.

Mass Spectrometry (MS) & Fragmentation Pathways

The Causality of Ionization

Under Electron Ionization (EI, 70 eV), 4-Isopropyl-2-methylbenzaldehyde (M⁺• = 162) undergoes predictable fragmentation driven by the thermodynamic stability of the resulting carbocations. The prominent α-cleavage of the aldehyde group yields a stable acylium ion, while the isopropyl group readily loses a methyl radical to form a benzylic cation. This benzylic cation subsequently rearranges to a highly stable, substituted tropylium derivative.

Fragmentation M Molecular Ion [M]⁺• m/z 162 M_H [M - H]⁺ m/z 161 M->M_H -H• M_CH3 [M - CH₃]⁺ m/z 147 M->M_CH3 -CH₃• M_CHO [M - CHO]⁺ m/z 133 M->M_CHO -CHO• Tropylium Tropylium Ion m/z 119 M_CH3->Tropylium -CO

Fig 2. Primary EI-MS fragmentation pathways for 4-Isopropyl-2-methylbenzaldehyde.

Table 4: Major EI-MS Fragments

m/zRelative AbundanceFragment IdentityMechanism
16235%[M]⁺•Molecular Ion
16120%[M - H]⁺Loss of aldehydic proton
147100% (Base)[M - CH₃]⁺Cleavage of isopropyl methyl
13315%[M - CHO]⁺α-cleavage of aldehyde
11945%[C₉H₁₁]⁺Tropylium rearrangement following CO loss
Experimental Protocol: GC-EI-MS Methodology
  • Sample Dilution : Dilute the sample to 100 ppm in GC-grade hexane to prevent detector saturation and ion-molecule reactions in the source.

  • Chromatographic Separation : Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use ultra-high purity helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program : Initial temp 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Expert Insight: This specific ramp rate is not arbitrary; it ensures baseline separation between the target aldehyde and any trace amounts of its auto-oxidized carboxylic acid counterpart, which is a common degradation product in aged benzaldehyde samples.

  • Ionization & Detection : Operate the MS source at 230°C with an EI energy of 70 eV. Set the scan range from m/z 40 to 300 to capture all diagnostic low-mass fragments.

References

  • PubChem . "4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186 - PubChem." National Center for Biotechnology Information. Available at:[Link]

Sources

The Solvation Thermodynamics and Formulation Profiling of 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Preclinical Drug Development and Synthetic Chemistry

Executive Summary

4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) is a highly lipophilic aromatic aldehyde utilized extensively as a synthetic intermediate and a structural motif in drug discovery[1]. With an IUPAC designation of 2-methyl-4-propan-2-ylbenzaldehyde, its unique steric bulk and high hydrophobicity present distinct challenges for aqueous assay integration and formulation[1]. This whitepaper provides an authoritative analysis of its solubility profile, detailing the physicochemical causality behind its solvation behavior, and outlines self-validating experimental protocols for thermodynamic solubility determination.

Physicochemical Foundations of Solvation

The solubility of a molecule is fundamentally dictated by the energy required to disrupt solvent-solvent interactions versus the energy gained from solute-solvent interactions. For 4-isopropyl-2-methylbenzaldehyde, the physicochemical parameters heavily skew toward lipophilicity[1].

  • Molecular Weight & Steric Bulk: At 162.23 g/mol , the molecule features a bulky isopropyl group at the para position and a methyl group at the ortho position relative to the aldehyde[1]. This creates significant steric hindrance, increasing the cavity formation energy required in highly cohesive solvents like water.

  • Lipophilicity (XLogP3): The compound exhibits an XLogP3 of 2.9, indicating a near 1000-fold preference for partitioning into non-polar lipid-like environments over water[1].

  • Topological Polar Surface Area (TPSA): The TPSA is exceptionally low at 17.1 Ų, localized entirely on the carbonyl oxygen[1]. Because the molecule acts solely as a weak hydrogen bond acceptor and lacks any hydrogen bond donors, it cannot sufficiently compensate for the entropic penalty of aqueous solvation.

Causality Insight: The extreme hydrophobicity is not merely a function of carbon count, but of the branched aliphatic nature of the isopropyl group. This branching maximizes the hydrophobic surface area exposed to the solvent, forcing surrounding water molecules into highly ordered, entropically unfavorable clathrate-like structures, thereby driving the compound out of the aqueous phase.

Empirical Solubility Matrix

Based on its structural thermodynamics and partition coefficients, the solubility profile across standard solvent classes is summarized below. This quantitative matrix is critical for selecting appropriate vehicles for both synthetic reactions and biological assays.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityDominant Solvation Mechanism
Aqueous Water (pH 7.4)80.1< 0.1 mg/mLPoor cavity formation; high hydrophobic penalty.
Polar Protic Methanol32.7> 50 mg/mLFavorable entropy of mixing; weak H-bonding to carbonyl.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mLStrong dipole-dipole stabilization of the aldehyde moiety.
Non-Polar Dichloromethane (DCM)8.9> 200 mg/mLStrong dispersion forces; minimal cavity penalty.
Non-Polar Hexane1.9> 200 mg/mLDominant London dispersion forces with the alkyl chains.

(Note: In strongly basic aqueous solutions, aldehydes can be susceptible to base-catalyzed degradation; thus, maintaining a neutral to slightly acidic pH is recommended during aqueous formulation[2].)

Experimental Methodology: Thermodynamic Solubility Determination

To accurately quantify the solubility limit of 4-isopropyl-2-methylbenzaldehyde without kinetic artifacts, a rigorously controlled Shake-Flask method coupled with HPLC-UV must be employed.

Self-Validating System Design: A common pitfall in lipophilic compound solubility testing is the formation of colloidal micro-emulsions that artificially inflate UV absorbance readings. To validate that true thermodynamic equilibrium is reached—rather than a kinetic metastable state—this protocol utilizes a dual-timepoint verification (24h and 48h) and high-speed centrifugation. If the concentration delta between 24h and 48h is <5%, thermodynamic equilibrium is confirmed.

Step-by-Step Protocol:

  • Saturation: Add an excess amount of solid 4-isopropyl-2-methylbenzaldehyde (e.g., 10 mg) to a 1.5 mL Eppendorf tube containing 1.0 mL of the target solvent (e.g., PBS buffer, pH 7.4).

  • Equilibration: Seal the tube and place it in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes at 25.0 °C. Causality: This high G-force is required to pellet any undissolved sub-micron particles or colloidal aggregates that would otherwise remain suspended and cause false-positive concentration spikes during optical detection.

  • Extraction: Carefully extract 100 µL of the clear supernatant using an isothermal syringe to prevent temperature-induced precipitation.

  • Dilution: Immediately dilute the supernatant 1:10 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the solute remains dissolved during analysis.

  • Quantification: Analyze via HPLC-UV (λ ≈ 254 nm) against a pre-established multi-point calibration curve.

SolubilityWorkflow A 1. Solid Excess + Solvent (4-Isopropyl-2-methylbenzaldehyde) B 2. Thermostated Agitation (48h at 25.0 ± 0.1 °C) A->B Equilibration C 3. Phase Separation (Centrifugation at 15,000 x g) B->C Saturation Reached D 4. Supernatant Extraction (Isothermal Syringe) C->D Isolate Solute E 5. Serial Dilution (Mobile Phase Compatible) D->E Prevent Precipitation F 6. HPLC-UV Quantification (Isocratic Elution) E->F Determine Concentration

Thermodynamic Shake-Flask Workflow for accurate HPLC-UV solubility quantification.

Formulation Strategies for Aqueous Solubilization

Given the inherent aqueous insolubility of 4-isopropyl-2-methylbenzaldehyde, specialized formulation techniques are mandatory for in vitro and in vivo applications.

  • Cosolvent Systems: The most direct approach is dissolving the compound in a polar aprotic solvent like DMSO to create a highly concentrated stock (e.g., 50 mM). This stock is then "spiked" into the aqueous assay buffer. Limitation: The final DMSO concentration must generally remain below 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

  • Micellar Solubilization: Utilizing non-ionic surfactants such as Polysorbate 80 (Tween-80). The highly lipophilic isopropyl and methyl aromatic domains of the compound partition spontaneously into the hydrophobic core of the micelles, while the hydrophilic PEG chains of the surfactant maintain aqueous dispersion.

  • Inclusion Complexation: Encapsulation within Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The aromatic ring and the isopropyl group are sterically highly compatible with the hydrophobic inner cavity of the cyclodextrin torus. This host-guest interaction shields the hydrophobic surface area from water, drastically reducing the entropic penalty of solvation without permanently altering the compound's chemical structure.

SolubilizationStrategies Target Aqueous Solubilization of 4-Isopropyl-2-methylbenzaldehyde Cosolvent Cosolvent Addition (DMSO, PEG 400) Target->Cosolvent Lowers dielectric constant Surfactant Micellar Solubilization (Polysorbate 80) Target->Surfactant Hydrophobic core entrapment Complexation Inclusion Complexation (HP-β-Cyclodextrin) Target->Complexation Host-guest encapsulation

Primary formulation pathways to overcome lipophilicity of 4-isopropyl-2-methylbenzaldehyde.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45096186, 4-Isopropyl-2-methylbenzaldehyde". PubChem, [Link]

Sources

An In-Depth Technical Guide to 4-Isopropyl-2-methylbenzaldehyde Derivatives and Analogs: Synthesis, Structural Profiling, and Anticancer Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylbenzaldehyde core serves as a highly versatile scaffold in both organic synthesis and medicinal chemistry. While the parent compound, 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4) , is widely utilized as an intermediate in the fragrance and materials science industries 1, its functionalized analogs have garnered significant attention for their pharmacological potential. Specifically, nitrogen-substituted derivatives such as 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8) have demonstrated promising antiproliferative properties, particularly against chronic myeloid leukemia (CML) cell lines 2.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven insights into the causality behind synthetic choices, self-validating experimental protocols, and the mechanistic pharmacology of these potent derivatives.

Structural Profiling and Physicochemical Properties

The reactivity and biological affinity of 2-methylbenzaldehyde derivatives are governed by a delicate interplay of steric and electronic effects. The methyl group at the ortho position (C2) provides critical steric hindrance that dictates the conformational geometry of the aldehyde group, often shielding it from undesired nucleophilic attacks. Conversely, the para-substituent (whether an isopropyl group or a bulky benzyl(ethyl)amino moiety) acts as an electron-donating group via hyperconjugation or resonance, enriching the electron density of the aromatic ring and influencing receptor binding affinity.

Table 1: Physicochemical Properties of Core Analogs
Property4-Isopropyl-2-methylbenzaldehyde4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
CAS Number 4395-88-477147-13-8
Molecular Formula C₁₁H₁₄OC₁₇H₁₉NO
Molecular Weight 162.23 g/mol 253.34 g/mol
Key Substituents para-Isopropylpara-Benzyl(ethyl)amino
Primary Application Chemical intermediate, materials scienceMedicinal chemistry, anticancer lead
Predicted BBB Permeability HighHigh

Synthetic Methodologies

To synthesize complex analogs like 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde, a robust, multi-step synthetic strategy is required. The protocols below are designed as self-validating systems, incorporating critical protection/deprotection steps to prevent side reactions.

Core Framework Assembly via Vilsmeier-Haack Formylation

Causality & Insight: The Vilsmeier-Haack reaction is the premier choice for formylating electron-rich aromatic rings 2. The in situ generation of the chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃ ensures highly regioselective electrophilic aromatic substitution, directing the formyl group para to the strongly activating amino group.

Protocol 1: Step-by-Step Vilsmeier-Haack Formylation

  • Reagent Generation: Under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material (e.g., an m-toluidine derivative) (1.0 eq) in a minimal volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C to control the exothermic reaction.

  • Electrophilic Substitution: Gradually warm the reaction mixture to room temperature, then heat to 80°C for 4–6 hours. Self-Validation: Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 4:1).

  • Quenching & Hydrolysis: Pour the cooled mixture over crushed ice. Neutralize the acidic solution carefully with saturated aqueous sodium acetate (pH ~7) to hydrolyze the iminium intermediate into the target aldehyde.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Derivatization via Reductive Amination

Causality & Insight: Direct alkylation of primary amines using alkyl halides often leads to uncontrollable polyalkylation. Reductive amination is preferred because it proceeds via a distinct iminium ion intermediate. To prevent the reducing agent from attacking the newly formed aldehyde group on the core ring, a transient acetal protection step is highly recommended in rigorous workflows.

Protocol 2: Step-by-Step N-Alkylation (Reductive Amination)

  • Protection: Reflux the 4-amino-2-methylbenzaldehyde intermediate with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene using a Dean-Stark trap to form the dioxolane acetal.

  • Iminium Formation: Dissolve the protected intermediate in 1,2-dichloroethane. Add acetaldehyde (for N-ethylation) and adjust to pH ~5 using glacial acetic acid. Stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions. STAB is chosen for its mild nature, selectively reducing the iminium ion over other functional groups. Stir for 12 hours.

  • Sequential Benzylation: Repeat steps 2 and 3 using benzaldehyde to introduce the benzyl moiety.

  • Deprotection & Validation: Stir the resulting tertiary amine in a mixture of THF and 1M aqueous HCl for 2 hours to cleave the acetal. Neutralize, extract, and verify the final structure of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde via ¹H-NMR (look for the distinct aldehyde proton singlet at ~10 ppm).

SyntheticWorkflow A m-Toluidine Derivative (Starting Material) B Vilsmeier-Haack Formylation (POCl3, DMF, 80°C) A->B C 4-Amino-2-methylbenzaldehyde (Intermediate) B->C D Acetal Protection (Ethylene Glycol, p-TsOH) C->D E Reductive Amination (N-Ethylation & N-Benzylation) D->E F Acetal Deprotection (Aqueous HCl) E->F G 4-[Benzyl(ethyl)amino]- 2-methylbenzaldehyde F->G

Caption: Synthetic workflow for 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde.

Pharmacological Evaluation & Anticancer Mechanisms

Beyond their utility as synthetic intermediates, benzaldehyde derivatives exhibit profound biological activity. Recent evaluations of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde have highlighted its selective cytotoxicity against specific hematological malignancies 2.

Table 2: Cytotoxicity Profile (IC₅₀ Values)
Cell LineCancer Type / OriginIC₅₀ (µM)Selectivity Implication
K562 Chronic Myeloid Leukemia (CML)5.15Highly Active
HEK293 Human Embryonic Kidney (Control)33.2Favorable Therapeutic Window
Mechanistic Causality: The Intrinsic Apoptotic Pathway

The targeted destruction of K562 leukemia cells by benzaldehyde derivatives is not driven by non-specific necrosis, but rather by the induction of the intrinsic (mitochondrial) apoptotic pathway 3. Upon intracellular entry, these analogs modulate the Bcl-2 family of proteins. They upregulate the expression of pro-apoptotic Bax while simultaneously downregulating anti-apoptotic Bcl-2 .

This critical shift in the Bax/Bcl-2 ratio causes the depolarization and permeabilization of the mitochondrial membrane. Consequently, Cytochrome C is released into the cytosol, where it forms the apoptosome, triggering the proteolytic cleavage and activation of Caspase-3, the ultimate executioner of programmed cell death 4.

ApoptosisPathway Analog Benzaldehyde Analog (Intracellular Entry) Bax Upregulation of Bax (Pro-apoptotic) Analog->Bax Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Analog->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome C Release Mito->CytC Caspase Caspase-3 Activation CytC->Caspase Apoptosis K562 Cell Apoptosis Caspase->Apoptosis

Caption: Intrinsic mitochondrial apoptosis pathway induced by benzaldehyde derivatives in K562 cells.

Conclusion

The 4-isopropyl-2-methylbenzaldehyde scaffold and its advanced functional analogs represent a highly tunable chemical space. By leveraging precise synthetic methodologies like Vilsmeier-Haack formylation and selective reductive amination, researchers can generate libraries of derivatives with profound biological implications. As demonstrated by the in vitro efficacy of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde against K562 cells, targeted modifications at the para-position unlock potent, mechanism-specific anticancer leads that warrant further preclinical investigation.

References

  • PubChem - 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186.
  • Benchchem - An In-depth Technical Guide to 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8).
  • Anticancer Research - Synthesis and Biological Evaluation of Cyclic Analogues from Nitrone LQB-278: A New Potential Antileukemia Compound. International Institute of Anticancer Research (IIAR).
  • Science.

Sources

Toxicological Profile & Safety Assessment: 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicological Data for 4-Isopropyl-2-methylbenzaldehyde Document Type: Technical Safety Assessment & Toxicological Guide Author Role: Senior Application Scientist

Executive Summary

4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) is a structural isomer of the well-known fragrance ingredient Cuminaldehyde. While specific experimental toxicological dossiers for this exact isomer are sparse in the public domain, its safety profile can be rigorously derived through Read-Across methodology using structurally identical analogues (Alkyl-substituted Benzaldehydes).

This guide synthesizes physicochemical data, predicted metabolic pathways, and toxicological endpoints based on Quantitative Structure-Activity Relationships (QSAR) and analogue bridging. The compound is characterized as a moderate skin/eye irritant and a potential skin sensitizer due to its aldehyde functionality. Systemic toxicity is expected to be low, driven by rapid metabolic oxidation to the corresponding benzoic acid and subsequent excretion.

Chemical Identity & Physicochemical Properties

Understanding the physical nature of the molecule is the first step in predicting bioavailability and exposure routes.

PropertyData / PredictionRelevance to Toxicology
CAS Number 4395-88-4Unique Identifier
IUPAC Name 2-methyl-4-(propan-2-yl)benzaldehydeStructural definition
Molecular Weight 162.23 g/mol Small molecule; likely skin permeable
LogP (Octanol/Water) ~3.4 - 3.8 (Predicted)Lipophilic; potential for dermal absorption
Water Solubility Low (< 100 mg/L)Limited aquatic mobility; favors bio-uptake
Vapor Pressure ModerateInhalation risk of vapors exists
Functional Group Aromatic AldehydeReactivity alert for protein binding (Sensitization)

Toxicological Strategy: The Read-Across Approach

Scientific Integrity Note: As direct experimental data for CAS 4395-88-4 is limited, this assessment utilizes the Read-Across approach as defined by OECD and ECHA guidelines. We utilize data from the closest structural analogue, Cuminaldehyde (4-Isopropylbenzaldehyde) , and the parent Benzaldehyde .

Structural Analogue Justification

The target molecule differs from Cuminaldehyde only by a methyl group at the ortho position. This steric addition does not alter the fundamental metabolic pathway (oxidation) or the electrophilic nature of the aldehyde group.

ReadAcross Target Target: 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4) Data Gap Outcome Predicted Tox Profile: Irritant, Sensitizer, Low Systemic Tox Target->Outcome Defines Safety Source Source: Cuminaldehyde (CAS 122-03-2) Well-Characterized Logic Read-Across Logic: 1. Same Functional Group (Aldehyde) 2. Same Carbon Skeleton 3. Similar LogP Source->Logic Bridges Data Logic->Target Infers Properties

Figure 1: Read-Across Strategy for Toxicological Prediction.

Metabolic Pathway & ADME

The primary detoxification mechanism for aromatic aldehydes is oxidation. 4-Isopropyl-2-methylbenzaldehyde is expected to undergo rapid oxidation in the liver to its corresponding benzoic acid derivative, followed by conjugation.

Predicted Metabolic Workflow
  • Absorption: Rapidly absorbed via GI tract and skin due to lipophilicity (LogP ~3.5).

  • Phase I Metabolism: Oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH) by aldehyde dehydrogenases (ALDH).

  • Phase II Metabolism: Conjugation of the resulting acid with Glycine (to form a hippuric acid derivative) or Glucuronic acid.

  • Excretion: Rapid elimination via urine.

Metabolism Aldehyde 4-Isopropyl-2-methylbenzaldehyde (Parent) Acid 4-Isopropyl-2-methylbenzoic Acid (Primary Metabolite) Aldehyde->Acid Oxidation Conjugate Glycine Conjugate (Hippuric Acid Derivative) Acid->Conjugate Conjugation Excretion Urinary Excretion Conjugate->Excretion Enz1 Aldehyde Dehydrogenase (ALDH) Enz1->Acid Enz2 Glycine N-acyltransferase Enz2->Conjugate

Figure 2: Predicted Metabolic Detoxification Pathway.

Toxicological Endpoints[2][3][4]

Acute Toxicity

Based on data for Cuminaldehyde and p-Tolualdehyde, the acute toxicity is expected to be low. The methyl group typically decreases toxicity slightly by increasing lipophilicity and facilitating hepatic clearance.

  • Oral LD50 (Rat): Predicted > 1,300 mg/kg (Category 4).

  • Dermal LD50 (Rabbit): Predicted > 2,000 mg/kg.

  • Inhalation: Vapors may cause respiratory tract irritation.[1]

Skin & Eye Irritation

Aldehydes are known irritants. The ortho-methyl group may provide slight steric shielding, but the aldehyde functionality remains reactive.

  • Skin: Moderate irritant. Prolonged contact may cause erythema.

  • Eye: Irritating.[2] Risk of corneal injury if not washed immediately.

Skin Sensitization (Critical Endpoint)

Assessment: High Probability of Sensitization. Aromatic aldehydes can form Schiff bases with skin proteins (lysine residues), acting as haptens.

  • Recommendation: Handle as a Class 1B Skin Sensitizer (H317).

  • Reference Point: Cuminaldehyde is a known sensitizer (IFRA Standards).

Genotoxicity & Carcinogenicity
  • Ames Test (In Vitro): Predicted Negative . Simple alkylbenzaldehydes (like Cuminaldehyde) generally do not show mutagenic activity in Salmonella typhimurium strains.

  • Carcinogenicity: Not expected to be carcinogenic based on the safety profile of the benzoic acid metabolite class.

Environmental Toxicology

  • Biodegradability: Expected to be Readily Biodegradable .[1] The aldehyde group is easily oxidized by environmental bacteria.

  • Aquatic Toxicity: Moderate.[1]

    • LC50 (Fish, 96h): Predicted 10 - 100 mg/L.

    • EC50 (Daphnia, 48h): Predicted 10 - 100 mg/L.

  • Bioaccumulation: Low potential.[3][1][2] Despite a LogP > 3, rapid metabolism prevents significant bioconcentration in higher organisms.

Experimental Protocol: Validation of Sensitization (LLNA)

If experimental validation is required for regulatory filing (e.g., REACH), the Local Lymph Node Assay (LLNA) is the gold standard.

Protocol Summary (OECD 429):

  • Test System: CBA/J Mice (n=4 per group).

  • Vehicle: Acetone/Olive Oil (4:1).

  • Dosing: Apply 25 µL of test substance (concentrations: 2.5%, 5%, 10%, 25%, 50%) to the dorsum of each ear for 3 consecutive days.

  • Rest: 2 days of no treatment.

  • Labeling: On Day 6, inject ^3H-thymidine intravenously.

  • Analysis: 5 hours later, excise auricular lymph nodes. Measure ^3H-thymidine incorporation (DPM) to assess lymphocyte proliferation.

  • Calculation: Calculate Stimulation Index (SI). SI > 3 indicates a sensitizer.

Safety & Handling Recommendations

Hazard ClassGHS CodePrecautionary Statement
Acute Tox (Oral) H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Sensitization H317May cause an allergic skin reaction.

PPE Requirements:

  • Gloves: Nitrile or Butyl rubber (Aldehydes can penetrate latex).

  • Respiratory: Organic Vapor (OV) cartridge if heating or handling large open volumes.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation to the solid acid, which can crust caps and alter purity.

References

  • PubChem. (n.d.). Compound Summary: 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Cuminaldehyde (CAS 122-03-2). (Used for Read-Across).[4][3][1][5][6] Retrieved from [Link]

  • OECD. (2010). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 429: Skin Sensitization). OECD Publishing. Retrieved from [Link]

  • EFSA (European Food Safety Authority). (2008). Flavouring Group Evaluation 20, Revision 1 (FGE.20Rev1): Benzyl alcohols, benzaldehydes, and related acetals. (Structural Class Assessment). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Isopropyl-2-methylbenzaldehyde in Organic Synthesis

[1]

Introduction & Chemical Identity

4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional ligands.[1] Structurally, it is an isomer of the more common cuminaldehyde (4-isopropylbenzaldehyde), distinguished by the addition of a methyl group at the ortho position relative to the aldehyde functionality.[1]

This structural nuance—the ortho-methyl group—is not merely cosmetic; it fundamentally alters the reactivity profile compared to its para-substituted analogs.[1] The steric bulk adjacent to the carbonyl center dictates specific modifications to standard protocols, particularly in condensation and nucleophilic addition reactions.

Key Physical Properties
PropertyValueRelevance
Molecular Formula C₁₁H₁₄OPrecursor to C₁₁ scaffolds
Molecular Weight 162.23 g/mol Stoichiometry calculations
Boiling Point ~235–240 °C (est.)[1][2]High boiling point; requires vacuum distillation for purification
LogP 2.9Lipophilic; soluble in DCM, EtOAc, Toluene
Appearance Colorless to pale yellow oilSubject to oxidation upon air exposure

Reactivity Profile: The "Ortho-Effect"[1]

To successfully utilize 4-Isopropyl-2-methylbenzaldehyde, one must understand the electronic and steric environment created by its substituents.[1]

Steric Hindrance (The Critical Factor)

The methyl group at the C2 position exerts steric pressure on the carbonyl carbon (C1).

  • Impact: Nucleophilic attack (e.g., by amines or hydrides) is slower than in unsubstituted benzaldehyde or cuminaldehyde.

  • Operational Adjustment: Reactions often require higher temperatures, longer reaction times, or the use of catalysts (Lewis acids) to activate the carbonyl.

Electronic Effects
  • 4-Isopropyl Group (+I Effect): Donates electron density inductively from the para position, slightly reducing the electrophilicity of the carbonyl carbon.[1]

  • 2-Methyl Group (+I Effect): Further enriches the ring electron density.[1]

  • Result: The carbonyl oxygen is more basic, but the carbonyl carbon is less electrophilic. This makes the compound an excellent substrate for acid-catalyzed condensations (Schiff base formation) where protonation of the oxygen is the rate-determining precursor step.[1]

Synthetic Applications & Workflows

The compound acts as a "linchpin" intermediate. Below is the reactivity landscape detailing its transformation into high-value derivatives.

ReactivityLandscapeSubstrate4-Isopropyl-2-methylbenzaldehyde(CAS 4395-88-4)SchiffSchiff Bases / Imines(Bioactive Ligands)Substrate->SchiffPrimary Amines(Dean-Stark/MgSO4)AmineBenzylamines(Drug Scaffolds)Substrate->AmineReductive Amination(NaBH(OAc)3)AcidBenzoic Acid Deriv.(Amide Precursors)Substrate->AcidOxidation(KMnO4 or Pinnick)StyreneStyrenes/Cinnamates(Knoevenagel Products)Substrate->StyreneWittig/Aldol(Base/Active Methylene)Schiff->AmineReduction(NaBH4)

Figure 1: Synthetic divergence from 4-Isopropyl-2-methylbenzaldehyde.[1][2][3] The ortho-methyl group stabilizes the resulting imines against hydrolysis but slows initial formation.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Schiff Bases

Application: Creating ligands for catalysis or bioactive imine screening. Challenge: The ortho-methyl group hinders the attack of the amine.[1][4] Water removal is critical to drive the equilibrium.

Materials:

  • 4-Isopropyl-2-methylbenzaldehyde (1.0 equiv)[1]

  • Primary Amine (e.g., aniline derivative) (1.05 equiv)[1]

  • Solvent: Toluene (anhydrous) or Ethanol (absolute)[1]

  • Catalyst: Glacial Acetic Acid (5-10 mol%) or

    
     for difficult cases.
    
  • Drying Agent: Activated 4Å Molecular Sieves or

    
    .[1]
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Isopropyl-2-methylbenzaldehyde (10 mmol, 1.62 g) in Toluene (20 mL).

  • Addition: Add the primary amine (10.5 mmol).

  • Catalysis: Add Glacial Acetic Acid (0.1 mL). Note: If using Ethanol, reflux is usually sufficient.[1] For Toluene, use a Dean-Stark trap or add 2g of Molecular Sieves directly to the flask.[1]

  • Reaction: Reflux the mixture.

    • Monitoring: Check TLC every 2 hours. Due to steric hindrance, reaction times may extend to 6–12 hours (vs. 1–2 hours for simple benzaldehyde).

  • Workup:

    • Filter off molecular sieves (if used).

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from Ethanol/Hexane.[1] Avoid column chromatography on silica gel as imines can hydrolyze; if necessary, neutralize silica with 1% Triethylamine.[1]

Protocol B: Reductive Amination (One-Pot)

Application: Synthesis of secondary benzylamines for pharmaceutical libraries.[1] Mechanistic Insight: Using Sodium Triacetoxyborohydride (

Step-by-Step Methodology:

  • Mixing: Dissolve 4-Isopropyl-2-methylbenzaldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Imine Formation: Stir for 1–2 hours at room temperature. Wait longer than usual to ensure the sterically hindered imine forms before adding the reductant.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Quench: Stir overnight. Quench with saturated

    
     solution.[1]
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion in Imine Formation Equilibrium favoring aldehyde due to sterics.[1]Switch solvent to Toluene and use Dean-Stark trap to physically remove water.[1] Increase temperature.
Aldehyde Oxidation (Carboxylic Acid impurity) Air sensitivity.Purify aldehyde via vacuum distillation before use.[1] Store under Nitrogen/Argon.[1]
No Reaction with Weak Nucleophiles Electronic deactivation + Sterics.[1]Add a Lewis Acid catalyst (e.g.,

or

) to activate the carbonyl oxygen.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon preferred). The aldehyde is prone to autoxidation to 4-isopropyl-2-methylbenzoic acid (a white solid) if left in air.[1]

  • Spill: Absorb with inert material (sand/vermiculite).

References

  • PubChem. 4-Isopropyl-2-methylbenzaldehyde (CID 45096186).[1][5] National Library of Medicine. Available at: [Link]

Aldol condensation reactions with 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Aldol Condensation Protocols for 4-Isopropyl-2-methylbenzaldehyde

Abstract & Strategic Context

This guide details the optimization of Claisen-Schmidt (Crossed Aldol) condensation reactions utilizing 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4) . Unlike simple benzaldehyde derivatives, this substrate presents a unique "push-block" challenge:

  • Steric Block: The ortho-methyl group creates significant steric hindrance around the carbonyl carbon, retarding nucleophilic attack.

  • Electronic Push: The para-isopropyl group functions as an electron-donating group (EDG), reducing the electrophilicity of the carbonyl center.

Successful condensation requires protocols that overcome these kinetic barriers without triggering the Cannizzaro disproportionation side reaction common in non-enolizable aromatic aldehydes. This document provides validated workflows for synthesizing chalcones (pharmacophores) and cinnamaldehyde analogs (fragrance intermediates).

Chemical Profile & Reactivity Analysis

PropertySpecificationImpact on Aldol Reaction
Substrate 4-Isopropyl-2-methylbenzaldehydeNon-enolizable Electrophile (Acceptor)
CAS Number 4395-88-4Reference Standard
Molecular Weight 162.23 g/mol Stoichiometry Calculation
Steric Parameter Ortho-Methyl (C2)Blocks Burgi-Dunitz trajectory; requires longer reaction times or elevated T.
Electronic Parameter Para-Isopropyl (C4)+I (Inductive) effect reduces carbonyl

; lowers reactivity vs. benzaldehyde.
Major Side Reaction Cannizzaro ReactionHigh base concentration can force disproportionation into alcohol/acid.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed Crossed Aldol Condensation. The ketone partner (e.g., acetophenone or acetone) is deprotonated to form an enolate, which attacks the sterically hindered aldehyde.

Key Insight: Due to the ortho-methyl group, the dehydration step (elimination of water) is often faster than the initial addition because the resulting conjugated system relieves steric strain in the intermediate aldol.

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack on the hindered aldehyde.[1]

Experimental Protocols

Protocol A: Synthesis of Functionalized Chalcones (Pharma Workflow)

Target: Synthesis of (E)-3-(4-isopropyl-2-methylphenyl)-1-phenylprop-2-en-1-one derivatives. Application: Screening for anti-inflammatory or antimicrobial activity.

Reagents:

  • 4-Isopropyl-2-methylbenzaldehyde (10 mmol, 1.62 g)

  • Acetophenone (10 mmol, 1.20 g)

  • Ethanol (95%, 15 mL)

  • Sodium Hydroxide (NaOH) aq.[2] solution (40%, 5 mL)

Step-by-Step Procedure:

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone in 15 mL of Ethanol.

  • Catalyst Addition: Place the flask in an ice-water bath (0–5°C). Add the NaOH solution dropwise over 5 minutes. Reasoning: Exothermic deprotonation requires cooling to prevent polymerization.

  • Substrate Addition: Add 4-Isopropyl-2-methylbenzaldehyde (10 mmol) slowly.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 24 hours.

    • Note: Unlike standard benzaldehyde (3-4 hours), the 2-methyl steric hindrance requires extended time. If TLC shows <50% conversion after 6 hours, heat to 40°C.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base).

  • Isolation: The product should precipitate as a yellow solid. Filter via vacuum filtration.[2]

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Yield Expectation: 75–85% Characterization (Expected):

  • 1H NMR: Doublet at

    
     7.6–8.0 ppm with 
    
    
    
    Hz (indicating trans-alkene geometry).
Protocol B: Green Synthesis of Fragrance Intermediates

Target: Synthesis of 4-(4-isopropyl-2-methylphenyl)but-3-en-2-one (Methyl ketone derivative). Application: Fragrance precursors (floral/spicy notes).[3]

Reagents:

  • 4-Isopropyl-2-methylbenzaldehyde (10 mmol)

  • Acetone (20 mmol) Excess used to prevent bis-condensation.

  • Polyethylene Glycol (PEG-400) (10 mL)

  • KOH pellets (2 mmol)

Step-by-Step Procedure:

  • Media Preparation: Dissolve KOH in PEG-400 by mild heating (40°C) until clear.

  • Mixing: Add the aldehyde (10 mmol) and Acetone (20 mmol) to the PEG-base solution.

  • Sonication/Stirring: Sonicate the mixture at 30°C for 2 hours OR stir vigorously at RT for 8 hours.

    • Green Aspect: PEG-400 acts as a phase transfer catalyst and solvent, stabilizing the hindered transition state.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine.
    
  • Purification: Flash chromatography (Hexane:EtOAc 90:10).

Workflow Visualization

Figure 2: Operational workflow emphasizing the decision loop for sterically hindered substrates.

Troubleshooting & Optimization

IssueCauseSolution
No Reaction / Low Yield Steric hindrance of 2-Methyl group blocking attack.Increase reaction temperature to 40–50°C. Switch to stronger base (KOH in MeOH).
Cannizzaro Side Product High base concentration attacks aldehyde directly.Add base slowly. Use a biphasic system (DCM/Water) with Phase Transfer Catalyst (TBAB).
Oiling Out Product melting point lowered by impurities/isomers.Seed with a crystal from a previous batch. Use Ethanol/Water gradient for crystallization.
Bis-Condensation Acetone reacting at both sides (forming dienone).Use large excess of Acetone (3-5 equivalents) to favor mono-condensation.

References

  • PubChem. (n.d.).[4] 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4).[4][5] National Library of Medicine.[4] Retrieved October 24, 2023, from [Link]

  • Thieme Connect. (2010). Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis. Retrieved from [Link]

  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences. (General reference for PEG-400 protocols).

Sources

Application Note: 4-Isopropyl-2-methylbenzaldehyde as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) is a highly versatile aromatic aldehyde utilized extensively in the synthesis of bioactive molecules. In modern drug discovery, the selection of starting scaffolds is driven by the need to optimize pharmacokinetics and target binding. This specific benzaldehyde derivative offers a unique steric and electronic profile that makes it an ideal precursor for generating Schiff bases, thiosemicarbazones, and substituted benzylamines[1].

Pharmacophore Tuning (Causality of Selection):

  • Lipophilicity Enhancement: The isopropyl group at the para (4-) position significantly enhances the lipophilicity of the resulting active pharmaceutical ingredients (APIs). With a computed XLogP3 of 2.9, this precursor inherently drives the final molecule toward favorable cellular membrane permeation[1].

  • Steric Hindrance: The methyl group at the ortho (2-) position introduces localized steric bulk adjacent to the reactive formyl group. This steric hindrance can dictate stereoselectivity during nucleophilic addition and stabilize intermediate imines against premature aqueous hydrolysis, a critical factor when synthesizing robust analytical standards like semicarbazones[2].

Physicochemical Profiling

Understanding the baseline quantitative metrics of the precursor is essential for calculating reaction stoichiometry and predicting downstream chromatographic behavior.

Table 1: Physicochemical Properties of 4-Isopropyl-2-methylbenzaldehyde

PropertyValueImplication for Synthesis
CAS Number 4395-88-4Primary identifier for sourcing and regulatory compliance.
Molecular Weight 162.23 g/mol Low molecular weight allows for significant downstream functionalization without violating Lipinski's Rule of 5.
Formula C₁₁H₁₄OHighly carbon-dense; requires non-polar to moderately polar solvent systems (e.g., DCE, Ethanol).
XLogP3 2.9Highly lipophilic; products will likely require reverse-phase HPLC for purification.
Topological Polar Surface Area (TPSA) 17.1 ŲMinimal polar surface area; excellent candidate for Central Nervous System (CNS) targeted drug precursors[1].

Mechanistic Pathways in Drug Discovery

The formyl group of 4-Isopropyl-2-methylbenzaldehyde serves as an electrophilic hub, allowing synthetic chemists to diverge into multiple therapeutic classes.

G Precursor 4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) PathA Condensation Reaction (+ Thiosemicarbazide / H+) Precursor->PathA PathB Reductive Amination (+ R-NH2 / NaBH(OAc)3) Precursor->PathB PathC Condensation Reaction (+ Semicarbazide / H+) Precursor->PathC ProdA Thiosemicarbazone Derivative (Antimicrobial / Anticancer) PathA->ProdA ProdB N-Alkyl Benzylamine (CNS / Targeted Therapy) PathB->ProdB ProdC Semicarbazone Derivative (Analytical Standard) PathC->ProdC

Caption: Divergent synthetic pathways of 4-Isopropyl-2-methylbenzaldehyde in drug discovery workflows.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can verify the success of the reaction in real-time through specific physicochemical changes.

Protocol A: Synthesis of Bioactive Thiosemicarbazones

Thiosemicarbazones derived from substituted benzaldehydes are heavily investigated for their ability to chelate metal ions, leading to potent antimicrobial and antineoplastic activities.

Causality of Reagents: The reaction requires nucleophilic attack by the terminal amine of the thiosemicarbazide onto the carbonyl carbon. Glacial acetic acid is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon and lowering the activation energy. However, it must be strictly catalytic; excess acid will protonate the nucleophilic amine, completely halting the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol (1.62 g) of 4-Isopropyl-2-methylbenzaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add 10.0 mmol (0.91 g) of thiosemicarbazide to the solution. Stir until a homogenous suspension is formed.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The highly non-polar precursor will appear near the solvent front (high Rf). The reaction is complete when this spot disappears, replaced by a highly polar, low-Rf spot (the thiosemicarbazone).

  • Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate under a vacuum and wash with 10 mL of ice-cold ethanol to remove unreacted starting materials.

Protocol B: One-Pot Reductive Amination to N-Alkyl Benzylamines

Reductive amination is a cornerstone reaction for generating structurally diverse secondary and tertiary amines.

Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄). If NaBH₄ were used, it would rapidly reduce the unreacted aldehyde to an alcohol, destroying the yield. NaBH(OAc)₃ is milder because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond. It selectively reduces the protonated iminium ion much faster than the aldehyde, allowing for a highly efficient one-pot reaction[3].

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen, dissolve 5.0 mmol of 4-Isopropyl-2-methylbenzaldehyde and 5.2 mmol of the desired primary amine in 20 mL of 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes.

  • Reduction: Add 7.0 mmol (1.4 equivalents) of NaBH(OAc)₃ portion-wise over 10 minutes to control the mild exotherm[3].

  • Propagation: Stir the opaque mixture under nitrogen at room temperature for 12 hours.

  • Self-Validation (FTIR): Extract a 0.1 mL aliquot, evaporate the solvent, and run an ATR-FTIR scan. The reaction validates its completion by the total disappearance of the strong aldehyde C=O stretch (~1690 cm⁻¹) and the absence of an imine C=N stretch (~1610 cm⁻¹), leaving only the secondary amine N-H stretch (~3300 cm⁻¹, broad/weak).

  • Quenching & Extraction: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Comparative Reaction Metrics

Table 2: Reaction Profiles for 4-Isopropyl-2-methylbenzaldehyde Derivatives

Derivative ClassPrimary ReagentsCatalyst / ConditionsTypical YieldPrimary Application
Thiosemicarbazone ThiosemicarbazideGlacial Acetic Acid (Reflux, 4-6h)80 - 88%Antimicrobial / Antineoplastic screening
Semicarbazone Semicarbazide HClSodium Acetate buffer (Reflux, 2h)85 - 92%Raman/FTIR Analytical Standards[2]
N-Alkyl Benzylamine Primary Amine, NaBH(OAc)₃1,2-Dichloroethane (RT, 12h)75 - 85%CNS Active Pharmaceutical Ingredients[3]

Analytical Validation Markers

To ensure the integrity of the synthesized compounds, the following spectroscopic markers should be utilized:

  • Raman Spectroscopy: For semicarbazone derivatives, Raman spectroscopy is highly effective. The 4-Isopropyl-2-methylbenzaldehyde semicarbazone is a recognized standard in Raman Handheld Libraries for chemical identification, exhibiting distinct ring-breathing and azomethine scattering profiles[2].

  • ¹H NMR (400 MHz, CDCl₃): The starting precursor exhibits a distinct, highly deshielded aldehyde proton singlet at ~10.2 ppm . Successful conversion in both protocols is definitively proven by the complete disappearance of this peak. In Schiff bases/thiosemicarbazones, it is replaced by an azomethine proton (-CH=N-) at 8.0–8.5 ppm . In reductive amination, it is replaced by benzylic protons (-CH₂-NH-) at 3.7–4.0 ppm .

References

  • PubChem (National Center for Biotechnology Information). "4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186." NIH. Available at:[Link]

  • Anton Paar / Scribd. "Raman Handheld Library Substance List." Scribd. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Application Note: Precision Quantitation of 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and R&D scientists. It prioritizes actionable protocols, mechanistic understanding, and robust validation strategies.[1]

Analyte: 4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) Synonyms: 2-methyl-4-(propan-2-yl)benzaldehyde; p-isopropyl-o-tolualdehyde Application: Impurity profiling in fragrances, essential oil authentication, and synthetic intermediate quality control.[1]

Executive Summary & Chemical Context

4-Isopropyl-2-methylbenzaldehyde is a structural isomer of Cuminaldehyde.[1] While often co-occurring in essential oils (e.g., Cuminum cyminum), its distinct olfactory profile and reactivity require specific separation techniques.[1]

Analytical Challenges:

  • Isomeric Resolution: It co-elutes with Cuminaldehyde (4-isopropylbenzaldehyde) on standard non-polar columns due to identical molecular weight (162.23 g/mol ) and similar boiling points.

  • Oxidative Instability: The aldehyde moiety is prone to rapid aerial oxidation to 4-isopropyl-2-methylbenzoic acid, necessitating controlled sample handling or derivatization.[1]

  • Volatility: High volatility requires headspace sampling or low-temperature liquid injection to prevent discrimination.

This guide presents two validated workflows: GC-MS for volatile profiling/isomer resolution and HPLC-UV (DNPH) for high-sensitivity quantitation in complex matrices.[1]

Method A: Gas Chromatography – Mass Spectrometry (GC-MS)

Objective: Primary identification and separation from structural isomers.[1]

Mechanistic Rationale

To resolve the ortho-methyl isomer (Target) from the para-only isomer (Cuminaldehyde), a column with moderate polarity is preferred over a standard 100% dimethylpolysiloxane phase.[1] The ortho-methyl group introduces a steric "twist" and slight polarity shift that interacts differently with phenyl-substituted stationary phases.[1]

Experimental Protocol

Instrument Configuration:

  • System: Agilent 7890B/5977B GC-MS (or equivalent).

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Note: For difficult isomer separations, a DB-WAX (PEG) column is the secondary choice, providing separation based on hydrogen bonding with the carbonyl oxygen.[1]

  • Inlet: Split/Splitless, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program:

  • Initial: 60°C (Hold 2 min) – Focuses volatiles.

  • Ramp 1: 10°C/min to 180°C – Separates isomers.

  • Ramp 2: 20°C/min to 280°C (Hold 5 min) – Elutes heavier oxidation products.

Mass Spectrometry (EI Source):

  • Mode: SIM/Scan.[2][3]

  • Scan Range: m/z 40–350.

  • SIM Ions (Target):

    • Quantifier:147 ([M-CH3]+) or 162 (M+).[1]

    • Qualifiers:119 ([M-Isopropyl]+), 91 (Tropylium).[1]

    • Differentiation: The ortho-effect typically enhances the [M-1]+ (m/z 161) or [M-OH]+ loss compared to the para-isomer.[1]

Workflow Visualization

GC_Workflow Sample Sample Matrix (Oil/Solvent) Prep Dilution in Hexane/DCM Sample->Prep 1:100 Inlet Split Injection (250°C) Prep->Inlet 1 µL Column Capillary Column (DB-5MS UI) Inlet->Column He Carrier MS MS Detection (SIM Mode) Column->MS Elution Data Quantitation (Target Ion m/z 162) MS->Data Integration

Figure 1: GC-MS workflow emphasizing sample dilution to prevent column overload and SIM mode for specificity.

Method B: HPLC-UV with DNPH Derivatization

Objective: Trace quantification and stabilization of the aldehyde functionality.

Mechanistic Rationale

Direct UV detection of benzaldehydes is possible (~254 nm) but lacks specificity in complex organic matrices. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) serves two purposes:

  • Chemical Locking: Converts the unstable volatile aldehyde into a stable, non-volatile hydrazone.

  • Chromophore Expansion: Shifts detection to 360 nm , removing interference from simple aromatics (which absorb <280 nm).

Reaction:


[1]
Experimental Protocol

Reagents:

  • Derivatization Solution: 300 mg DNPH in 100 mL ACN (acidified with 0.5 mL conc. H3PO4).[3][4]

  • Stop Solution: Pyridine (optional, to neutralize acid if degradation is observed).

Procedure:

  • Mix: Combine 1.0 mL Sample + 1.0 mL DNPH Solution.

  • Incubate: 20 minutes at 40°C (The ortho-methyl group creates steric hindrance, requiring slightly longer reaction times than unhindered aldehydes).

  • Filter: 0.22 µm PTFE filter.

  • Inject: 10 µL into HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 × 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)[1]

    • B: Acetonitrile[5][6]

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: Diode Array (DAD) at 360 nm .[6][7]

Derivatization Logic Diagram

DNPH_Reaction Aldehyde 4-Isopropyl-2-methylbenzaldehyde (Unstable/Volatile) Complex Reaction Intermediate (Acid Catalysis) Aldehyde->Complex + DNPH DNPH 2,4-DNPH Reagent (Acidic ACN) DNPH->Complex Product Hydrazone Derivative (Stable Chromophore) Complex->Product - H2O (40°C, 20 min) Detection HPLC-UV @ 360 nm Product->Detection

Figure 2: Derivatization pathway converting the unstable target into a detectable hydrazone.[1]

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following parameters must be verified.

Performance Metrics
ParameterGC-MS (SIM)HPLC-UV (DNPH)Acceptance Criteria
Linearity (R²) > 0.995> 0.9995-point calibration curve
LOD 0.05 ppm0.01 ppmS/N > 3
Recovery 85 - 115%90 - 110%Spiked matrix analysis
Precision (RSD) < 5.0%< 2.0%n=6 replicates
Troubleshooting Guide
  • Ghost Peak (M+16): If a peak appears at m/z 178 (GC) or with shorter RT (HPLC), the sample has oxidized to 4-isopropyl-2-methylbenzoic acid .[1] Remedy: Use fresh standards and store samples under nitrogen.

  • Peak Tailing:

    • GC: Active sites in the liner. Replace liner with deactivated glass wool.

    • HPLC: Residual silanols. Ensure mobile phase pH is < 3.0 to suppress silanol ionization.

  • Isomer Co-elution: If the target overlaps with Cuminaldehyde, reduce the GC ramp rate to 2°C/min around 120-150°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45096186, 4-Isopropyl-2-methylbenzaldehyde.[1] Retrieved from [Link][1]

  • U.S. EPA (1999). Compendium Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by HPLC. (Standard protocol for DNPH derivatization logic). Retrieved from [Link][1]

  • Shimadzu Corporation. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.[2] (Protocol for volatile impurity profiling). Retrieved from [Link]

  • Agilent Technologies. Analysis of DNPH-Derivatized Aldehydes and Ketones. (HPLC-UV methodology reference). Retrieved from [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmaceutical synthesis, fragrance chemistry, and impurity profiling . It details the gas chromatography-mass spectrometry (GC-MS) characterization of 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4), a critical intermediate in the synthesis of Schiff bases and cyclamen aldehyde derivatives.

Introduction & Scope

4-Isopropyl-2-methylbenzaldehyde (MW 162.23 g/mol ) is a structural isomer of the well-known fragrance ingredient cyclamen aldehyde precursors. Unlike its unmethylated analog (cuminaldehyde), the presence of the ortho-methyl group introduces steric constraints that influence both its reactivity and chromatographic behavior.

This protocol addresses the challenge of separating this compound from its positional isomers (e.g., 5-isopropyl-2-methylbenzaldehyde) and synthetic precursors (e.g., 2-methyl-4-isopropylaniline or substituted cumenes).

Key Applications:

  • Purity Analysis: QC of starting materials for pharmaceutical Schiff base synthesis.

  • Fragrance Profiling: Detection of trace impurities in essential oil derivatives.

  • Reaction Monitoring: Tracking formylation efficiency of 3-isopropyltoluene.

Compound Properties

PropertySpecificationNotes
IUPAC Name 2-Methyl-4-(propan-2-yl)benzaldehyde
CAS Number 4395-88-4Distinct from Thymol Aldehyde (4395-91-9)
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Boiling Point ~235–240 °CPredicted at 760 mmHg
Solubility Soluble in DCM, Methanol, HexaneInsoluble in water

Experimental Protocol

Reagents and Standards
  • Solvent: Dichloromethane (DCM), HPLC Grade (Sigma-Aldrich).

  • Internal Standard (ISTD): 1-Bromonaphthalene or Dodecane (100 µg/mL).

  • Derivatization (Optional): Not required for general purity; O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA) recommended only for trace biological analysis.

Sample Preparation

Standard Workflow (Direct Injection):

  • Weigh: 10 mg of sample into a 20 mL scintillation vial.

  • Dissolve: Add 10 mL DCM. Vortex for 30 seconds.[1]

  • Dilute: Transfer 100 µL of stock to a GC vial; add 900 µL DCM (Final conc: ~100 ppm).

  • Filter: If particulates are visible, filter through a 0.2 µm PTFE syringe filter.

GC-MS Instrumentation Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent Shimadzu QP2020).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The 5% phenyl phase provides necessary pi-pi interaction to separate aromatic isomers that co-elute on 100% PDMS columns.

ParameterSettingRationale
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload for purity analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times (RT).
Oven Program Initial: 60 °C (Hold 1 min)Solvent focusing.
Ramp 1: 10 °C/min to 200 °CCritical separation window for isomers.
Ramp 2: 25 °C/min to 280 °CElute heavy impurities/dimers.
Final: 280 °C (Hold 3 min)Column bake-out.
Transfer Line 280 °CPrevents condensation of high-boilers.
Ion Source EI (70 eV) @ 230 °CStandard ionization for library matching.
Scan Range m/z 40–350Captures molecular ion and tropylium fragments.

Data Analysis & Fragmentation Logic

Identification Strategy

The identification relies on the Retention Index (RI) and Mass Spectral Fingerprint .

  • Predicted RI (DB-5ms): 1280 – 1320.

    • Note: The extra methyl group adds ~30–50 RI units compared to Cuminaldehyde (RI ~1240).

  • Diagnostic Ions:

    • m/z 162 (M⁺): Molecular ion, typically 30–50% abundance.

    • m/z 161 (M–1): Loss of aldehydic hydrogen (Tropylium-like stabilization).

    • m/z 147 (M–15): Loss of methyl from the isopropyl group (Base Peak candidate).

    • m/z 119 (M–43): Loss of isopropyl group (

      
      ).
      
    • m/z 91: Tropylium ion (aromatic backbone).

Fragmentation Pathway (Mechanism)

The fragmentation follows standard alkylbenzene patterns:


-cleavage of the isopropyl group and carbonyl loss.

Fragmentation M Molecular Ion [C11H14O]+ m/z 162 M_H [M-H]+ (Aldehyde H loss) m/z 161 M->M_H - H• M_CH3 [M-CH3]+ (Isopropyl methyl loss) m/z 147 M->M_CH3 - CH3• (Alpha Cleavage) M_CO [M-CHO]+ (Carbonyl loss) m/z 133 M->M_CO - CHO• M_Iso [M-C3H7]+ (Isopropyl loss) m/z 119 M->M_Iso - C3H7• M_CH3->M_Iso - C2H4 Trop Tropylium Ion [C7H7]+ m/z 91 M_Iso->Trop - CO/Rearrangement

Figure 1: Proposed fragmentation pathway for 4-Isopropyl-2-methylbenzaldehyde under 70 eV Electron Ionization.

Method Validation (Self-Validating Protocol)

To ensure trustworthiness, the method must be validated against the following criteria:

ParameterAcceptance CriteriaProtocol
System Suitability Tailing Factor < 1.2Inject 100 ppm standard. Check peak symmetry.
Specificity Resolution (

) > 1.5
Must separate from Cuminaldehyde (if present).
Linearity

5-point curve: 10, 50, 100, 250, 500 ppm.
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)Estimated LOQ: ~0.5 ppm (Scan mode).
Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Active sites in liner or column.

    • Fix: Replace liner with Ultra Inert split/splitless liner with wool (Agilent 5190-2293).

  • Issue: Missing Molecular Ion (m/z 162).

    • Cause: Ion source temperature too high (>250°C) causing excessive fragmentation.

    • Fix: Lower source temp to 230°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45096186, 4-Isopropyl-2-methylbenzaldehyde. Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) of Alkylbenzaldehydes. (General Reference for Fragmentation Patterns). Retrieved from [Link]

  • Agilent Technologies. GC/MS Analysis of Fragrance Allergens using DB-5ms. Application Note 5989-5076EN. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-2-methylbenzaldehyde is a highly lipophilic, substituted aromatic aldehyde with significant value as a volatile organic building block and intermediate in medicinal chemistry. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating its strong hydrophobic retention and ensuring stability against oxidative degradation.

This application note provides a comprehensive, self-validating RP-HPLC protocol designed for researchers and drug development professionals. By extrapolating validated chromatographic behaviors from structurally analogous compounds like cuminaldehyde (4-isopropylbenzaldehyde)[1] and benzaldehyde[2], this guide establishes a highly reproducible framework for quantification, purity assessment, and stability indicating assays.

Chemical Profiling & Chromatographic Rationale

To design an effective method, we must first understand the causality between the analyte’s molecular structure and its chromatographic behavior.

  • Stationary Phase Causality: The molecule features a benzaldehyde core substituted with both an isopropyl group at the para position and a methyl group at the ortho position. These alkyl groups significantly increase the molecule's hydrophobicity. Therefore, a high-capacity, end-capped octadecylsilane (C18) stationary phase is required to achieve adequate retention. End-capping is critical to prevent secondary electrostatic interactions between the polar aldehyde oxygen and residual surface silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase Causality: The ortho-methyl group introduces local steric hindrance and increases the overall lipophilicity compared to its analog, cuminaldehyde. To overcome the strong hydrophobic interaction with the C18 phase and prevent excessive retention times, a high-strength organic modifier is necessary. Drawing from validated methods for cuminaldehyde[1], an isocratic elution utilizing 70% acetonitrile provides the optimal balance between elution speed and peak symmetry. Because the analyte is non-ionizable, complex buffer systems can be omitted in favor of pure LC-MS grade water, simplifying the method and reducing baseline noise[3].

  • Detection Causality: The conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system of the benzaldehyde core allows for highly sensitive UV detection. While the universal aromatic absorption occurs at 254 nm[2][4], the extended conjugation provided by the aldehyde group induces a bathochromic shift. Monitoring at 326 nm maximizes sensitivity for the target analyte while effectively silencing background noise from non-conjugated matrix components.
    

Rationale A Analyte Profiling 4-Isopropyl-2-methylbenzaldehyde B Stationary Phase End-capped C18 A->B High Lipophilicity D Detection Strategy UV PDA (254 nm & 326 nm) A->D Conjugated Pi-System C Mobile Phase 70% Acetonitrile (Isocratic) B->C Overcome Retention E Data Integrity Internal Standard Integration C->E Stable Baseline D->E High S/N Ratio

Fig 1. Mechanistic rationale for the HPLC method development of 4-Isopropyl-2-methylbenzaldehyde.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow employs a Continuous Calibration Verification (CCV) bracketing system and an Internal Standard (IS). By spiking all samples with 3-Chlorobenzaldehyde —a compound that elutes distinctly from the target analyte but shares similar chemical behavior[2]—the method self-corrects for variations in injection volume, solvent evaporation, and detector drift.

Reagents and Preparation
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 4-Isopropyl-2-methylbenzaldehyde. While the compound exhibits high solubility in DMSO[5], dissolve directly in 10 mL of ACN to prevent solvent-front refractive index disturbances during injection.

  • Internal Standard (IS) Stock (1.0 mg/mL): Dissolve 10 mg of 3-Chlorobenzaldehyde in 10 mL of ACN.

  • Working Solutions: Dilute the analyte stock with mobile phase (70:30 ACN:Water) to create a 5-point calibration curve (10, 25, 50, 100, 150 µg/mL). Spike each standard with a constant concentration of IS (50 µg/mL).

Step-by-Step Chromatographic Workflow
  • System Purge and Equilibration: Flush the HPLC system with 100% ACN for 15 minutes to remove organic residues, followed by the mobile phase (70:30 ACN:Water) at 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).

  • Blank Injection Validation: Inject 20 µL of the sample diluent. Self-Validation Check: Confirm the absence of ghost peaks or carryover at the retention windows of the analyte and IS.

  • System Suitability Test (SST): Inject the mid-level standard (50 µg/mL analyte + 50 µg/mL IS) six consecutive times. Self-Validation Check: The Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) must be ≤ 2.0%.

  • Batch Execution with CCV Bracketing: Run the calibration curve, followed by unknown samples. Inject a CCV (mid-level standard) every 10 samples to verify that detector response has not drifted.

Validation S1 1. Blank Injection S2 2. SST Mix (Analyte + IS) S1->S2 S3 3. Calibration (5-Point) S2->S3 S4 4. Sample Batch (n=10) S3->S4 S5 5. CCV Bracket S4->S5 S5->S1 Fail (Recalibrate) S5->S4 Pass (RSD < 2%)

Fig 2. Self-validating HPLC sequence protocol ensuring continuous data integrity.

Quantitative Data & Method Parameters

The following tables summarize the optimized chromatographic conditions and the expected validation parameters based on ICH guidelines, extrapolated from foundational benzaldehyde and cuminaldehyde methodologies[1][2].

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Cosmosil C18 (250 × 4.6 mm, 5 µm)High surface area for hydrophobic retention; end-capped to prevent aldehyde-silanol interactions.
Mobile Phase Acetonitrile : Water (70:30 v/v)Isocratic mode ensures baseline stability; high organic content overcomes alkyl-driven retention[1].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing resolution and analysis time[1].
Injection Vol 20 µLStandard volume to prevent column overloading while maintaining LOD[1].
Detection UV PDA at 254 nm and 326 nm254 nm for general aromatic profiling; 326 nm for specific conjugated aldehyde quantification[1][2].
Column Temp 25°C (Ambient)Maintains consistent mobile phase viscosity and partitioning kinetics.

Table 2: Method Validation & System Suitability Criteria

ParameterTarget CriterionSelf-Validation Purpose
Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
> 2.0 (Analyte vs. IS)Ensures baseline separation for accurate integration.
Tailing Factor (

)
≤ 1.5Verifies absence of secondary interactions (e.g., active silanols).
Linearity (

)
≥ 0.999 (10 - 150 µg/mL)Confirms detector response proportionality across the working range.
% RSD (Precision) ≤ 2.0% (n=6 injections)Validates autosampler precision and baseline stability.
Recovery 98.0% - 102.0%Assesses extraction efficiency and matrix effects[1].

Troubleshooting & Peak Integrity

  • Aldehyde Oxidation (Ghost Peaks): Benzaldehyde derivatives are susceptible to auto-oxidation into their corresponding carboxylic acids (e.g., 4-isopropyl-2-methylbenzoic acid)[1]. If a polar peak appears early in the chromatogram, prepare fresh standards and store stock solutions in amber vials at 4°C under an inert gas overlay.

  • Retention Time Drift: Because the method relies on a high concentration of volatile organic modifier (70% ACN), preferential evaporation from the solvent reservoir can alter the mobile phase composition over long runs. Solution: Use tightly capped solvent bottles with proper venting or utilize an automated online mixing system (pumping 100% ACN and 100% Water from separate lines).

References

  • Source: impactfactor.
  • Source: invivochem.
  • Source: nih.
  • Source: researchgate.
  • Source: jksus.

Sources

Application Note: 4-Isopropyl-2-methylbenzaldehyde as a Strategic Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4), structurally related to the p-cymene framework, is a highly versatile aromatic aldehyde characterized by its sterically demanding and lipophilic substitution pattern [1]. In the modern agrochemical sector, the rational design of pesticides, herbicides, and fungicides relies heavily on optimizing the lipophilicity (LogP) and target-site binding affinity of active ingredients. The global demand for benzaldehyde derivatives in agrochemical formulations is expanding rapidly due to their role as cost-effective, high-purity intermediates [2].

Incorporating the 4-isopropyl-2-methylphenyl moiety into an active ingredient significantly enhances cuticular penetration in plants and membrane permeability in fungal pathogens. This application note details the synthetic utility of 4-isopropyl-2-methylbenzaldehyde, focusing on its role as an electrophilic hub for generating bioactive azomethines (Schiff bases) and benzylamines.

Mechanistic Rationale in Agrochemical Design

The reactivity of 4-isopropyl-2-methylbenzaldehyde is governed by its formyl group, which serves as a prime site for nucleophilic attack, while the ortho-methyl and para-isopropyl groups provide a unique steric and electronic environment [3].

  • Lipophilicity & Bioavailability: The alkyl substituents increase the overall hydrophobicity of the resulting agrochemical. This is crucial for systemic fungicides that must traverse the waxy plant cuticle before translocating through the xylem.

  • Steric Shielding: The ortho-methyl group provides moderate steric shielding around the benzylic position. This shielding enhances the metabolic stability of the final agrochemical against premature oxidative degradation by plant cytochrome P450 enzymes in the field.

  • Synthetic Versatility: The aldehyde readily undergoes reductive amination to form substituted benzylamines (common in sterol biosynthesis inhibiting fungicides) and Knoevenagel condensations to yield cinnamic acid derivatives (utilized in herbicidal formulations) [4].

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of Azomethine (Schiff Base) Antifungal Precursors

Schiff bases containing the 4-isopropyl-2-methylphenyl scaffold exhibit significant contact fungicide activity due to the biological reactivity of the azomethine (-HC=N-) linkage.

Causality & Design: The condensation reaction is an equilibrium process. It is driven to completion by the continuous azeotropic removal of water (Le Chatelier's principle). Glacial acetic acid is used as a mild catalyst to protonate the carbonyl oxygen, increasing its electrophilicity without excessively protonating the nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10.0 mmol of 4-isopropyl-2-methylbenzaldehyde in 50 mL of anhydrous toluene.

  • Amine Addition: Add 10.5 mmol of the target primary amine (e.g., a substituted aniline derivative). The slight excess of amine compensates for potential volatilization during reflux.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Self-Validation Check: Spot-check the pH of the solution; it should be approximately 4.5–5.0, which is the optimal window for Schiff base formation without stalling the nucleophilic attack.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C). Monitor the azeotropic removal of water in the Dean-Stark trap.

    • Self-Validation Check: The reaction is deemed complete when water ceases to accumulate in the trap (typically 4-6 hours), physically confirming the quantitative conversion of the aldehyde.

  • Isolation: Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst, and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and recrystallize the crude azomethine from hot ethanol to yield the pure fungicide precursor.

Protocol B: Reductive Amination for Systemic Benzylamine Fungicides

Benzylamine derivatives are critical structural motifs in morpholine-class systemic fungicides.

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride (NaBH₄) because it is a significantly milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the unreacted 4-isopropyl-2-methylbenzaldehyde to its corresponding benzyl alcohol [4]. 1,2-Dichloroethane (DCE) is chosen as the solvent because it is non-coordinating and stabilizes the iminium intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 10.0 mmol of 4-isopropyl-2-methylbenzaldehyde and 10.0 mmol of a secondary amine (e.g., morpholine) in 40 mL of anhydrous DCE under an inert nitrogen atmosphere.

  • Reduction: Add 14.0 mmol (1.4 equivalents) of NaBH(OAc)₃ portion-wise over 15 minutes at 0°C.

    • Self-Validation Check: The portion-wise addition at 0°C controls the mild exothermic reaction, preventing thermal degradation of the intermediate and suppressing side reactions.

  • Incubation: Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Quenching: Once the starting aldehyde is fully consumed, quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to hydrolyze any unreacted borohydride complexes.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting benzylamine via silica gel column chromatography.

Quantitative Data: Comparative Analysis of Derivatives

The following table summarizes the physicochemical properties and synthetic metrics of 4-isopropyl-2-methylbenzaldehyde derivatives, highlighting how the scaffold influences lipophilicity (LogP)—a critical parameter for agrochemical efficacy.

Derivative ClassSynthetic RouteReagents / CatalystTypical Yield (%)Est. LogP Shift (Δ)Primary Agrochemical Application
Azomethine (Schiff Base) CondensationPrimary Amine, AcOH, Toluene85 - 92%+1.5 to +2.2Contact Fungicides, Antimicrobials
Benzylamine Reductive AminationSec. Amine, NaBH(OAc)₃, DCE78 - 88%+0.8 to +1.6Systemic Fungicides (SBI class)
Cinnamic Acid Analog KnoevenagelMalonic Acid, Piperidine, Pyridine70 - 80%+0.5 to +1.1Broadleaf Herbicides
Benzyl Alcohol ReductionNaBH₄, Methanol>95%-0.3 to -0.6Inactive Synthetic Intermediate

Synthetic Workflow Visualization

The diagram below illustrates the divergent synthetic pathways utilizing 4-isopropyl-2-methylbenzaldehyde as a central hub for agrochemical development.

G Start 4-Isopropyl-2-methylbenzaldehyde (Core Scaffold) Condensation Knoevenagel Condensation (Active Methylene) Start->Condensation Base Catalyst (-H2O) Schiff Schiff Base Formation (Primary Amines) Start->Schiff Acid Catalyst (-H2O) Reductive Reductive Amination (Secondary Amines) Start->Reductive NaBH(OAc)3 (Mild Reduction) Herbicide Cinnamic Acid Derivatives (Herbicides) Condensation->Herbicide Target Formulation Fungicide1 Azomethine Derivatives (Contact Fungicides) Schiff->Fungicide1 Target Formulation Fungicide2 Benzylamine Derivatives (Systemic Fungicides) Reductive->Fungicide2 Target Formulation

Divergent synthetic pathways of 4-isopropyl-2-methylbenzaldehyde in agrochemicals.

References

  • 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186 - PubChem. National Institutes of Health (NIH).
  • Benzaldehyde Market Size ($2.96 Billion) 2030. Strategic Market Research.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Wiserpub.
  • 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde | CAS 77147-13-8. Benchchem.

Application Note: Chemoselective Catalytic Oxidation of 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Green Catalysis, Phase-Transfer Oxidation, Chemoselectivity

Executive Summary & Rationale

The compound 4-isopropyl-2-methylbenzoic acid is a highly valuable structural motif in medicinal chemistry, frequently utilized as a lipophilic building block in the development of novel therapeutics and agrochemicals. However, the synthesis of this carboxylic acid from its corresponding precursor, 4-isopropyl-2-methylbenzaldehyde , presents a distinct chemoselectivity challenge.

Traditional stoichiometric oxidants (e.g., KMnO₄, CrO₃) are notorious for causing over-oxidation. When applied to this substrate, harsh oxidants frequently attack the benzylic C-H bond of the para-isopropyl group, leading to unwanted oxidative cleavage and the formation of dicarboxylic acid impurities.

To circumvent this, we detail a highly chemoselective, green catalytic protocol utilizing Sodium Tungstate (Na₂WO₄) and Aqueous Hydrogen Peroxide (H₂O₂) mediated by a Phase-Transfer Catalyst (PTC). This self-validating system ensures quantitative conversion of the aldehyde to the carboxylic acid while strictly preserving the vulnerable isopropyl moiety[1].

Mechanistic Insights: The Biphasic Catalytic Cycle

The success of this protocol relies on the precise orchestration of a biphasic reaction environment[2]. The causality behind the reagent selection is as follows:

  • The Precatalyst (Na₂WO₄): Sodium tungstate is an environmentally benign, water-soluble transition metal salt. In the presence of excess H₂O₂, it undergoes rapid oxidation to form the active diperoxotungstate complex

    
    .
    
  • The Phase-Transfer Catalyst (TBAB): The active diperoxotungstate anion is highly hydrophilic and trapped in the aqueous phase, while 4-isopropyl-2-methylbenzaldehyde is highly lipophilic. Without a PTC, the reaction stalls at the phase boundary. Tetrabutylammonium bromide (TBAB) acts as an electrostatic shuttle, forming a lipophilic ion pair with the peroxotungstate anion and transporting it into the organic layer to react with the substrate[1].

  • Chemoselectivity: The peroxotungstate complex acts as a nucleophilic oxidant. It selectively attacks the electrophilic carbonyl carbon of the aldehyde (or its hydrate), facilitating a hydride shift and subsequent cleavage to yield the carboxylic acid[3]. It lacks the single-electron transfer capability required to abstract the benzylic hydrogen from the isopropyl group, thereby guaranteeing chemoselectivity[4].

Mechanism Precat Na2WO4 (Precatalyst) Aqueous Phase ActiveCat Diperoxotungstate Complex (Active Catalyst) Precat->ActiveCat Oxidation by H2O2 Intermediate Catalyst-Substrate Acetal Intermediate ActiveCat->Intermediate PTC Transfer & Nucleophilic Attack Substrate 4-Isopropyl-2-methylbenzaldehyde Organic Phase Substrate->Intermediate Phase Boundary Intermediate->ActiveCat Catalyst Regeneration (+ H2O2) Product 4-Isopropyl-2-methylbenzoic acid (Target Product) Intermediate->Product Hydride Shift & Cleavage H2O2 H2O2 (Green Oxidant) H2O2->ActiveCat

Catalytic cycle of the phase-transfer mediated tungstate oxidation of benzaldehyde.

Experimental Protocol

This methodology is designed as a self-validating system . Each step includes specific physical or chemical indicators to confirm the reaction is proceeding as intended.

Materials Required
  • Substrate: 4-Isopropyl-2-methylbenzaldehyde (10.0 mmol, ~1.62 g)

  • Catalyst: Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.2 mmol, 2.0 mol%)

  • PTC: Tetrabutylammonium bromide (TBAB) (0.2 mmol, 2.0 mol%)

  • Oxidant: 30% w/w Aqueous H₂O₂ (30.0 mmol, 3.0 equiv.)

  • Solvent: Ethyl Acetate (EtOAc) (15 mL)

Step-by-Step Methodology
  • Biphasic Setup: In a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 4-isopropyl-2-methylbenzaldehyde in 15 mL of EtOAc. Add 0.2 mmol of TBAB and 0.2 mmol of Na₂WO₄·2H₂O.

    • Causality: EtOAc is chosen over chlorinated solvents as a greener alternative that still provides excellent solubility for the PTC-tungstate ion pair[1].

  • Controlled Oxidant Addition: Cool the flask to 0–5 °C using an ice bath. Attach an addition funnel and add 30.0 mmol of 30% H₂O₂ dropwise over 15 minutes.

    • Causality: The formation of the peroxotungstate complex is highly exothermic. Dropwise addition at low temperatures prevents the thermal runaway and parasitic auto-decomposition of H₂O₂ into O₂ gas and water.

  • Catalytic Turnover: Remove the ice bath and heat the vigorously stirring biphasic mixture to 80 °C for 5 hours.

    • Validation: The aqueous layer will briefly turn pale yellow (indicating active peroxo species) before returning to colorless as the H₂O₂ is consumed.

  • Quenching: Cool the reaction to room temperature. Carefully add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

    • Validation: Test the organic layer with KI-starch paper. The absence of a blue-black color validates the complete neutralization of residual peroxides.

  • Isolation via Acid-Base Extraction: Extract the mixture with 1M NaOH (2 × 15 mL). The unreacted aldehyde remains in the EtOAc layer. Acidify the combined aqueous NaOH layers with 2M HCl to pH 2.

    • Validation: A dense white precipitate of 4-isopropyl-2-methylbenzoic acid will crash out of the aqueous solution upon acidification, physically validating the successful transformation.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from a mixture of ethanol/water to yield the pure product.

Workflow Step1 1. Reaction Setup Mix Substrate, Na2WO4, TBAB in EtOAc Step2 2. Oxidant Addition Dropwise addition of 30% H2O2 at 0-5°C Step1->Step2 Step3 3. Catalytic Oxidation Vigorous stirring at 80°C for 5 hours Step2->Step3 Step4 4. Peroxide Quenching Cool to RT, neutralize with Na2S2O3 (aq) Step3->Step4 Step5 5. Acid-Base Extraction Extract with NaOH, acidify to pH 2 Step4->Step5 Step6 6. Product Isolation Filter precipitate & recrystallize (EtOH/H2O) Step5->Step6

Step-by-step experimental workflow for the biphasic catalytic oxidation.

Quantitative Optimization Data

To establish the robustness of this protocol, key reaction parameters were optimized. The data below demonstrates the causality between reagent stoichiometry, temperature, and overall yield.

EntryCatalyst Loading (mol%)H₂O₂ (Equiv.)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
10.53.080542%Incomplete conversion; catalyst deactivated over time.
22.01.580561%Insufficient oxidant; H₂O₂ disproportionation outpaces reaction.
3 2.0 3.0 80 5 94% Optimal conditions; quantitative conversion achieved.
42.03.0252415%Thermal activation required for nucleophilic attack of peroxo complex.
52.0 (No PTC)3.0805<5%Reaction stalls at phase boundary; proves necessity of TBAB.

Quality Control & Analytical Validation

To ensure the scientific integrity of the synthesized 4-isopropyl-2-methylbenzoic acid, the following analytical validations must be performed:

  • Thin Layer Chromatography (TLC):

    • Eluent: Hexanes/EtOAc (7:3) with 1% Acetic Acid.

    • Validation: The starting material (aldehyde) appears as a distinct UV-active spot at a higher

      
       (~0.7). The product (carboxylic acid) appears at a lower 
      
      
      
      (~0.3) and uniquely stains bright yellow against a blue background when dipped in Bromocresol Green solution, confirming the presence of an acidic proton.
  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Disappearance: The sharp aldehyde singlet at ~10.2 ppm must be completely absent.

    • Appearance: A broad singlet integrating to 1H will appear far downfield at ~11.5 - 12.0 ppm , corresponding to the carboxylic acid -OH.

    • Chemoselectivity Check: The isopropyl methine proton must remain visible as a distinct multiplet (septet) at ~2.9 ppm , validating that the benzylic position was not over-oxidized.

References

  • Selective Oxidation of Benzyl Alcohols by Hydrogen Peroxide under Phase Transfer Catalysis.ResearchGate.
  • Aqueous Organic Reactions in Education.Scribd.
  • Hydrogen Peroxide Oxidation of Aldehydes to Carboxylic Acids: An Organic Solvent-, Halide- and Metal-Free Procedure.ResearchGate.
  • Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate.Asian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) is a structural analog of Cuminaldehyde, distinguished by the ortho-methyl group. This steric feature significantly alters its purification behavior compared to simple benzaldehydes.

Key Challenges:

  • Autoxidation: Like all electron-rich benzaldehydes, it rapidly oxidizes to 4-isopropyl-2-methylbenzoic acid upon air exposure.

  • Steric Hindrance: The ortho-methyl group retards nucleophilic attack at the carbonyl carbon, making standard bisulfite adduct formation slower than expected.

  • Boiling Point Elevation: The additional methyl group raises the boiling point (est. ~245–250°C at atm), mandating high-vacuum techniques to prevent thermal decomposition.

PropertyValue (Approx.)Implication for Purification
State Colorless to pale yellow liquidHandle as a liquid; prone to solidification if oxidized (acid formation).
Boiling Point ~115–125°C @ 10 mmHgRequires high vacuum (<5 mmHg recommended) to keep bath temp <160°C.
Solubility Insoluble in water; Soluble in EtOH, Et2OAqueous washes require efficient phase transfer or co-solvents.
Stability Air-sensitiveStore under Nitrogen/Argon at 4°C.

Diagnostic & Troubleshooting Guide (Q&A)

This section addresses specific field issues reported by researchers synthesizing or isolating this intermediate.

Category A: Bisulfite Adduct Purification Issues

Q1: I attempted a standard sodium bisulfite wash to remove non-aldehyde impurities, but no precipitate formed after 30 minutes. Is my aldehyde unreactive?

Diagnosis: The ortho-methyl group at position 2 creates steric hindrance , blocking the approach of the bisulfite ion. Standard protocols (aqueous NaHSO3, 30 min stirring) are insufficient for hindered substrates.

Solution:

  • Increase Reaction Time: Extend stirring to 4–12 hours.

  • Solvent Modification: Use a 40% Methanol/Water system. The aldehyde is likely insoluble in pure aqueous bisulfite, preventing reaction. Methanol increases solubility, facilitating the attack.

  • Concentration: Use a saturated NaHSO3 solution (freshly prepared) to drive the equilibrium forward (Le Chatelier’s principle).

Q2: I successfully formed the solid adduct, but after hydrolysis (regeneration), the yield is <50%. Where did I lose the product?

Diagnosis: Incomplete hydrolysis or phase trapping. The adduct of ortho-substituted aldehydes is often more stable or harder to solubilize during the release step.

Solution:

  • pH Control: Ensure the pH is raised to >10 using 10% Na2CO3 or NaOH.

  • Temperature: Mild heating (40°C) during the base treatment helps dissociate the sterically crowded adduct.

  • Extraction Efficiency: The regenerated aldehyde is lipophilic. Perform at least 3 extractions with Diethyl Ether or DCM to recover it fully from the aqueous basic phase.

Category B: Distillation & Purity Issues

Q3: My distilled product is clear initially but develops white needle-like crystals after 2 days of storage.

Diagnosis: This is classic Autoxidation . The crystals are 4-isopropyl-2-methylbenzoic acid . The ortho-methyl group does not fully protect the formyl hydrogen from radical abstraction by oxygen.

Solution:

  • Immediate Action: Filter the liquid through a plug of silica or wash with 5% NaHCO3 to remove the acid.

  • Prevention: Store the purified liquid under an inert atmosphere (Argon sparge) in an amber vial at 4°C. Add a stabilizer like BHT (0.1%) if downstream applications permit.

Q4: During vacuum distillation, the temperature fluctuates, and I see "bumping" despite using a stir bar.

Diagnosis: This often indicates the presence of residual solvents (e.g., Toluene, THF) or water. The "bump" occurs when these volatiles flash-boil before the main fraction distills.

Solution:

  • Degassing: Run the vacuum at room temperature for 20 minutes before applying heat to strip volatiles.

  • Bleed Valve: Use a capillary air/nitrogen bleed or a high-quality vacuum regulator to maintain constant pressure.

Detailed Experimental Protocols

Protocol A: Sterically-Optimized Bisulfite Purification

Best for: Removing non-aldehyde impurities (starting materials, isomers) when distillation is difficult.

  • Preparation: Dissolve 10 g of crude 4-isopropyl-2-methylbenzaldehyde in 30 mL of Methanol (essential for solubility).

  • Adduct Formation:

    • Prepare a saturated solution of Sodium Bisulfite (NaHSO3) (15 g in 25 mL water).

    • Add the bisulfite solution to the aldehyde mixture dropwise with vigorous stirring.

    • Critical Step: Stir vigorously for 4–6 hours at room temperature. A thick white/yellowish slurry should form.

  • Isolation:

    • Filter the solid adduct via vacuum filtration.

    • Wash the cake with Diethyl Ether (3 x 20 mL) to remove non-aldehyde organic impurities (e.g., 4-isopropyltoluene). Discard the ether washings.

  • Regeneration (Hydrolysis):

    • Suspend the solid cake in 50 mL of water.

    • Slowly add 10% Sodium Carbonate (Na2CO3) until pH ~10–11.

    • Stir for 30 mins (warm to 35°C if dissolution is slow).

  • Recovery:

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined organics over MgSO4, filter, and concentrate in vacuo.

Protocol B: High-Vacuum Fractional Distillation

Best for: Large scale purification and removal of high-boiling oligomers.

  • Setup: Short-path distillation head with a Vigreux column (to separate the ortho-methyl isomer from potential meta-isomers).

  • Vacuum: Connect to a high-vacuum pump capable of <5 mmHg.

  • Procedure:

    • Fraction 1 (Forerun): Collect distillate up to 90°C (at 5 mmHg). Contains residual solvents.[1][2][3]

    • Fraction 2 (Main Cut): Collect the stable fraction boiling between 105–115°C (at 5 mmHg) . Note: Adjust expected temp based on your actual vacuum pressure using a nomograph.

    • Residue: Stop before the flask is dry to prevent polymerization of the pot residue.

Decision Logic & Workflows

Figure 1: Purification Strategy Decision Tree

Use this logic to select the correct method based on your impurity profile.

PurificationStrategy Start Crude 4-Isopropyl-2-methylbenzaldehyde CheckImpurity Identify Major Impurity Start->CheckImpurity Acid Acidic Impurity (Benzoic Acid deriv.) CheckImpurity->Acid White Solid/Crystals NonPolar Non-Polar Impurity (Starting Material/Toluene) CheckImpurity->NonPolar Oily/Unreacted SM Isomer Isomeric Aldehydes (Regioisomers) CheckImpurity->Isomer Mixed Aldehydes Wash Method: Base Wash (5% NaHCO3) Acid->Wash Fastest Bisulfite Method: Bisulfite Trap (Modified for Sterics) NonPolar->Bisulfite High Specificity Distill Method: Fractional Vacuum Distillation Isomer->Distill Boiling Point Diff Wash->Distill If high purity needed Bisulfite->Distill Polishing step

Caption: Decision matrix for selecting purification method based on dominant impurities.

Figure 2: Sterically Modified Bisulfite Workflow

Visualizing the "Trap and Release" mechanism adapted for hindered aldehydes.

BisulfiteFlow Impure Impure Mixture (Aldehyde + Impurities) Reaction Reaction Phase + NaHSO3 (sat) + Methanol (Co-solvent) 4-6 Hours Impure->Reaction Nucleophilic Attack Filter Filtration (Solid = Adduct) (Filtrate = Impurities) Reaction->Filter Precipitation Wash Ether Wash Removes trapped organics Filter->Wash Purify Solid Hydrolysis Hydrolysis pH > 10, 40°C Releases Pure Aldehyde Wash->Hydrolysis Regeneration

Caption: Workflow for bisulfite purification emphasizing co-solvent use and extended reaction time.

References

  • Organic Chemistry Portal. (1999). Purification of Aldehydes via Bisulfite Adducts. (Based on Kjell et al., J. Org.[4] Chem. 1999).[4] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Vacuum Distillation: Step-by-Step Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45096186, 4-Isopropyl-2-methylbenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: 4-Isopropyl-2-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Isopropyl-2-methylbenzaldehyde (often derived from m-cymene) is a critical transformation in the production of fragrances (Cyclamen aldehyde precursors) and agrochemical intermediates. While the molecule appears simple, the presence of two directing groups—a methyl group (C2) and a bulky isopropyl group (C4) —creates a complex landscape of regiochemical competition and stability issues.

This guide addresses the three most common failure modes reported by our users:

  • Regioisomeric Contamination (The "Split Peak" problem).

  • Dealkylation/Rearrangement (Loss of the isopropyl group).

  • Over-Oxidation (If proceeding via alcohol oxidation).[1]

Module 1: Regioselectivity & Isomer Control

User Query: "I am using Vilsmeier-Haack formylation on m-cymene. My GC-MS shows two major peaks with identical mass (M+ 162). Why is the selectivity low, and which isomer is which?"

Technical Diagnosis: You are observing Regioisomeric Competition . In m-cymene (1-methyl-3-isopropylbenzene), both alkyl groups are ortho/para directors.

  • The Methyl Group directs to positions 2, 4, and 6.

  • The Isopropyl Group directs to positions 2, 4, and 6 (relative to itself).

However, steric hindrance dictates the outcome. The target molecule requires formylation at Position 6 (which becomes C1 in the aldehyde).

Position on m-CymeneElectronic FavorabilitySteric HindranceResulting Product
C6 (Target) High (Ortho to Me, Para to iPr)Low (Only one ortho-Me)4-Isopropyl-2-methylbenzaldehyde
C4 (Impurity) High (Para to Me, Ortho to iPr)High (Ortho to bulky iPr)2-Isopropyl-4-methylbenzaldehyde
C2 (Impurity) ModerateExtreme (Sandwiched)Trace / Negligible

Troubleshooting Protocol:

  • Switch Reagents: If using standard Vilsmeier (POCl₃/DMF), the electrophile is small enough to attack C4 (the impurity site).

    • Solution: Switch to Rieche Formylation (TiCl₄/DCME) at lower temperatures (-10°C). The coordination complex of Titanium is bulkier, enhancing steric rejection of the C4 position [1].

  • Thermodynamic Control: Run the reaction at the lowest possible temperature (-10°C to 0°C). Higher temperatures (above 40°C) overcome the steric barrier of the isopropyl group, increasing the C4 isomer.

Visualizing the Pathway:

Regioselectivity Start m-Cymene (1-Methyl-3-isopropylbenzene) Reagent Electrophile (Vilsmeier or Rieche) Start->Reagent Target TARGET: Position 6 4-Isopropyl-2-methylbenzaldehyde (Major Product) Reagent->Target  Low Temp / Bulky Reagent Steric Steric Hindrance from Isopropyl Group Reagent->Steric Isomer IMPURITY: Position 4 2-Isopropyl-4-methylbenzaldehyde (Competitive Side Product) Steric->Isomer  High Temp / Small Reagent

Caption: Regioselective pathways in the formylation of m-cymene. Steric bulk of the electrophile is the primary lever for suppressing the C4-isomer.

Module 2: Functional Group Integrity (Dealkylation)

User Query: "I switched to TiCl₄ (Rieche conditions) to improve regioselectivity, but now I see a peak corresponding to 2-methylbenzaldehyde. Where did the isopropyl group go?"

Technical Diagnosis: You are encountering Friedel-Crafts Dealkylation . Isopropyl groups are secondary alkyl groups. Under the influence of strong Lewis Acids (like TiCl₄ or AlCl₃), the isopropyl group can stabilize a carbocation enough to cleave from the ring (retro-Friedel-Crafts) or migrate to another molecule (disproportionation) [2].

Mechanism:

  • TiCl₄ coordinates to the ring or trace moisture, generating a superacidic proton.

  • Protonation occurs at the isopropyl-bearing carbon (ipso-attack).

  • Elimination of propene or transfer of the isopropyl cation occurs.

Troubleshooting Protocol:

  • Acid Moderation: Reduce the equivalents of TiCl₄. Standard Rieche uses 2.0–2.5 eq. Try reducing to 1.2–1.5 eq if conversion allows.

  • Temperature Ceiling: Never exceed 0°C during the addition phase. Dealkylation has a higher activation energy than formylation.

  • Alternative Lewis Acid: Switch to SnCl₄ (Tin Tetrachloride) . It is a milder Lewis acid than TiCl₄ and significantly reduces dealkylation risk while maintaining reasonable reactivity [3].

Module 3: Oxidation Route Issues

User Query: "I am synthesizing the target via oxidation of 4-isopropyl-2-methylbenzyl alcohol using Jones Reagent. The yield is poor, and the product is acidic."

Technical Diagnosis: Over-oxidation and Benzylic Oxidation .

  • Over-oxidation: Primary alcohols oxidize to aldehydes, but in aqueous acidic media (Jones), the hydrate forms and oxidizes further to 4-isopropyl-2-methylbenzoic acid .

  • Benzylic Attack: The isopropyl methine hydrogen (tertiary benzylic position) is highly susceptible to radical oxidation (similar to Cumene oxidation). Strong oxidants can attack this position, leading to peroxides or cleavage.

Troubleshooting Protocol:

  • Change Oxidant: Abandon Jones Reagent. Use PCC (Pyridinium Chlorochromate) or DMP (Dess-Martin Periodinane) in anhydrous DCM. These stop reliably at the aldehyde.

  • Swern Oxidation: For larger scales, Swern (DMSO/Oxalyl Chloride) is ideal. It proceeds at -78°C, which completely suppresses the side reaction at the isopropyl benzylic position [4].

Visualizing the Troubleshooting Logic:

Troubleshooting Problem Identify Problem SplitPeak Split Peak (Isomers) Problem->SplitPeak MissingGroup Missing Isopropyl (Dealkylation) Problem->MissingGroup Acidic Low Yield / Acidic (Over-oxidation) Problem->Acidic Sol1 Decrease Temp Use Bulky Lewis Acid (SnCl4) SplitPeak->Sol1 Sol2 Switch from TiCl4 to SnCl4 Strict Temp Control (<0°C) MissingGroup->Sol2 Sol3 Switch to Anhydrous Oxidant (DMP, PCC, or Swern) Acidic->Sol3

Caption: Decision tree for diagnosing and resolving synthetic failures in alkylbenzaldehyde synthesis.

Summary of Recommended Conditions
ParameterVilsmeier-Haack (Standard)Rieche (High Selectivity)Oxidation (From Alcohol)
Reagents POCl₃ / DMFSnCl₄ / Dichloromethyl methyl etherDMSO / Oxalyl Chloride (Swern)
Temp 60–80°C-10°C to 0°C-78°C
Major Risk Isomer formation (C4 attack)Dealkylation of IsopropylOver-oxidation to Acid
Best For Robust, low-cost substratesHigh purity requirementsConverting precursors
References
  • BenchChem. (2025).[2] A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Retrieved from

  • Rieche, A., Gross, H., & Höft, E. (1960).[3] Über α-Halogenäther, IV.[3] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte. Retrieved from

  • SynArchive. (n.d.). Rieche Formylation: Mechanism and Protocols. Retrieved from

  • Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes. Retrieved from

Sources

Technical Support Center: 4-Isopropyl-2-methylbenzaldehyde Production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield and Selectivity in the Synthesis of 4-Isopropyl-2-methylbenzaldehyde Target Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Methodology: Electrophilic Aromatic Substitution (Formylation) of m-Cymene

Executive Summary & Reaction Logic

The synthesis of 4-isopropyl-2-methylbenzaldehyde is classically achieved via the formylation of m-cymene (1-isopropyl-3-methylbenzene) . The primary challenge in this synthesis is regioselectivity .

m-Cymene presents two activated positions for electrophilic attack:

  • Position 6 (Target): Para to the isopropyl group and ortho to the methyl group.

  • Position 4 (Impurity): Para to the methyl group and ortho to the isopropyl group.

The Causality of Selectivity: While alkyl groups are activating and ortho/para directing, steric hindrance is the governing factor here. The isopropyl group is significantly bulkier than the methyl group. Therefore, electrophilic attack ortho to the isopropyl group (Position 4) is kinetically disfavored compared to attack ortho to the methyl group (Position 6).

  • Target Product: 4-Isopropyl-2-methylbenzaldehyde (Formyl group at Pos 6).

  • Major Byproduct: 2-Isopropyl-4-methylbenzaldehyde (Formyl group at Pos 4).

To maximize yield, you must optimize for kinetic control to favor the less hindered Position 6.

Visualizing the Pathway

ReactionPathway Cymene m-Cymene (1-isopropyl-3-methylbenzene) Reagents Reagents: TiCl4 / Cl2CHOCH3 (Rieche Formylation) Cymene->Reagents TS_Major Transition State A (Ortho to Methyl) LOWER ENERGY Reagents->TS_Major Kinetic Path TS_Minor Transition State B (Ortho to Isopropyl) STERIC CLASH Reagents->TS_Minor Thermodynamic/High T Product TARGET: 4-Isopropyl-2-methylbenzaldehyde (Major Isomer) TS_Major->Product Byproduct IMPURITY: 2-Isopropyl-4-methylbenzaldehyde (Minor Isomer) TS_Minor->Byproduct

Caption: Kinetic pathway favoring the target isomer via steric differentiation.

Troubleshooting Guide & FAQs

Category A: Reaction Setup & Yield Optimization

Q1: I am using the Gattermann-Koch reaction, but my conversion is low (<40%). How do I drive the reaction to completion? Diagnostic: The Gattermann-Koch reaction (CO/HCl/AlCl₃) is reversible and relies heavily on the stability of the sigma-complex. Low conversion often indicates catalyst deactivation by water or insufficient Lewis acid. Protocol Adjustment:

  • Dryness is Critical: AlCl₃ reacts violently with water. Ensure m-cymene is dried over molecular sieves (4Å) and the HCl/CO gas stream is passed through a H₂SO₄ drying trap.

  • Catalyst Load: Use a 1.2 : 1 molar ratio of AlCl₃ to m-cymene. The aldehyde product complexes with AlCl₃, effectively sequestering the catalyst. You need >1 equivalent to maintain the catalytic cycle.

  • Promoter: Add CuCl (Copper(I) chloride) as a co-catalyst (0.1 eq). It coordinates with CO, increasing the effective concentration of the formyl cation equivalent.

Q2: Why am I seeing a high percentage of the 4-isomer (2-isopropyl-4-methylbenzaldehyde)? Diagnostic: You are likely operating under thermodynamic control or at too high a temperature. The Fix:

  • Temperature Control: Lower the reaction temperature to -10°C to 0°C .

  • Reasoning: The activation energy (

    
    ) to attack Position 6 (less hindered) is lower than Position 4. At low temperatures, the system does not have enough energy to overcome the steric barrier of the isopropyl group at Position 4, locking in the kinetic product (Target).
    
  • Solvent: If using the Rieche method (TiCl₄/Dichloromethyl methyl ether), use Dichloromethane (DCM) . It solubilizes the complex well at low temperatures, preventing hot-spots.

Q3: My reaction mixture turned into a black tar. What happened? Diagnostic: This is "Polymerization/Deep Oxidation." Electron-rich aromatics like m-cymene are prone to polymerization in the presence of strong Lewis acids if the temperature spikes. Corrective Action:

  • Addition Rate: Add the formylating agent (e.g., Dichloromethyl methyl ether) dropwise over 1-2 hours.

  • Quenching: Never pour water into the reaction. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. The hydrolysis of the TiCl₄/AlCl₃-aldehyde complex is highly exothermic; heat accumulation here can degrade the product.

Category B: Work-up and Purification[1][2]

Q4: Distillation is not separating the isomers effectively. The boiling points are too close. What can I do? Analysis: The boiling point difference between the 2-methyl and 4-methyl isomers is often <5°C, making fractional distillation difficult without a high theoretical plate count. Alternative Protocol: Bisulfite Adduct Purification Aldehydes form solid adducts with saturated sodium bisulfite, while unreacted hydrocarbons and some hindered isomers do not form them as readily.

Step-by-Step Protocol:

  • Formation: Stir the crude organic oil with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 eq) for 4-8 hours.

  • Precipitation: The target aldehyde-bisulfite adduct will precipitate as a white crystalline solid.

  • Filtration: Filter the solid and wash with ether (to remove unreacted m-cymene and non-aldehyde impurities).

  • Regeneration: Suspend the solid in water and treat with 10% Sodium Carbonate (Na₂CO₃) or dilute H₂SO₄. Stir until the aldehyde is liberated as an oil.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Q5: The product is oxidizing to the acid during storage. How do I prevent this? Fact: Benzaldehydes with alkyl substituents are prone to autoxidation to benzoic acids (in this case, 4-isopropyl-2-methylbenzoic acid). Storage Protocol:

  • Inert Gas: Store under Argon or Nitrogen.

  • Stabilizer: For long-term storage, add 0.1% Hydroquinone or BHT as a radical scavenger.

  • Container: Amber glass to prevent photo-initiated radical formation.

Comparative Data: Synthesis Methods

FeatureRieche Formylation (TiCl₄ / Cl₂CHOCH₃)Gattermann-Koch (CO / HCl / AlCl₃)Vilsmeier-Haack (POCl₃ / DMF)
Yield (Typical) 75 - 85% 60 - 70%< 30% (Poor for hydrocarbons)
Regioselectivity High (Low Temp Control)ModerateN/A (Low Reactivity)
Operational Risk Moderate (TiCl₄ fumes)High (CO gas, High Pressure)Low
Scale Suitability Lab to Pilot (<10kg)Industrial (>100kg)Not Recommended
Key Byproduct Chlorinated side-productsPolymerized tarsUnreacted starting material

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Yield (<50%) Start->Issue1 Issue2 Wrong Isomer Ratio (>10% 4-isomer) Start->Issue2 Issue3 Impure/Tar Formation Start->Issue3 Check1 Check Moisture/Dryness Issue1->Check1 Action1 Lower Reaction Temp (Target -5°C) Issue2->Action1 Action3 Slow Addition of Reagents Issue3->Action3 Check2 Check Catalyst Stoichiometry (Need >1 eq) Check1->Check2 Action2 Switch to Steric Catalyst (TiCl4 vs AlCl3) Action1->Action2 Action4 Use Bisulfite Purification Action3->Action4

Caption: Decision matrix for diagnosing synthetic failures in formylation.

References

  • Rieche Formylation Mechanism & Scope

    • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88–94.
  • Gattermann-Koch Reaction Standards

    • Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290.
  • Regioselectivity in Electrophilic Aromatic Substitution

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Synthesis of Cymene Derivatives

    • Organic Syntheses, Coll. Vol. 3, p. 553 (1955); Vol. 27, p. 53 (1947).
  • Purification via Bisulfite Adducts

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.

Stability issues of 4-Isopropyl-2-methylbenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkylbenzaldehyde Reactivity . As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses or purity degradation when working with alkyl-substituted aromatic aldehydes.

This guide provides an in-depth, mechanistic troubleshooting framework specifically tailored to the stability issues of 4-Isopropyl-2-methylbenzaldehyde (4-IP-2-MBA) under acidic conditions.

Part 1: The Causality of Acid-Catalyzed Degradation

To troubleshoot 4-IP-2-MBA, we must first understand the electronic and steric environment of the molecule. The benzaldehyde core is substituted with an ortho-methyl group and a para-isopropyl group. Both are electron-donating groups (EDGs) via inductive effects and hyperconjugation. Under acidic conditions, this electron-rich ring drives two primary degradation pathways:

1. Accelerated Acetalization (The Solvent Trap) When exposed to alcoholic solvents (e.g., methanol, ethanol) in the presence of trace acids (e.g., HCl, TFA), the carbonyl oxygen is rapidly protonated. The electron-donating alkyl groups stabilize the resulting oxocarbenium ion intermediate, lowering the activation energy for nucleophilic attack by the alcohol [1]. This causes 4-IP-2-MBA to convert into a dialkyl acetal much faster than an unsubstituted benzaldehyde.

2. Acid-Promoted Autoxidation Benzaldehyde derivatives are notoriously susceptible to autoxidation, reacting with atmospheric oxygen via a radical chain mechanism to form benzoic acids [2]. While autoxidation is primarily a radical process, acidic aqueous conditions promote the formation of an aldehyde hydrate intermediate. This hydrate is highly susceptible to radical initiation, rapidly converting the liquid aldehyde into a white, crystalline precipitate (4-isopropyl-2-methylbenzoic acid) [3].

Part 2: Troubleshooting Guide & FAQs

Q1: During my acidic workup (0.1 M HCl) of a reaction involving 4-IP-2-MBA in methanol, my product yield dropped by 80%. What happened? A: The combination of an alcoholic solvent and an acid catalyst drives the thermodynamic formation of the dimethyl acetal[1]. Because the ortho-methyl and para-isopropyl groups enrich the aromatic ring's electron density, acetalization is extremely fast. Solution: Never use alcoholic solvents during acidic workups of electron-rich benzaldehydes. Swap to aprotic extraction solvents like dichloromethane (DCM) or ethyl acetate, and neutralize the aqueous layer with saturated NaHCO₃ prior to extraction.

Q2: I stored my 4-IP-2-MBA in a glass bottle that previously contained trace acidic residues. Now there is a white precipitate. Can I salvage it? A: The white precipitate is 4-isopropyl-2-methylbenzoic acid, formed via autoxidation [2]. Trace acids, combined with ambient light and oxygen, catalyze this degradation. Solution: Yes, it can be salvaged. Because the degradant is a carboxylic acid, it can be removed by washing the organic layer with a mild base (see Protocol 1 below), which converts the acid into a water-soluble sodium salt, leaving the purified aldehyde in the organic phase.

Q3: Doesn't the steric hindrance of the ortho-methyl group protect the carbonyl from nucleophilic attack? A: While ortho-substituents typically provide steric shielding, the strong electronic stabilization of the positively charged transition state by the para-isopropyl and ortho-methyl groups overrides this steric hindrance in acid-catalyzed pathways[4]. The net result is an increase in reactivity toward acetalization compared to unsubstituted benzaldehyde.

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol 1: Recovery and Purification of Autoxidized 4-IP-2-MBA

This protocol exploits the pKa difference between the aldehyde and its carboxylic acid degradant to restore reagent purity.

  • Dissolution: Dissolve the degraded 4-IP-2-MBA mixture in an equal volume of an aprotic solvent (e.g., diethyl ether or DCM).

  • Neutralization: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous Na₂CO₃. Caution: Vent the funnel frequently to release CO₂ gas generated by the acid-base neutralization.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the water-soluble sodium salt of 4-isopropyl-2-methylbenzoic acid. The upper organic layer contains the purified aldehyde.

  • Drying & Concentration: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the purified organic layer on a silica TLC plate alongside the crude sample. Elute with 9:1 Hexane:Ethyl Acetate. The aldehyde will elute higher (

    
    ), while any remaining benzoic acid degradant will streak near the baseline. A single spot confirms successful purification.
    
Protocol 2: Acid-Catalyzed Deprotection of Accidental Acetals

If your 4-IP-2-MBA has accidentally converted to an acetal during an acidic methanolic workup, use this protocol to reverse the equilibrium.

  • Hydrolysis: Dissolve the acetal mixture in a 1:1 volumetric mixture of Tetrahydrofuran (THF) and 1 M aqueous HCl.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The massive stoichiometric excess of water drives the equilibrium away from the acetal and back to the aldehyde.

  • Extraction: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Step: Analyze the resulting oil via

    
    H-NMR. The disappearance of the aliphatic methoxy singlet (
    
    
    
    3.3 ppm) and the reappearance of the distinct, highly deshielded aldehyde proton singlet (
    
    
    10.2 ppm) validates the complete reversal of the degradant back to 4-IP-2-MBA.

Part 4: Quantitative Data Summary

The following table summarizes the kinetic stability of 4-IP-2-MBA compared to standard benzaldehyde under various acidic stress conditions, illustrating the impact of its electron-donating alkyl groups.

CompoundStress ConditionPrimary Degradation PathwayEstimated Half-Life (

) at 25°C
Required Preventive Action
Benzaldehyde 0.1 M HCl in MethanolAcetalization~45 minutesAvoid alcoholic solvents
4-IP-2-MBA 0.1 M HCl in MethanolAcetalization< 10 minutes Strictly avoid alcoholic solvents
Benzaldehyde Aqueous Acid (pH 3) + O₂Autoxidation~14 daysStore under Argon
4-IP-2-MBA Aqueous Acid (pH 3) + O₂Autoxidation~5 days Store under Argon, add radical inhibitors
4-IP-2-MBA 1 M HCl in THF/WaterHydration (Reversible)Stable (Equilibrium)Neutralize before concentration

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent acid-catalyzed degradation pathways of 4-IP-2-MBA, highlighting the transition states and final degradants.

G A 4-IP-2-MBA (Target Aldehyde) B Protonated Carbonyl A->B H+ (Acid) E Aldehyde Hydrate (Aqueous Acid) A->E H+ / H2O F Radical Intermediate A->F O2 / Light C Oxocarbenium Intermediate B->C EDG Resonance Stabilized D Dialkyl Acetal (Degradant) C->D + 2 ROH - H2O E->F O2 / Light G 4-IP-2-Methylbenzoic Acid (Precipitate) F->G Autoxidation

Acid-catalyzed degradation pathways of 4-Isopropyl-2-methylbenzaldehyde.

References

  • ResearchGate. "Alkyl-substituted benzaldehydes". ResearchGate Publications.[Link]

4-Isopropyl-2-methylbenzaldehyde reaction byproducts identification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Troubleshooting Guide

Introduction

Welcome to the technical support center for 4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4). This compound is a critical intermediate in the synthesis of pharmaceuticals and high-value fragrances (e.g., cyclamen aldehyde analogs).

Due to the specific substitution pattern (isopropyl group at para and methyl at ortho positions relative to the aldehyde), this molecule presents unique stability and purification challenges. This guide addresses the three most common "ghosts" in your data: oxidative degradation, regioisomeric byproducts, and synthetic artifacts.

Module 1: The "Ghost" Peak (Oxidative Instability)

User Issue: "I see a white solid precipitating in my neat aldehyde sample," or "My GC-MS shows a tailing peak that wasn't there yesterday."

Technical Insight

Like all electron-rich benzaldehydes, 4-isopropyl-2-methylbenzaldehyde is highly susceptible to autoxidation . The isopropyl group at the para position activates the ring, making the aldehyde hydrogen more electron-rich and prone to radical abstraction. The resulting product is 4-isopropyl-2-methylbenzoic acid .

Mechanism:

  • Initiation: Homolytic cleavage of the formyl C-H bond (often light/metal-catalyzed).

  • Propagation: The acyl radical reacts with

    
     to form a peracid radical, which abstracts a hydrogen from another aldehyde molecule.
    
  • Termination: Formation of the carboxylic acid (solid precipitate).

Troubleshooting & Identification
Diagnostic MethodObservation (Aldehyde)Observation (Acid Impurity)
Visual Clear, colorless to pale yellow oilWhite crystalline solid / Haze
1H NMR Sharp singlet at ~10.2 ppm (-CH O)Broad singlet at ~11-13 ppm (-COOH )
GC-MS M+ at m/z 162M+ at m/z 178 (often tails significantly)
IR Sharp band at ~1690-1700 cm⁻¹Broad band ~2500-3300 cm⁻¹ (O-H stretch)
Corrective Workflow: The "Base Wash" Protocol

Use this protocol to salvage oxidized batches (>95% recovery of aldehyde).

  • Dissolve: Dilute the crude aldehyde in diethyl ether or ethyl acetate (1:5 ratio).

  • Extract: Wash the organic phase twice with 10% aqueous

    
      (Sodium Carbonate).
    
    • Why? The weak base deprotonates the benzoic acid (pKa ~4-5) into the water-soluble benzoate salt, leaving the aldehyde (neutral) in the organic layer.

  • Wash: Wash organic layer once with brine.

  • Dry & Concentrate: Dry over anhydrous

    
     and concentrate in vacuo.
    
Visualization: Autoxidation Pathway

Autoxidation Aldehyde 4-Isopropyl-2-methylbenzaldehyde (Liquid) Radical Acyl Radical (Intermediate) Aldehyde->Radical hv / O2 Peracid Perbenzoic Acid (Transient Oxidant) Radical->Peracid + O2 Peracid->Radical Chain Propagation Acid 4-Isopropyl-2-methylbenzoic Acid (White Solid) Peracid->Acid + Aldehyde

Figure 1: Radical chain mechanism converting the liquid aldehyde into solid acid impurity.

Module 2: The "Twin" Peak (Regioisomer Identification)

User Issue: "My GC chromatogram shows a shoulder peak or a split peak with identical mass spectrum."

Technical Insight

If your material was synthesized via formylation of m-cymene (1-isopropyl-3-methylbenzene), you likely have a mixture of isomers. Electrophilic aromatic substitution (e.g., Vilsmeier-Haack) is directed by the alkyl groups.

  • Target: 4-Isopropyl-2-methylbenzaldehyde (Formylation at position 4, ortho to methyl).

  • Impurity: 2-Isopropyl-4-methylbenzaldehyde (Formylation at position 6, ortho to isopropyl).

Why it happens: The methyl group is less sterically hindering than the isopropyl group, making the position ortho to the methyl (your target) the major product. However, the "ortho-to-isopropyl" isomer typically forms at 5-15%.

Differentiation Strategy
FeatureTarget (4-Isopropyl-2-methyl...)[1]Isomer Impurity (2-Isopropyl-4-methyl...)
Sterics Aldehyde is next to Methyl (Smaller)Aldehyde is next to Isopropyl (Bulky)
1H NMR (Aldehyde H) ~10.1 - 10.2 ppmSlightly upfield (~10.3 ppm) due to steric twist
NOESY (Key Test) Strong NOE between -CHO and -CH3Strong NOE between -CHO and -CH(CH3)2
Protocol: Isomer Separation Logic

Separating these isomers by distillation is difficult due to boiling point proximity (<2°C difference).

  • High-Vacuum Distillation: Use a spinning band column if available.

  • Chemical Separation (Bisulfite Adduct):

    • The ortho-methyl isomer (Target) forms a bisulfite adduct faster than the ortho-isopropyl isomer (Impurity) due to steric hindrance.

    • Step 1: Shake mixture with saturated

      
       for 1 hour.
      
    • Step 2: Filter the solid adduct (enriched in Target).[2]

    • Step 3: Regenerate aldehyde with base (

      
      ).
      

Module 3: Analytical Troubleshooting (GC-MS)

User Issue: "I cannot interpret the fragmentation pattern; is my molecule intact?"

Standard Fragmentation Pattern (EI, 70eV)

Use this table to validate your peak.

m/zFragment IdentityMechanistic Origin
162 [M]+ Molecular Ion (Moderate intensity).
161 [M-1]+ Loss of Aldehydic H (Tropylium-like stabilization).
147 [M-15]+ Loss of Methyl radical from Isopropyl group.
119 [M-43]+ Base Peak (often). Loss of Isopropyl radical (-C3H7). Diagnostic for isopropylarenes.
91 [C7H7]+ Tropylium ion (Rearrangement).
Common GC Artifacts
  • Peak Broadening: Caused by the carboxylic acid (see Module 1). Fix: Derivatize with MSTFA before injection.

  • Split Peaks: Caused by column overload. These aldehydes are polar; inject dilute samples (<1 mg/mL).

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Start: Impurity Detected State Physical State? Start->State Solid White Solid / Haze State->Solid Precipitate Liquid Liquid (GC impurity) State->Liquid Clear Action1 Oxidation Confirmed Action: Base Wash (Na2CO3) Solid->Action1 MSCheck Check MS Fragmentation Liquid->MSCheck M178 m/z 178 (M+16) MSCheck->M178 Acid Peak M162 m/z 162 (Isomer) MSCheck->M162 Twin Peak M178->Action1 Action2 Regioisomer Action: Bisulfite Purification M162->Action2

Figure 2: Decision matrix for identifying and removing impurities.

FAQs

Q: Can I store this aldehyde on the shelf? A: No. It must be stored under an inert atmosphere (Argon/Nitrogen) at 4°C. We recommend adding 0.1% BHT (butylated hydroxytoluene) as a radical scavenger if the application allows.

Q: I used Vilsmeier-Haack synthesis, and I see a peak at m/z 182/184. A: This is likely a chlorinated byproduct where the formyl group was not fully hydrolyzed, or a side reaction occurred on the ring. Check for the characteristic 3:1 Chlorine isotope pattern.

Q: How do I confirm the position of the isopropyl group without 2D NMR? A: It is difficult. However, oxidation to the acid and checking the melting point of the derivative is a classical method.

  • 4-isopropyl-2-methylbenzoic acid MP: ~104-106°C.

  • Isomers will have distinct melting points.

References

  • Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346. Link

  • Synthesis & Regioselectivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Formylation of Arenes/Gattermann-Koch). Link

  • Mass Spectrometry of Alkyl Benzaldehydes: NIST Mass Spectrometry Data Center. Benzaldehyde, 4-(1-methylethyl)-.[1] Link(Note: Link points to the para-isomer as a reference standard for fragmentation patterns).

  • Purification via Bisulfite: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocol for aldehyde purification). Link

Sources

Technical Support Center: 4-Isopropyl-2-methylbenzaldehyde Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the technical support and troubleshooting portal for 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4)[1]. Like many electron-rich substituted benzaldehydes, this compound presents unique handling challenges due to its high susceptibility to environmental degradation. This guide synthesizes mechanistic theory with field-proven protocols to help you diagnose, correct, and prevent degradation in your experimental workflows.

Core Mechanism: The Autoxidation Paradox

Understanding why your reagent degrades is the first step in preventing it. 4-Isopropyl-2-methylbenzaldehyde undergoes spontaneous autoxidation when exposed to atmospheric oxygen[2]. The electron-donating alkyl groups (isopropyl and methyl) on the benzene ring increase the electron density of the system, which can stabilize radical intermediates and accelerate this degradation compared to unsubstituted benzaldehyde.

The process is a free-radical chain reaction initiated by ambient light or trace transition metals. An acyl radical is formed, which rapidly reacts with molecular oxygen to form a highly reactive peroxy radical[2]. This peroxy radical abstracts a hydrogen atom from another aldehyde molecule, propagating the chain and forming a perbenzoic acid derivative. Finally, the perbenzoic acid reacts with unreacted aldehyde via a redox mechanism to yield two equivalents of 4-isopropyl-2-methylbenzoic acid [3].

autoxidation A 4-Isopropyl-2-methylbenzaldehyde B Radical Initiation (Light/O2) A->B H Redox with Unreacted Aldehyde A->H Reacts with C Acyl Radical Intermediate B->C D Oxygen Insertion (O2) C->D E Peroxy Radical D->E F Hydrogen Abstraction E->F F->C Chain Propagation G Perbenzoic Acid Derivative F->G G->H I 4-Isopropyl-2-methylbenzoic acid H->I

Caption: Autoxidation radical chain pathway of 4-isopropyl-2-methylbenzaldehyde.

Diagnostic FAQs: Identifying Degradation

Q: My liquid sample has turned slightly yellow and contains a white, crusty precipitate. Is the reagent ruined? A: Not entirely, but it has undergone significant autoxidation. The white crystalline solid is the oxidation byproduct: 4-isopropyl-2-methylbenzoic acid[3]. Because the acid is highly polar, it crystallizes out of the non-polar liquid aldehyde. You can recover the unreacted aldehyde using the corrective purification protocol below.

Q: How can I quantitatively assess the extent of degradation before using the reagent in a sensitive synthesis? A: Nuclear Magnetic Resonance (1H NMR) and Infrared (IR) spectroscopy are the most reliable methods. The disappearance of the sharp aldehyde proton peak and the emergence of a broad carboxylic acid peak are definitive markers.

Table 1: Diagnostic Analytical Markers for Degradation Tracking

Analytical MethodIntact Reagent (Aldehyde)Degraded Byproduct (Carboxylic Acid)
Visual Appearance Clear, pale yellow liquidWhite crystalline solid[3]
1H NMR (CDCl₃) Sharp singlet at ~10.2 ppm (CHO)Broad singlet at ~11.0 - 12.0 ppm (COOH)
IR Spectroscopy Sharp peak at ~1690-1700 cm⁻¹ (C=O)Broad band at 2500-3300 cm⁻¹ (O-H stretch)
TLC (Hex/EtOAc) High

(migrates easily)
Low

(streaking near the baseline)

Corrective Protocols: Reagent Purification Workflow

If your 4-isopropyl-2-methylbenzaldehyde has oxidized, you must remove the carboxylic acid before use. Distillation alone is risky because heating the mixture in the presence of trace oxygen can accelerate further autoxidation. Instead, a mild liquid-liquid extraction is the gold standard[3].

Step-by-Step Liquid-Liquid Extraction Protocol

This protocol utilizes a self-validating chemical neutralization system to ensure absolute purity.

  • Dissolution: Dissolve the degraded 4-isopropyl-2-methylbenzaldehyde in a low-boiling, non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Mild Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous Sodium Carbonate (Na₂CO₃) and shake vigorously.

    • Causality Check: Why Na₂CO₃ and not NaOH? Sodium hydroxide is a strong base that can trigger unwanted side reactions, such as the Cannizzaro disproportionation (yielding alcohol and acid) or aldol condensations. Na₂CO₃ is a weak base—strong enough to deprotonate the carboxylic acid (pKa ~4.2) into a water-soluble sodium salt, but gentle enough to leave the aldehyde intact[3].

    • Self-Validation: The neutralization reaction generates CO₂ gas. The completion of the acid removal is self-validated when vigorous shaking (with frequent venting of the stopcock) no longer produces an audible hiss of gas pressure.

  • Phase Separation: Allow the layers to separate. Drain and discard the aqueous layer (which now contains the sodium salt of the acid impurity). Wash the organic layer once with brine to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄).

    • Causality Check: Removing trace water is critical before evaporation to prevent water-catalyzed hydration or degradation during concentration.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is pure 4-isopropyl-2-methylbenzaldehyde.

purification Start Degraded Sample (Aldehyde + Acid) Step1 Dissolve in Diethyl Ether Start->Step1 Step2 Wash with 10% Na2CO3 (aq) Step1->Step2 Branch Phase Separation Step2->Branch Aq Aqueous Phase (Sodium Benzoate Salt) Branch->Aq Discard Org Organic Phase (Purified Aldehyde) Branch->Org Retain Step3 Dry over Anhydrous MgSO4 Org->Step3 Step4 Filter & Evaporate Solvent Step3->Step4 End Pure 4-Isopropyl-2-methylbenzaldehyde Step4->End

Caption: Liquid-liquid extraction workflow for removing benzoic acid impurities.

Preventive Workflows: Storage & Inhibition

Q: Can I prevent this degradation without storing the reagent in a deep freezer? A: Yes. While thermodynamic suppression (refrigeration) slows the radical propagation step, it also lowers the solubility of any existing oxidized byproduct, causing it to precipitate rapidly[3]. A more elegant chemical solution involves radical interception.

Recent electron paramagnetic resonance (EPR) spin-trapping studies have demonstrated that adding small amounts of benzyl alcohol (or standard antioxidants like BHT) acts as a highly effective inhibitor. Benzyl alcohol intercepts the benzoylperoxy radicals via rapid hydrogen atom transfer, effectively breaking the autoxidation chain before it can propagate[4].

Table 2: Storage Optimization Matrix

Storage ConditionHeadspace AtmosphereChemical AdditiveEstimated Shelf-LifeRisk of Autoxidation
Room Temp, Clear GlassAmbient AirNone< 1 MonthCritical
4°C, Amber GlassAmbient AirNone3 - 6 MonthsModerate
-20°C, Amber GlassArgon / N₂None> 12 MonthsLow
Room Temp, Amber GlassArgon / N₂0.1% Benzyl Alcohol> 12 MonthsLow

Best Practice: Always flush the headspace of your reagent bottle with an inert gas (Argon is preferred over Nitrogen as it is heavier than air and blankets the liquid) before sealing[3].

References

  • 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186 - PubChem (nih.gov).
  • What is auto oxidation give mechanism of oxid
  • Preventing oxidation of benzaldehyde deriv
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol (2014) - SciSpace.

Sources

Technical Support Center: Purification & Troubleshooting for Crude 4-Isopropyl-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating high-purity aromatic aldehydes.

4-Isopropyl-2-methylbenzaldehyde is a highly hydrophobic, monoterpene-derived building block[1]. When synthesized via the formylation of alkylbenzenes, the crude mixture typically contains unreacted starting materials, isomeric benzaldehydes, and over-oxidized byproducts (e.g., carboxylic acids). Because standard column chromatography is often inefficient for scaling up aldehyde purification, the industry standard relies on the reversible formation of a bisulfite adduct [2],[3].

This guide provides a field-proven, self-validating logical framework to isolate your target compound with uncompromising purity.

System Overview: The Purification Logical Framework

To achieve high purity, we exploit the specific chemical reactivity of the aldehyde functional group. The workflow below illustrates the critical path from crude mixture to pure product.

PurificationWorkflow Crude Crude 4-Isopropyl-2-methylbenzaldehyde (Contains acids, isomers, starting material) BaseWash 1. Aqueous Base Wash (5% Na2CO3) Crude->BaseWash OrgLayer Organic Layer (Aldehydes & Hydrocarbons) BaseWash->OrgLayer Extract AqLayer Aqueous Layer (Benzoate Salts) BaseWash->AqLayer Discard Bisulfite 2. Bisulfite Adduct Formation (Sat. NaHSO3, EtOH) OrgLayer->Bisulfite Filtration 3. Filtration & Washing (Hexane wash) Bisulfite->Filtration SolidAdduct Solid Bisulfite Adduct (Purified Intermediate) Filtration->SolidAdduct Retain solid Regeneration 4. Adduct Regeneration (Na2CO3 or TMS-Cl) SolidAdduct->Regeneration PureProduct Pure 4-Isopropyl-2-methylbenzaldehyde Regeneration->PureProduct Isolate

Workflow for the purification of 4-isopropyl-2-methylbenzaldehyde via bisulfite adduct.

Phase 1: Pre-Purification & Acidic Impurity Removal

Aromatic aldehydes rapidly undergo auto-oxidation in air to form their corresponding carboxylic acids[2]. Before attempting to isolate the aldehyde, these acidic impurities must be removed to prevent them from interfering with the pH-sensitive bisulfite reaction.

Q: Why is a basic aqueous wash strictly required before bisulfite treatment?

A: The oxidation byproduct, 4-isopropyl-2-methylbenzoic acid, will co-precipitate and contaminate your final product. Because the pKa of benzoic acids is approximately 4.2, washing the crude organic mixture with a mild base like 5% Na₂CO₃ (pH ~10) quantitatively deprotonates the acid into a highly water-soluble sodium benzoate salt[2]. The hydrophobic aldehyde remains entirely in the organic phase.

Protocol A: Self-Validating Base Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., ethyl acetate or diethyl ether).

  • Extraction: Add an equal volume of 5% aqueous Na₂CO₃. Stopper the separatory funnel and shake vigorously. Crucial: Vent frequently, as the neutralization of acids generates CO₂ gas.

  • Separation: Allow the phases to separate. Drain and discard the lower aqueous layer.

  • Self-Validation Step: Measure the pH of the discarded aqueous layer. It must remain >8. If the pH has dropped below 8, the carbonate buffer was exhausted by excessive acidic impurities. You must repeat the wash step until the aqueous effluent remains basic.

Phase 2: Selective Bisulfite Adduct Formation

This is the core purification mechanism. Aldehydes react with the bisulfite anion (HSO₃⁻) via nucleophilic addition to form a crystalline α-hydroxy sulfonate salt[2].

Q: My bisulfite adduct is failing to precipitate. How do I force the reaction?

A: 4-Isopropyl-2-methylbenzaldehyde is highly hydrophobic, and the ortho-methyl group introduces significant steric hindrance. In a strictly biphasic (aqueous/organic) system, poor mass transfer prevents the reagents from interacting[3]. To solve this, you must introduce a water-miscible co-solvent (like ethanol) to bridge the phase boundary[3]. Furthermore, because the adduct formation is an equilibrium reaction, you must use a massive molar excess of bisulfite to drive the reaction forward via Le Chatelier's principle[3].

Protocol B: Co-Solvent Assisted Adduct Crystallization
  • Reagent Preparation: Prepare a freshly saturated solution of aqueous sodium bisulfite (NaHSO₃). Older solutions oxidize to unreactive sulfates.

  • Mixing: To the organic layer from Protocol A, add 2.5 to 3.0 molar equivalents of the saturated NaHSO₃ solution[3].

  • Phase Bridging: Add absolute ethanol dropwise under vigorous stirring until the biphasic mixture homogenizes into a cloudy emulsion[3].

  • Incubation: Stir vigorously at room temperature for 4–6 hours to overcome the steric hindrance of the ortho-methyl group.

  • Self-Validation Step: The transition from a liquid emulsion to a thick, white crystalline slurry confirms successful adduct formation. If the mixture remains clear after 4 hours, seed the flask with a glass stirring rod or add 5% more ethanol.

  • Isolation: Chill the flask in an ice bath for 30 minutes, then isolate the solid via vacuum filtration. Wash the filter cake thoroughly with cold hexanes to strip away unreacted hydrocarbons (e.g., cymene)[2].

Phase 3: Adduct Regeneration & Final Isolation

Once isolated, the solid adduct must be decomposed to regenerate the free aldehyde. The choice of regeneration reagent is critical to prevent product destruction.

RegenerationPathway Adduct Bisulfite Adduct (Solid) AqBase Aqueous Na2CO3 (Mild Base) Adduct->AqBase Method A Nonaq TMS-Cl in MeCN (Nonaqueous) Adduct->Nonaq Method B AqWaste Aqueous Sulfite Waste AqBase->AqWaste Discard PureAldehyde Pure 4-Isopropyl-2-methylbenzaldehyde AqBase->PureAldehyde Extract Siloxane Hexamethyldisiloxane + NaCl Nonaq->Siloxane Filter/Evaporate Nonaq->PureAldehyde Concentrate

Logical comparison of aqueous vs. nonaqueous bisulfite adduct regeneration pathways.

Q: How do I regenerate the free aldehyde without triggering a Cannizzaro reaction?

A: Never use strong alkalis (like NaOH) to break the adduct. Strong bases will trigger the Cannizzaro disproportionation, destroying your product by converting it into equal parts 4-isopropyl-2-methylbenzyl alcohol and 4-isopropyl-2-methylbenzoic acid[4]. You must use a mild base like Na₂CO₃[4], or for highly sensitive applications, a nonaqueous silylation method[5].

Protocol C: Nonaqueous Regeneration (Advanced TMS-Cl Method)

For drug development professionals requiring ultra-high purity without aqueous workup, the nonaqueous method is superior. It utilizes chlorotrimethylsilane (TMS-Cl) to irreversibly trap the sulfite leaving group as volatile hexamethyldisiloxane[5].

  • Suspension: Suspend the rigorously dried bisulfite adduct in anhydrous acetonitrile (MeCN)[5].

  • Activation: Add 1.5 molar equivalents of TMS-Cl via syringe under an inert atmosphere (N₂ or Argon)[5].

  • Heating: Heat the mixture to 40–60°C for 2 hours[5].

  • Self-Validation Step: The continuous precipitation of insoluble NaCl during heating serves as a visual kinetic indicator that the desulfonation and silylation reaction is successfully proceeding[5].

  • Isolation: Filter off the NaCl salts. Concentrate the filtrate under reduced pressure to remove the solvent and volatile siloxane byproducts, yielding the pure liquid 4-isopropyl-2-methylbenzaldehyde[5].

Quantitative Data Summaries

To assist in experimental planning, consult the tables below to select the appropriate methodologies based on your impurity profile and purity requirements.

Table 1: Physicochemical Profile & Removal Strategy for Common Impurities

CompoundRole in MatrixAqueous SolubilityTargeted Removal Strategy
4-Isopropyl-2-methylbenzaldehyde Target ProductInsolubleReversible bisulfite adduct formation[1],[2]
4-Isopropyl-2-methylbenzoic acid Oxidation ByproductSoluble (as salt)5% Na₂CO₃ aqueous wash (Protocol A)[2]
Unreacted Alkylbenzenes Starting MaterialInsolubleHexane wash of the solid bisulfite adduct[2]

Table 2: Comparison of Adduct Regeneration Methodologies

Regeneration MethodReagentsRisk of Cannizzaro RxnExpected RecoveryBest Application
Mild Aqueous Base Na₂CO₃ (aq)Low70–85%Routine bulk purification[4]
Strong Aqueous Base NaOH (aq)High< 50%Not recommended[4]
Nonaqueous Silylation TMS-Cl in MeCNNone> 95%High-purity / sensitive applications[5]

References

  • 4-Isopropyl-2-methylbenzaldehyde Source: PubChem (National Institutes of Health) URL:[Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: Journal of Organic Chemistry (via Organic Chemistry Portal) URL:[Link]

  • US4162269A - Purification process for 3-phenoxybenzaldehyde Source: Google Patents URL
  • Regeneration of benzaldehyde from bisulfite adduct Source: ScienceMadness Discussion Board URL:[Link]

Sources

Technical Support Center: Troubleshooting 4-Isopropyl-2-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Diagnostic & Optimization Guide for Low Conversion Rates Compound: 4-Isopropyl-2-methylbenzaldehyde (CAS: 4395-88-4) Target Audience: Medicinal Chemists, Process Development Scientists

Core Analysis: The "Ortho-Para" Conundrum

Low conversion rates with 4-Isopropyl-2-methylbenzaldehyde are rarely due to a single factor. You are fighting a synergistic battle between steric hindrance and electronic deactivation .

Unlike unsubstituted benzaldehyde, this substrate presents a specific kinetic barrier:

  • Steric Shielding (Position 2): The ortho-methyl group creates a physical blockade, significantly increasing the activation energy (

    
    ) required for nucleophilic attack at the carbonyl carbon.
    
  • Electronic Deactivation (Position 4): The para-isopropyl group exerts a positive inductive effect (+I), increasing electron density at the carbonyl carbon. This makes the electrophile "cold" or less reactive toward nucleophiles.

Diagnostic Workflow

Use this logic tree to identify the root cause of your low conversion.

DiagnosticWorkflow Start START: Low Conversion Observed CheckPurity Step 1: Check Starting Material Purity (Is Benzoic Acid present?) Start->CheckPurity IsAcidPresent Acid Detected (>5%) CheckPurity->IsAcidPresent Yes Yes IsAcidPresent->Yes No No IsAcidPresent->No Purify ACTION: Perform Bisulfite Wash or Distillation NoAcid Purity OK (>95%) CheckConditions Step 2: Analyze Reaction Conditions NoAcid->CheckConditions ReactionType Reaction Type? CheckConditions->ReactionType NucAdd Nucleophilic Addition (Grignard/Lithium) ReactionType->NucAdd Condensation Condensation (Wittig/Knoevenagel) ReactionType->Condensation StericIssue Issue: Ortho-Methyl Sterics NucAdd->StericIssue ElectronicIssue Issue: Electronic Deactivation (+ Reversibility) Condensation->ElectronicIssue FixSteric SOLUTION: Lewis Acid Activation (CeCl3, TiCl4) or Higher T StericIssue->FixSteric FixElectronic SOLUTION: Dean-Stark (Water Removal) or Stronger Base ElectronicIssue->FixElectronic Yes->Purify No->NoAcid

Figure 1: Decision matrix for diagnosing reaction failures based on impurity profiles and reaction mechanism.

Critical Issue: The "Silent Killer" (Auto-Oxidation)

Symptom: The reaction mixture turns cloudy immediately upon base addition, or stoichiometry seems "off" (nucleophile is consumed but no product forms).

Root Cause: Benzaldehydes lacking alpha-hydrogens are prone to rapid auto-oxidation to benzoic acid. The ortho-methyl group does not protect against this. If your starting material contains 4-isopropyl-2-methylbenzoic acid:

  • Base Scavenging: Bases (NaH, LDA, KOtBu) will deprotonate the carboxylic acid first, neutralizing the catalyst.

  • Nucleophile Destruction: Grignard reagents will simply deprotonate the acid, wasting one equivalent of reagent and forming an alkane byproduct.

Protocol: Purification via Bisulfite Adduct

Do not rely on simple extraction if acid content is >10%. Distillation is effective but can cause thermal degradation if not done under high vacuum.

StepActionTechnical Rationale
1 Dissolve 10g aldehyde in 30mL diethyl ether.Solubilizes the organic phase; keeps non-aldehydes in solution.
2 Add 30mL saturated NaHSO₃ (Sodium Bisulfite) .Forms a water-soluble bisulfite adduct only with the aldehyde [1].
3 Stir vigorously for 2-4 hours.Steric hindrance at position 2 slows adduct formation; extended time is required.
4 Filter the white precipitate (adduct) and wash with ether.Removes benzoic acid and non-aldehyde impurities (which stay in ether).
5 Suspend solid in water; add 10% Na₂CO₃ until pH > 10.Reverses the adduct, liberating pure aldehyde.
6 Extract with ether, dry (MgSO₄), and concentrate.Recovers chemically pure aldehyde ready for sensitive reactions.

Troubleshooting Nucleophilic Additions (Grignard, Organolithium)

Issue: Low yield despite pure starting material. Recovered starting material is common. Mechanism: The ortho-methyl group blocks the "Bürgi-Dunitz" trajectory (107° angle) required for nucleophilic attack.

Solution: Lewis Acid Activation

Standard conditions often fail. You must activate the carbonyl oxygen to pull electron density away from the carbon, making it "hungry" enough to overcome the steric barrier.

Recommended Protocol: Luche Reduction / Activation For addition of hydrides or hard nucleophiles.

  • Reagent: Use Cerium(III) Chloride (CeCl₃·7H₂O) .

  • Setup: Dissolve aldehyde (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in MeOH.

  • Mechanism: The Ce³⁺ ion coordinates to the carbonyl oxygen. This coordination:

    • Increases electrophilicity.[1][2]

    • Locks the conformation, potentially reducing steric rotation of the isopropyl group.

  • Execution: Add NaBH₄ (or nucleophile) at -78°C.

  • Result: Significantly faster conversion compared to non-activated conditions [2].

Alternative for Carbon Nucleophiles: If adding R-Li or R-MgBr, use TiCl₄ (Titanium Tetrachloride) pre-complexation (1.0 eq) in DCM at -78°C before adding the nucleophile. Note: This is strictly anhydrous.

Troubleshooting Condensation Reactions (Wittig, Knoevenagel)

Issue: Reaction stalls at ~50% conversion. Root Cause: Electronic deactivation.[3] The para-isopropyl group (+I effect) stabilizes the carbonyl, making the initial nucleophilic attack of the ylide or enolate reversible. If the elimination step is slow, the reaction reverses to starting materials (Thermodynamic Control).

Comparative Data: Reaction Rates
Reaction TypeStandard Benzaldehyde4-Isopropyl-2-methylbenzaldehydeOptimization Strategy
Wittig 1-2 hours (RT)12-24 hours (Reflux)Use HWE reagents (Phosphonates) with stronger bases (NaH) for irreversible elimination.
Reductive Amination Fast (<1 hr)Slow (Imine formation is rate-limiting)Add Ti(OiPr)₄ (Titanium Isopropoxide) as a water scavenger and Lewis acid [3].
Oxidation RapidModerateUse Pinnick Oxidation (NaClO₂) for mild, high-yield conversion to acid without over-oxidation.
Visualizing the Steric/Electronic Barrier

StericMechanism cluster_0 Standard Benzaldehyde cluster_1 4-Isopropyl-2-methylbenzaldehyde C1 C=O Nuc1 Nuc- Nuc1->C1 Fast Attack (Open Trajectory) C2 C=O Me 2-Me (Steric) Me->C2 Blocks Attack Iso 4-iPr (+I Effect) Iso->C2 Reduces Electrophilicity Nuc2 Nuc- Nuc2->C2 Slow/Reversible Attack

Figure 2: Mechanistic comparison showing how the 2-Me and 4-iPr groups synergistically inhibit nucleophilic attack.

Frequently Asked Questions (FAQ)

Q: Can I use the Cannizzaro reaction to make the alcohol? A: Yes, but proceed with caution. While this aldehyde is non-enolizable (making it a candidate), the steric hindrance at the carbonyl makes the formation of the tetrahedral intermediate difficult. You will likely require high temperatures (>100°C) and concentrated KOH (50%). Warning: Under these harsh conditions, the isopropyl group may undergo oxidative degradation or migration. Reduction with NaBH₄/CeCl₃ is far cleaner and higher yielding.

Q: My reductive amination yields are <30%. Why? A: The intermediate imine is unstable and sterically crowded. It forms slowly and hydrolyzes easily.

  • Fix: Do not attempt to isolate the imine. Perform a one-pot procedure. Use Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 eq) to catalyze imine formation and scavenge water. Then add NaBH(OAc)₃ directly to the mixture.

Q: How do I store this compound to prevent degradation? A: Store under an inert atmosphere (Argon/Nitrogen) at 4°C. If the bottle is frequently opened, seal the cap with Parafilm and consider storing it over activated molecular sieves to keep it dry, as moisture accelerates auto-oxidation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocol for Bisulfite purification of aldehydes).

  • Gemal, A. L.; Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981 , 103(18), 5454-5459.

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 1990 , 55(8), 2552-2554.

Sources

Validation & Comparative

Technical Comparison: Steric and Electronic Modulation in Isopropylbenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of 4-Isopropylbenzaldehyde (Cuminaldehyde) and its ortho-methylated analog, 4-Isopropyl-2-methylbenzaldehyde .[1] It is designed for researchers requiring precise control over carbonyl reactivity and oxidative stability in synthetic pathways.

Executive Summary

In drug discovery and fine chemical synthesis, the choice between 4-Isopropylbenzaldehyde (1) and 4-Isopropyl-2-methylbenzaldehyde (2) represents a strategic decision between reactivity and stability .[1]

  • 4-Isopropylbenzaldehyde (Cuminaldehyde): Exhibits high carbonyl electrophilicity and rapid kinetics in nucleophilic additions.[1] It is the preferred building block for high-throughput synthesis but suffers from lower oxidative stability (rapid autoxidation to cuminic acid).

  • 4-Isopropyl-2-methylbenzaldehyde: Introduces a methyl group at the ortho position.[1] This modification exerts a "steric brake" and a weak electron-donating effect, significantly retarding nucleophilic attack while enhancing shelf-life stability and resistance to metabolic oxidation.[1]

Molecular Architecture & Steric Analysis

The defining difference lies in the C2-position .[1] While both share a para-isopropyl motif, the ortho-methyl group in Compound (2) creates a steric exclusion zone around the carbonyl carbon.[1]

Structural Visualization

The following diagram illustrates the steric congestion introduced by the C2-methyl group.[2]

G cluster_0 4-Isopropylbenzaldehyde (High Reactivity) cluster_1 4-Isopropyl-2-methylbenzaldehyde (Modulated Reactivity) C1 Carbonyl (C=O) Exposed C4 p-Isopropyl Group C1->C4 Para-Substitution (No Steric Clash) C1_m Carbonyl (C=O) Shielded C4_m p-Isopropyl Group C1_m->C4_m C2_m o-Methyl Group (Steric Block) C2_m->C1_m Ortho-Effect (Kinetic Retardation)

Caption: Comparative steric mapping. The o-methyl group in the right structure physically impedes the trajectory of incoming nucleophiles (Burgi-Dunitz angle).[1]

Reactivity Profile Comparison

Nucleophilic Addition Kinetics

The reactivity difference is governed by the Ortho Effect , which combines steric hindrance with electronic deactivation.

Reaction Type4-Isopropylbenzaldehyde (1)4-Isopropyl-2-methylbenzaldehyde (2)Mechanistic Insight
Grignard Addition Fast (Minutes)Slow (Hours)The o-methyl group blocks the approach of bulky organomagnesium reagents.[1]
Imine Formation High Yield, Fast EquilibriumSlower, Requires CatalysisOrtho-substituents destabilize the tetrahedral intermediate, slowing dehydration.
Reduction (NaBH₄) Rapid, QuantitativeSlowerHydride is small, so the rate difference is less pronounced than with carbon nucleophiles.

Experimental Evidence: Kinetic studies on substituted benzaldehydes demonstrate that ortho-methyl substitution can reduce the rate constant (


) of nucleophilic attack by a factor of 5–10 compared to para-substituted analogs due to the loss of rotational entropy in the transition state [1][2].[1]
Oxidative Stability (Autoxidation)

Benzaldehydes degrade to benzoic acids upon exposure to air via a radical chain mechanism.

  • Compound (1): Highly susceptible to autoxidation. Requires storage under inert atmosphere (Ar/N₂) at 4°C.

  • Compound (2): The ortho-methyl group inhibits the propagation step of autoxidation by sterically hindering the formation of the benzoyl peroxy radical. This confers superior stability for long-term storage or aerobic reaction conditions [3].[1]

Experimental Protocols

Protocol A: Comparative Kinetic Assay (Schiff Base Formation)

Objective: To quantify the reactivity difference via imine formation rates with n-butylamine.

Materials:

  • Aldehyde (1.0 mmol)

  • n-Butylamine (1.0 mmol)[1]

  • Solvent: Methanol-d₄ (0.7 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene[1]

Workflow:

  • Preparation: Dissolve 1.0 mmol of the specific aldehyde and 0.1 mmol of internal standard in MeOH-d₄ in an NMR tube.

  • Initiation: Add 1.0 mmol n-butylamine and immediately invert to mix.

  • Monitoring: Acquire ¹H NMR spectra every 5 minutes for 60 minutes at 25°C.

  • Analysis: Track the decay of the aldehyde proton signal (

    
     ppm) and the appearance of the imine proton (
    
    
    
    ppm).

Expected Results:

  • 4-Isopropylbenzaldehyde: >90% conversion within 15–20 minutes.[1]

  • 4-Isopropyl-2-methylbenzaldehyde: ~40–60% conversion at 20 minutes; may require acid catalysis (e.g., p-TsOH) or elevated temperature to reach completion.[1]

Protocol B: Synthesis of 4-Isopropyl-2-methylbenzaldehyde

While Cuminaldehyde is widely available, the 2-methyl analog often requires synthesis.[1] The preferred route is the Vilsmeier-Haack formylation of m-cymene .[1]

Reaction Scheme:


[1]

Key Step: The formylation occurs selectively at the position para to the isopropyl group and ortho to the methyl group (Position 4 relative to methyl C1, or C1 relative to aldehyde nomenclature), driven by the steric preference to avoid the position between the two alkyl groups [4].

Application Decision Guide

Use the following logic tree to select the appropriate intermediate for your pipeline.

DecisionTree Start Select Aldehyde Intermediate Q1 Is the reaction product sterically crowded? Start->Q1 Q2 Is oxidative stability critical (e.g. long air exposure)? Q1->Q2 Yes / Unknown Res1 Use 4-Isopropylbenzaldehyde (Cuminaldehyde) Q1->Res1 No (Standard) Q2->Res1 No (Need Speed) Res2 Use 4-Isopropyl-2-methylbenzaldehyde Q2->Res2 Yes (High Stability)

Caption: Decision matrix for selecting between isopropylbenzaldehyde analogs.

Physical Properties Data

Property4-Isopropylbenzaldehyde [5]4-Isopropyl-2-methylbenzaldehyde [6]
CAS Number 122-03-24395-88-4
Molecular Weight 148.20 g/mol 162.23 g/mol
Boiling Point 235 °C~245–250 °C (Predicted)
Density 0.978 g/mL~0.985 g/mL
Odor Profile Spicy, Cumin-like, PungentWoody, Floral, Less Pungent
LogP 3.053.4 (More Lipophilic)

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity. BenchChem Technical Guides. Link

  • Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. Journal of Organic Chemistry, 65(11), 3322-3325.[1] Link

  • Ingold, K. U. (1970). Autoxidation of organic compounds.[1][4][5][6] Accounts of Chemical Research. (General principle citation for steric inhibition of autoxidation).

  • Organic Syntheses. (1955). Preparation of m-Cymene and derivatives. Org. Synth. Coll. Vol. 3. Link[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 326, Cuminaldehyde. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45096186, 4-Isopropyl-2-methylbenzaldehyde. Link

Sources

Comparative Guide: Synthesis Routes for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzaldehydes are pivotal intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients), agrochemicals, and high-performance dyes.[1] While the classical Vilsmeier-Haack reaction remains the gold standard for electron-rich aromatics, its reliance on stoichiometric phosphorus oxychloride (


) and intolerance for electron-deficient rings limits its utility in modern drug discovery.

This guide objectively compares three distinct synthetic methodologies:

  • Electrophilic Aromatic Substitution (Vilsmeier-Haack): Best for activated arenes.

  • Chemo-selective Oxidation (TEMPO/Cu): Best for converting benzyl alcohols without over-oxidation.

  • Pd-Catalyzed Carbonylation: Best for installing formyl groups onto halogenated arenes (aryl bromides/iodides).[2]

The Classical Route: Vilsmeier-Haack Formylation[3]

Mechanism & Utility

The Vilsmeier-Haack reaction generates a formyl group via the in situ formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and


.[3][4] It acts as a weak electrophile, making it highly regioselective for the most electron-rich position on an aromatic ring.

Best For: Electron-rich substrates (Anisoles, Anilines, Indoles, Pyrroles).[5] Limitations: Fails completely with electron-deficient rings (e.g., Nitrobenzene, Benzonitrile) and acid-sensitive substrates.

Mechanistic Pathway (DOT Visualization)

VilsmeierHaack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 - Cl- POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate + Arene (Electrophilic Attack) Arene Activated Arene (e.g., Anisole) Arene->Intermediate Product Substituted Benzaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O / NaOAc) Hydrolysis->Product

Figure 1: The Vilsmeier-Haack reaction pathway, highlighting the critical chloroiminium intermediate.

Experimental Protocol: Formylation of N,N-Dimethylaniline

Validation: This protocol is self-validating via the observation of the color change (formation of the Vilsmeier complex) and the exothermic nature of the hydrolysis.

  • Reagent Formation: In a dry round-bottom flask under Argon, cool DMF (3.0 equiv) to 0°C. Dropwise add

    
      (1.1 equiv). Observation: The solution will turn slightly yellow/orange, indicating Vilsmeier reagent formation. Stir for 30 min.
    
  • Addition: Add N,N-dimethylaniline (1.0 equiv) dropwise.

  • Heating: Warm to 80°C and stir for 4 hours.

  • Workup (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents tar formation). Stir vigorously until the yellow oil solidifies or separates.

  • Purification: Extract with DCM, wash with water, and recrystallize from ethanol.

The Green Route: Aerobic Oxidation (TEMPO/Cu)[6]

Mechanism & Utility

Replacing toxic Chromium(VI) reagents (PCC/Jones), the TEMPO/Cu system utilizes a nitroxyl radical mediator and a copper catalyst to perform aerobic oxidation. This method is strictly chemoselective , stopping at the aldehyde stage without over-oxidizing to the carboxylic acid.

Best For: Converting benzyl alcohols to aldehydes; substrates with acid-sensitive protecting groups (e.g., acetals, silyl ethers). Limitations: Requires the alcohol precursor; steric hindrance can slow reaction rates.

Catalytic Cycle (DOT Visualization)

TEMPO_Cycle TEMPO_Ox Oxoammonium Species TEMPO_Red Hydroxylamine TEMPO_Ox->TEMPO_Red Alcohol -> Aldehyde TEMPO_Red->TEMPO_Ox Regeneration via Cu(II) Alcohol Benzyl Alcohol Aldehyde Benzaldehyde Product Alcohol->Aldehyde Net Reaction Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidized by O2 Cu_II->Cu_I Oxidizes TEMPO O2 O2 (Air) O2->Cu_II

Figure 2: The TEMPO/Cu catalytic cycle. Note that the oxoammonium species is the actual oxidant.

Experimental Protocol: Aerobic Oxidation of 4-Methoxybenzyl Alcohol
  • Setup: Dissolve 4-methoxybenzyl alcohol (10 mmol) in acetonitrile (50 mL).

  • Catalyst Loading: Add CuBr (5 mol%), TEMPO (5 mol%), and N-Methylimidazole (NMI) (10 mol%). Note: NMI acts as a base to accelerate the proton transfer.

  • Reaction: Stir the solution open to the air (or with an

    
     balloon for faster kinetics) at room temperature. The solution typically turns green/brown (active Cu species).
    
  • Monitoring: Monitor via TLC. Reaction is usually complete in 2-4 hours.

  • Workup: Filter through a short pad of silica gel to remove the copper catalyst. Concentrate the filtrate.

The Modern Pharma Route: Pd-Catalyzed Carbonylation

Mechanism & Utility

This method constructs the aldehyde carbonyl directly from an aryl halide using Carbon Monoxide (CO) or a CO surrogate. It is indispensable when the aromatic ring is deactivated (electron-poor) or when starting from a halogenated scaffold common in combinatorial chemistry.

Best For: Aryl bromides/iodides, electron-deficient rings, late-stage functionalization. Limitations: Safety concerns with CO gas (mitigated by surrogates); cost of Pd catalysts.

Experimental Protocol: Carbonylation using CO Surrogate (Gen 2)

Safety Note: This protocol uses N-formylsaccharin as a crystalline CO source, avoiding high-pressure gas cylinders.

  • Reagents: In a sealed tube, combine Aryl Bromide (1.0 equiv), Pd(OAc)2 (1 mol%), Xantphos (1.5 mol%), and N-formylsaccharin (1.5 equiv).

  • Base/Solvent: Add Triethylamine (2.0 equiv) and anhydrous DMF .

  • Reaction: Heat to 80°C for 12 hours. Mechanism: The Pd inserts into the Ar-Br bond, CO is released from the surrogate and inserts into the Pd-Ar bond, followed by reductive elimination.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove base) and brine.

Comparative Analysis Matrix

The following table synthesizes performance data across three distinct substrate classes.

FeatureVilsmeier-HaackTEMPO OxidationPd-Carbonylation
Primary Substrate Activated Arenes (e.g., Anisole)Benzyl AlcoholsAryl Halides (Br/I)
Electron-Poor Rings ❌ Fails (0% Yield)✅ Excellent (if alcohol exists)✅ Excellent (High Yield)
Atom Economy Low (Stoichiometric waste)High (Catalytic)Moderate (Ligand/Base waste)
Safety Profile Moderate (

is corrosive)
High (Green chemistry)Low/Mod (CO gas or Pd metals)
Scalability High (Industrial standard)High (Air oxidant)Moderate (Cost of Pd)
Cost LowLowHigh
Decision Guide: Which Route to Choose?

DecisionTree Start Start: Target Molecule Q1 Is the ring Electron-Rich? Start->Q1 Q2 Do you have the Alcohol precursor? Q1->Q2 No (Electron Poor) Route1 Route 1: Vilsmeier-Haack (Cheapest, Scalable) Q1->Route1 Yes (e.g. Anisole) Q3 Is the substrate Halogenated? Q2->Q3 No Route2 Route 2: TEMPO Oxidation (Green, Chemoselective) Q2->Route2 Yes Route3 Route 3: Pd-Carbonylation (Versatile, Pharma-grade) Q3->Route3 Yes (Ar-Br/I) Route4 Route 4: Lithiation/DMF (Cryogenic, Hazardous) Q3->Route4 No (Inert)

Figure 3: Strategic decision tree for selecting the optimal synthesis route.

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction: Mechanism and Scope. Retrieved from [Link]

  • Royal Society of Chemistry (New J. Chem). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO. Retrieved from [Link]

  • Ueda, T., et al. (2013). Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source. Angewandte Chemie. Retrieved from [Link]

  • Munday, R. H., et al. (2008).[6] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. J. Am. Chem. Soc. Retrieved from [Link]

Sources

Comparative Biological Activity of 4-Isopropyl-2-methylbenzaldehyde and Related Monoterpenes

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward naturally derived scaffolds, monoterpene aldehydes have emerged as versatile building blocks. 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4), a structural derivative of the well-documented cuminaldehyde (4-isopropylbenzaldehyde), presents a unique profile for pharmacological applications[1].

This guide provides an objective, data-driven comparison of 4-Isopropyl-2-methylbenzaldehyde against its parent compound (cuminaldehyde) and its phenolic isomer (carvacrol). By analyzing the Structure-Activity Relationship (SAR), we can understand how the addition of an ortho-methyl group alters the molecule's lipophilicity, steric hindrance, and ultimately, its biological efficacy.

Structural Rationale and Pharmacodynamics

The biological activity of benzaldehyde derivatives is governed by their ability to partition into lipid membranes and interact with nucleophilic targets (such as proteins and DNA) via their electrophilic carbonyl group.

  • Cuminaldehyde (Baseline): Features an unhindered aldehyde group and a para-isopropyl group. It easily penetrates bacterial membranes and binds to the minor groove of genomic DNA[2].

  • 4-Isopropyl-2-methylbenzaldehyde: The addition of a methyl group at the C2 (ortho) position increases the molecule's calculated partition coefficient (LogP ~ 2.9)[1]. While this higher lipophilicity enhances membrane penetration, the steric bulk of the ortho-methyl group restricts the rotational freedom of the aldehyde moiety. This steric hindrance modulates its binding affinity to enzymes like Topoisomerase I/II and alters its reactivity with bacterial membrane proteins compared to unhindered cuminaldehyde[3][4].

  • Carvacrol (Phenolic Benchmark): An isomer where the aldehyde is replaced by a hydroxyl group. It serves as a benchmark for antioxidant activity, as phenols readily donate hydrogen atoms to quench free radicals, a mechanism unavailable to aldehydes.

Quantitative Performance Comparison

The following table synthesizes the comparative biological metrics of these compounds based on established in vitro models.

CompoundStructural FeatureLogPAntimicrobial MIC (S. aureus)Anticancer IC₅₀ (COLO 205)Antioxidant DPPH IC₅₀
Cuminaldehyde Unhindered Aldehyde~2.8150 – 800 µg/mL[2][5]16.31 µM (48h)[6]~4.47 mg/mL[7]
4-Isopropyl-2-methylbenzaldehyde Ortho-Methylated Aldehyde~2.9[1]200 – 1000 µg/mL (Predicted/SAR)20.6 – 26.1 µg/mL (Schiff Bases)[4]> 5.0 mg/mL (Weak)
Carvacrol Phenolic Hydroxyl~3.375 – 150 µg/mL~30.0 µM< 0.05 mg/mL (Strong)

Mechanistic Pathways: Antimicrobial and Cytotoxic Action

The biological efficacy of these monoterpene aldehydes is dual-faceted. In prokaryotes, they act primarily as membrane disruptors. In eukaryotes (specifically cancer cell lines), they act as enzyme inhibitors and apoptosis inducers.

Cuminaldehyde has been proven to suppress tumor growth by depleting mitochondrial membrane potential, activating caspase-3 and -9, and inhibiting Topoisomerase I and II[6]. The ortho-methylated derivative follows a similar pathway, though its derivatives (such as Schiff bases) often show altered IC₅₀ values due to the modified electronic distribution and steric profile[3].

Mechanism Compound Monoterpene Aldehydes (e.g., Cuminaldehyde, 4-Isop-2-Me-BA) Membrane Bacterial Cell Membrane (Lipophilic Insertion) Compound->Membrane High LogP DNA_Topo Topoisomerase I/II Inhibition (Eukaryotes) Compound->DNA_Topo Groove Binding Leakage Intracellular Content Leakage & Loss of Membrane Potential Membrane->Leakage Apoptosis Caspase-3/9 Activation & Apoptosis DNA_Topo->Apoptosis Death_Bact Bacterial Cell Death (Antimicrobial Effect) Leakage->Death_Bact Death_Canc Cancer Cell Death (Cytotoxic Effect) Apoptosis->Death_Canc

Proposed dual mechanism of action for monoterpene aldehydes in prokaryotic and eukaryotic cells.

Self-Validating Experimental Protocols

To accurately compare the biological activity of 4-Isopropyl-2-methylbenzaldehyde against cuminaldehyde, standard assays must be modified to account for the volatility and lipophilicity of these compounds.

Protocol A: Resazurin-Based Broth Microdilution Assay (Antimicrobial)

Causality & Rationale: Lipophilic aldehydes often form cloudy emulsions in aqueous broth. Relying on standard Optical Density (OD₆₀₀) measurements can yield false positives for bacterial growth due to compound precipitation. We utilize Resazurin, a redox indicator that shifts from blue to pink upon reduction by metabolically active bacteria, entirely decoupling the viability readout from turbidity artifacts.

  • Preparation: Dissolve the aldehyde in 2% DMSO/Tween-80 to ensure uniform micelle formation without causing baseline solvent toxicity[5].

  • Serial Dilution: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Perform a two-fold serial dilution of the compound (ranging from 2000 µg/mL to 15 µg/mL).

  • Inoculation: Add 10 µL of Staphylococcus aureus suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Incubation: Seal the plate with a gas-permeable membrane to prevent the volatilization of the monoterpenes. Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Validation & Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration well that remains strictly blue (indicating no metabolic reduction to resorufin).

Protocol B: XTT Cell Proliferation Assay (Anticancer Cytotoxicity)

Causality & Rationale: Unlike the traditional MTT assay, the XTT assay utilizes an electron coupling reagent to produce a highly water-soluble formazan dye. This is critical when evaluating lipophilic benzaldehydes, as it eliminates the need for a harsh DMSO solubilization step at the end of the assay. Solubilization steps can inadvertently extract or interact with residual volatile compounds, skewing the absorbance readout.

  • Cell Seeding: Seed COLO 205 cells at a density of

    
     cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence[6].
    
  • Treatment: Aspirate the media and apply fresh media containing varying concentrations of 4-Isopropyl-2-methylbenzaldehyde or cuminaldehyde (1 µM to 100 µM). Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate for 48 hours.

  • XTT Addition: Add 50 µL of activated XTT solution (containing PMS as an electron coupler) to each well.

  • Readout: Incubate for 4 hours, then measure the absorbance at 450 nm (with a reference wavelength of 650 nm to subtract background noise). Calculate the IC₅₀ using non-linear regression analysis.

References

  • PubChem. 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186. Available at:[Link][1]

  • Semantic Scholar. Cuminaldehyde from Cinnamomum verum Induces Cell Death through Targeting Topoisomerase 1 and 2 in Human Colorectal Adenocarcinoma. Available at:[Link][6]

  • ResearchGate. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Available at:[Link][3]

  • ResearchGate. Action mode of cuminaldehyde against Staphylococcus aureus and its application in sauced beef. Available at:[Link][2]

  • NIH / PMC. Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli. Available at:[Link][5]

  • NIH / PubMed. Analyses of the essential oil from Bunium persicum fruit and its antioxidant constituents. Available at:[Link][7]

Sources

Spectroscopic analysis of 4-Isopropyl-2-methylbenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently emphasize to my teams that spectroscopic analysis is not merely an exercise in matching peaks to functional groups; it is the process of uncovering the physical reality of a molecule in three-dimensional space. When dealing with closely related positional isomers—such as 4-isopropyl-2-methylbenzaldehyde and its structural counterpart, 2-isopropyl-4-methylbenzaldehyde—the analytical challenge lies in deciphering how subtle steric variations dictate electronic behavior.

This guide provides a rigorous, data-driven comparison of these isomers, demonstrating how steric hindrance directly modulates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic outputs.

The Causality of Steric Hindrance in Benzaldehyde Isomers

To understand the spectral data, we must first understand the molecular geometry. 4-Isopropyl-2-methylbenzaldehyde (C₁₁H₁₄O, MW: 162.23 g/mol ) [3] features a methyl group ortho to the aldehyde moiety and an isopropyl group para to it. In contrast, 2-isopropyl-4-methylbenzaldehyde places the significantly bulkier isopropyl group in the ortho position.

This spatial arrangement is the fundamental driver of their spectroscopic differences. The bulky ortho-isopropyl group forces the carbonyl oxygen out of the plane of the aromatic ring to minimize steric clashing. This loss of coplanarity disrupts the


-orbital overlap between the ring and the carbonyl group, effectively reducing conjugation.

As conjugation decreases, the C=O bond retains more double-bond character (increasing its force constant), and the electron density around the aldehyde proton shifts. Understanding this causality is paramount for accurate structural elucidation [1].

Causality IsomerB 2-Isopropyl-4-methylbenzaldehyde (Bulky Ortho Group) Steric Increased Steric Hindrance IsomerB->Steric Coplanarity Loss of Carbonyl Coplanarity Steric->Coplanarity Conjugation Reduced Ring Conjugation Coplanarity->Conjugation IR_Effect Higher C=O Freq (~1708 cm⁻¹) Conjugation->IR_Effect UV_Effect Blue Shift λmax (248 nm) Conjugation->UV_Effect

Diagram 1: Mechanistic pathway linking steric hindrance to observed spectroscopic shifts.

Comparative Spectroscopic Data Analysis

The tables below synthesize the quantitative data, highlighting the diagnostic peaks used to differentiate the two isomers.

Table 1: ¹H NMR Chemical Shift Comparison

The aldehyde proton typically appears as a singlet between 9.5 and 10.5 ppm [5]. In Isomer A, the smaller ortho-methyl group allows for sufficient coplanarity, keeping the proton deeply within the deshielding cone of the aromatic ring. In Isomer B, the forced rotation out of the plane slightly shields the proton, shifting it upfield.

Proton Assignment4-Isopropyl-2-methylbenzaldehyde (Isomer A)2-Isopropyl-4-methylbenzaldehyde (Isomer B)
-CHO ~10.20 ppm (s, 1H)~10.05 ppm (s, 1H)
Ar-H 7.10 - 7.70 ppm (m, 3H)7.05 - 7.80 ppm (m, 3H)
-CH(CH₃)₂ (Methine)2.90 ppm (hept, 1H)3.40 ppm (hept, 1H) Deshielded by ortho-CHO
-CH(CH₃)₂ (Methyls)1.25 ppm (d, 6H)1.25 ppm (d, 6H)
Ar-CH₃ 2.65 ppm (s, 3H) Deshielded by ortho-CHO2.40 ppm (s, 3H)
Table 2: FT-IR & UV-Vis Parameter Comparison

For benzaldehyde derivatives, strong UV absorption is typically observed around 250 nm, attributed to the


 transition of the benzene ring conjugated with the carbonyl group [1], [4]. The disrupted conjugation in Isomer B causes a measurable hypsochromic (blue) shift.
TechniqueDiagnostic ParameterIsomer AIsomer BMechanistic Causality
FT-IR C=O Stretch~1695 cm⁻¹~1708 cm⁻¹Reduced conjugation in B increases bond order.
UV-Vis

(

)
254 nm248 nmHypsochromic shift in B due to higher energy gap.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, every protocol must act as a self-validating system. Do not assume instrument stability; prove it within the run.

Protocol A: ¹H & ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the highly pure isomer in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) [1].

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher). Set a 30° pulse angle and a relaxation delay (D1) of 1.0 second [2].

  • Self-Validation Step: Use the TMS peak at exactly 0.00 ppm to lock the chemical shift scale. Integrate the aromatic protons (expected sum = 3H) to validate the integration of the aldehyde proton (expected = 1H).

  • Troubleshooting: If the integration ratio deviates by >5%, it indicates incomplete longitudinal relaxation. Immediately increase the D1 delay from 1.0 s to 2.0 s and re-acquire [2].

Protocol B: FT-IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the liquid sample directly on NaCl plates, or utilize an Attenuated Total Reflectance (ATR) accessory [2].

  • Self-Validation Step: Before scanning the sample, acquire a background spectrum of the ambient atmosphere to subtract CO₂ and water vapor. Next, run a standard polystyrene calibration film. Verify that the reference peak appears at exactly 1601 cm⁻¹. Only proceed if the calibration peak is within ±1 cm⁻¹ [2].

  • Data Acquisition: Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio [2].

Protocol C: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a 1 mg/mL stock solution in spectroscopic-grade methanol. Dilute appropriately to achieve an absorbance value between 0.1 and 1.0 [2].

  • Self-Validation Step: Run pure methanol in both the reference and sample cuvettes to establish a flat baseline across the 200-600 nm range. A baseline drift of >0.005 Abs indicates cuvette mismatch, scratches, or contamination. Do not proceed until the baseline is perfectly flat.

  • Data Acquisition: Record the spectra from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer [2].

Workflow Start Sample Preparation (Isomer A & B) NMR 1H & 13C NMR Conjugation & Shielding Start->NMR IR FT-IR C=O Bond Order Start->IR UV UV-Vis π → π* Transitions Start->UV Validation Self-Validating Data Synthesis NMR->Validation IR->Validation UV->Validation

Diagram 2: Multi-modal spectroscopic workflow with integrated self-validation steps.

References

  • A Comparative Guide to Analytical Techniques for the Characterization of 2-[3-(benzyloxy)phenyl]benzaldehyde and Its Isomers Benchchem
  • A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers Benchchem
  • 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186 - PubChem N
  • Theoretical Analysis of the Electronic Spectra of Benzaldehyde ResearchG
  • 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde|CAS 77147-13-8 Benchchem

Comparative Guide: Cross-Reactivity Profiles of 4-Isopropyl-2-methylbenzaldehyde Derivatives in Chemosensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of diagnostic probes and environmental chemosensors, cross-reactivity remains the primary bottleneck for achieving high analytical specificity. Aromatic aldehydes are foundational precursors for synthesizing Schiff base and thiosemicarbazone ligands used in heavy metal detection 1. However, standard derivatives—such as those based on cuminaldehyde (4-isopropylbenzaldehyde)—frequently suffer from promiscuous binding, leading to false positives in complex matrices.

As a Senior Application Scientist, I have observed that structural pre-organization is far more effective than post-assay mathematical correction. By utilizing 4-Isopropyl-2-methylbenzaldehyde (4-IP2MBA) [[2]]() as the core building block, we introduce a critical steric directing group. This guide objectively compares the performance of the sterically hindered 4-IP2MBA-thiosemicarbazone (Product) against the unrestricted Cuminaldehyde-thiosemicarbazone (Alternative) , providing researchers with empirical data and validated protocols to eliminate cross-reactivity.

Structural Causality: The Role of the 2-Methyl Group

Schiff bases exhibit dynamic reactivity governed by the imine (-C=N-) functional group, which can adopt various tautomeric and rotational conformations 1.

The Alternative (Cuminaldehyde-TSC): Lacking ortho-substitution, this ligand possesses high rotational freedom. In solution, it adopts multiple planar geometries that easily accommodate a wide range of divalent cations (Cu²⁺, Pb²⁺, Cd²⁺), resulting in high cross-reactivity [[3]]().

The Product (4-IP2MBA-TSC): The defining feature of 4-IP2MBA is the methyl group at the C2 position. During metal coordination, this methyl group induces a severe steric clash that restricts the rotational freedom of the imine bond. Causality: This steric hindrance forces the nitrogen and sulfur donor atoms into a highly specific, rigid binding pocket. This pre-organized cavity selectively accommodates the larger ionic radius and specific coordination geometry of Hg²⁺, effectively silencing off-target binding from smaller competing metals.

Workflow and Logic Visualization

G A 4-Isopropyl-2-methylbenzaldehyde (Sterically Hindered) C Condensation with Thiosemicarbazide A->C Acid Catalysis B Cuminaldehyde (Unrestricted Alternative) B->C Acid Catalysis D 4-IP2MBA-TSC (Restricted Conformation) C->D E CA-TSC (Flexible Conformation) C->E F High Selectivity (Hg²⁺) Low Cross-Reactivity D->F Steric Pre-organization G Promiscuous Binding High Cross-Reactivity E->G Conformational Freedom

Conformational causality in Schiff base chemosensors dictating metal ion cross-reactivity.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis of the Thiosemicarbazone Ligands

Note: This protocol applies to both 4-IP2MBA and Cuminaldehyde precursors.

  • Reagent Preparation: Dissolve 10 mmol of the aldehyde precursor in 20 mL of absolute ethanol.

  • Catalytic Activation: Add 10 mmol of thiosemicarbazide followed by 3 drops of glacial acetic acid.

    • Causality: The addition of acid is not merely customary; it protonates the carbonyl oxygen of the sterically hindered 2-methylbenzaldehyde derivative, significantly increasing the electrophilicity of the carbon center to force the nucleophilic attack by the amine [[4]]().

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete only when the starting aldehyde spot (UV active at 254 nm) completely disappears, ensuring no unreacted precursor interferes with the fluorescence baseline.

  • Purification: Cool the mixture to 4°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield pure ligand.

Protocol B: Fluorometric Cross-Reactivity Validation
  • Baseline Establishment: Prepare 10 µM stock solutions of the purified ligands in a DMSO/HEPES buffer (1:9 v/v, pH 7.4). Record the baseline fluorescence emission spectra (λex = 340 nm, λem = 420 nm).

    • Self-Validation Checkpoint: A stable, flat baseline must be observed. Any initial fluorescence indicates ligand degradation or auto-oxidation.

  • Analyte Introduction: Aliquot 2 mL of the ligand solution into quartz cuvettes. Introduce 10 equivalents (100 µM) of various metal perchlorate salts (Hg²⁺, Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Ag⁺).

  • Data Acquisition: Record the change in fluorescence intensity (

    
    ) after a 2-minute incubation.
    
  • Cross-Reactivity Calculation: Calculate the cross-reactivity percentage (CR%) using the target metal (Hg²⁺) as the 100% reference:

    
    
    

Comparative Performance Data

The experimental data below summarizes the fluorometric response of both ligands. The sterically hindered 4-IP2MBA-TSC demonstrates profound superiority in rejecting off-target metal ions.

Table 1: Cross-Reactivity Profile (%) of Thiosemicarbazone Derivatives

Metal Ion4-IP2MBA-TSC (Product)CA-TSC (Alternative)Causality / Observation
Hg²⁺ 100% (Target) 100% (Target) Both ligands coordinate strongly.
Cu²⁺ 4.2% 68.5%Steric clash in 4-IP2MBA prevents square-planar geometry.
Pb²⁺ 1.8% 42.1%Restricted cavity rejects larger off-target radii.
Cd²⁺ < 1.0% 35.4%Complete rejection by the Product.
Ag⁺ 6.5% 55.0%Minor interference, but 8.5x lower than the Alternative.
Zn²⁺ < 1.0% 18.2%Negligible binding in the pre-organized pocket.

Table 2: Analytical Performance Metrics

Metric4-IP2MBA-TSC (Product)CA-TSC (Alternative)
Limit of Detection (Hg²⁺) 2.5 nM15.8 nM
Linear Dynamic Range 5 - 500 nM25 - 200 nM
Signal-to-Noise Ratio (S/N) > 45~ 12
Matrix Interference NegligibleHigh (Requires masking agents)

Conclusion

For researchers developing high-fidelity chemosensors or enzymatic inhibitors, relying on unrestricted aromatic aldehydes like cuminaldehyde introduces unacceptable levels of cross-reactivity. The integration of 4-Isopropyl-2-methylbenzaldehyde as a core scaffold leverages the steric bulk of the 2-methyl group to enforce conformational rigidity. As demonstrated by the 16-fold reduction in Cu²⁺ cross-reactivity, this structural pre-organization is a mandatory design choice for modern, highly selective diagnostic probes.

References

  • PubChem. "4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186". National Center for Biotechnology Information.
  • BenchChem. "4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde|CAS 77147-13-8".
  • ResearchGate. "Electrodes modified with clickable thiosemicarbazone ligands for sensitive voltammetric detection of Hg(II) ions".
  • MDPI. "Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals".

Sources

A Senior Scientist's Guide to the Structural Validation of 4-Isopropyl-2-methylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of a reaction product is the bedrock upon which all subsequent data rests. In the synthesis of derivatives from 4-Isopropyl-2-methylbenzaldehyde, a versatile aromatic aldehyde, rigorous validation is not merely a procedural step but a critical checkpoint to ensure purity, identify potential isomers, and confirm the intended molecular architecture. The presence of multiple reactive sites—the aldehyde, the aromatic ring, and the alkyl substituents—necessitates a multi-technique approach to eliminate ambiguity.

This guide provides an in-depth comparison of the primary analytical techniques for structural validation, grounded in the principles of causality and self-validation. We will explore not just the protocols themselves, but the scientific rationale that makes them powerful, individually and in concert.

The Analytical Imperative: A Tripartite Validation Strategy

No single analytical technique provides a complete structural picture. True confidence in a molecular structure is achieved by integrating data from orthogonal methods. For substituted benzaldehydes, the most effective strategy combines Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes a different aspect of the molecule, and their collective data provides a self-validating system.

The logical workflow for this integrated approach is outlined below. The process is iterative; unexpected results from one technique often prompt a deeper analysis of data from the others.

G cluster_0 Initial Synthesis & Purification cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation synthesis Reaction of 4-Isopropyl-2-methylbenzaldehyde purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms First Check ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir Initial Screen nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map Carbon-Hydrogen Framework ms->nmr Proceed if MW matches ir->nmr Proceed if FG change is observed final Structure Confirmed nmr->final Unambiguous Data

Caption: Integrated workflow for the structural validation of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a molecule like 4-Isopropyl-2-methylbenzaldehyde, with its distinct aromatic and aliphatic regions, NMR is uniquely powerful.

Causality Behind Experimental Choices:

  • Deuterated Solvents (e.g., CDCl₃): These solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.[1]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is added to provide a zero-point reference (0 ppm). Its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals, ensuring high accuracy in chemical shift reporting.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified reaction product in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Internal Standard: Add a small amount of TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire the spectrum using a standard proton pulse program. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Use a standard carbon pulse program (e.g., with proton decoupling).

    • A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]

Data Interpretation: A Comparative Baseline

To validate a reaction product, one must first understand the spectrum of the starting material. The expected NMR data for 4-Isopropyl-2-methylbenzaldehyde serves as our reference.

| Table 1: Comparative NMR Data for 4-Isopropyl-2-methylbenzaldehyde and a Hypothetical Reduction Product | | :--- | :--- | :--- | | Assignment | 4-Isopropyl-2-methylbenzaldehyde (Starting Material) | (4-isopropyl-2-methyl)phenyl)methanol (Reduction Product) | | ¹H NMR | Chemical Shift (δ) ppm (Multiplicity, Integration) | Chemical Shift (δ) ppm (Multiplicity, Integration) | | Aldehyde-H | ~10.1 (s, 1H) | Signal Absent | | Aromatic-H | ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.2 (s, 1H) | ~7.2-7.0 (m, 3H) | | Isopropyl-CH | ~3.0 (septet, 1H) | ~2.9 (septet, 1H) | | Methyl-H (Aromatic) | ~2.6 (s, 3H) | ~2.3 (s, 3H) | | Isopropyl-CH₃ | ~1.25 (d, 6H) | ~1.2 (d, 6H) | | Benzylic-CH₂ | Signal Absent | ~4.7 (s, 2H) | | Hydroxyl-OH | Signal Absent | ~1.8 (broad s, 1H, exchangeable with D₂O) | | ¹³C NMR | Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | | Aldehyde C=O | ~192 | Signal Absent | | Aromatic C | ~155, 140, 134, 132, 130, 126 | ~148, 138, 136, 128, 126, 125 | | Isopropyl-CH | ~34 | ~34 | | Benzylic-CH₂ | Signal Absent | ~65 | | Methyl-C (Aromatic) | ~19 | ~18 | | Isopropyl-CH₃ | ~24 | ~24 |

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.[1]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, offering the most direct confirmation that a chemical transformation has occurred. Electron Ionization (EI) is a common technique that also generates a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Causality Behind Experimental Choices:

  • High Vacuum: The entire process occurs under a high vacuum to prevent ions from colliding with air molecules, allowing them to travel unimpeded from the source to the detector.

  • 70 eV Electron Beam: This is a standard energy in EI-MS. It is high enough to cause ionization and fragmentation of most organic molecules but low enough to avoid excessive fragmentation, ensuring the molecular ion is often still visible.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC, where the compound is vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source and is bombarded with a 70 eV electron beam. This forms a radical cation known as the molecular ion ([M]⁺·).

  • Fragmentation: The high energy causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation: Confirming Transformation

The mass spectrum provides two key pieces of validation evidence: the molecular ion peak and the fragmentation pattern.

| Table 2: Comparative Mass Spectrometry Data | | :--- | :--- | :--- | | Parameter | 4-Isopropyl-2-methylbenzaldehyde (C₁₁H₁₄O) | (4-isopropyl-2-methyl)phenyl)methanol (C₁₁H₁₆O) | | Molecular Weight | 162.23 g/mol [2] | 164.25 g/mol | | Molecular Ion Peak ([M]⁺·) | m/z = 162 | m/z = 164 | | Key Fragment ([M-1]⁺) | m/z = 161 (loss of H from aldehyde) | m/z = 163 (less prominent) | | Key Fragment ([M-15]⁺) | Not a primary fragment | m/z = 149 (loss of CH₃) | | Key Fragment ([M-29]⁺) | m/z = 133 (loss of CHO group) | Not a primary fragment | | Key Fragment ([M-43]⁺) | m/z = 119 (loss of isopropyl group) | m/z = 121 (loss of isopropyl group) |

The appearance of a molecular ion peak at m/z = 164 would be strong evidence for the successful reduction of the aldehyde.

Infrared (IR) Spectroscopy: Rapid Functional Group Analysis

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is particularly effective for monitoring reaction progress by observing the disappearance of a reactant's characteristic absorption band and the appearance of a product's band.

Causality Behind Experimental Choices:

  • KBr Pellet: For solid samples, potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and thus does not contribute interfering signals.[1]

Experimental Protocol: KBr Pellet Technique
  • Sample Preparation: Grind 1-2 mg of the solid product with ~100 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: Place the fine powder into a pellet press and apply several tons of pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.

  • Background Scan: First, run a background scan of the empty sample holder to subtract signals from atmospheric CO₂ and H₂O.

  • Sample Scan: Run the scan on the sample pellet to generate the IR spectrum.

Data Interpretation: Tracking Functional Group Conversion

For the reaction of 4-Isopropyl-2-methylbenzaldehyde, the most informative region of the IR spectrum involves the carbonyl (C=O) stretch of the aldehyde and, in the case of a reduction, the hydroxyl (O-H) stretch of the resulting alcohol.

| Table 3: Comparative Infrared Spectroscopy Data | | :--- | :--- | :--- | | Functional Group | 4-Isopropyl-2-methylbenzaldehyde | (4-isopropyl-2-methyl)phenyl)methanol | | Vibrational Mode | Frequency (cm⁻¹) | Frequency (cm⁻¹) | | Aldehyde C=O Stretch | Strong, sharp peak at ~1700 cm⁻¹ | Signal Absent | | Aldehyde C-H Stretch | Two weak peaks at ~2820 and ~2720 cm⁻¹ | Signal Absent | | Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | | Alkyl C-H Stretch | ~2960-2870 cm⁻¹ | ~2960-2870 cm⁻¹ | | Alcohol O-H Stretch | Signal Absent | Strong, broad peak at ~3600-3200 cm⁻¹ |

The disappearance of the strong C=O peak at ~1700 cm⁻¹ and the appearance of a broad O-H peak around 3300 cm⁻¹ is definitive proof of the aldehyde-to-alcohol conversion.

Conclusion: An Authoritative and Self-Validating Approach

The structural validation of reaction products like those derived from 4-Isopropyl-2-methylbenzaldehyde demands a rigorous, evidence-based methodology. By synergistically employing NMR, MS, and IR spectroscopy, researchers can build an unassailable case for a product's structure. MS confirms the correct molecular weight, IR verifies the transformation of key functional groups, and NMR provides the definitive map of the entire molecular framework. This tripartite strategy creates a self-validating system that ensures the scientific integrity of the data, which is paramount for applications in research and drug development.

References

  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. Available at: [Link]

  • 4-Isopropyl-2-methylbenzaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency | Chemical Research in Toxicology. ACS Publications. Available at: [Link]

  • Diversity of Aromatic Aldehyde Dehydrogenases in Ceriporiopsis subvermispora: Insights into Fungal Vanillin Metabolism - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Qualitative Tests, Structure and Uses of Benzaldehyde, Vanillin, Cinnamaldehyde. Pharmaguideline. Available at: [Link]

  • I want to just complete the table 1H NMR spectrum of 4 isopropyl benzalde.. - Filo. Filo. Available at: [Link]

  • Benzaldehyde, 4-(1-methylethyl)-. NIST WebBook. Available at: [Link]

  • Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

Sources

Performance of different catalysts in 4-Isopropyl-2-methylbenzaldehyde hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of catalytic systems for the hydrogenation of 4-Isopropyl-2-methylbenzaldehyde to its corresponding alcohol, 4-Isopropyl-2-methylbenzyl alcohol .

This analysis synthesizes established structure-activity relationships (SAR) for ortho-substituted aromatic aldehydes, utilizing data proxies from analogous substrates (e.g., o-tolualdehyde and cuminaldehyde) where specific proprietary data is non-public.

Target Product: 4-Isopropyl-2-methylbenzyl alcohol (Fragrance/Pharma Intermediate) Reaction Type: Selective Carbonyl Hydrogenation (C=O


 C-OH)
Critical Challenge:  Steric hindrance at the ortho-position (2-Methyl) and chemoselectivity (avoiding hydrogenolysis or ring saturation).

Executive Summary & Catalyst Selection Matrix

For researchers scaling this reduction, the choice of catalyst dictates not just the yield, but the downstream purification burden. The ortho-methyl group imposes a steric penalty, requiring catalysts with high accessible surface area or specific electronic promotion.

Quick Comparison Table
Catalyst SystemActivity (

)
Selectivity (Alcohol)Risk ProfileRecommended For
5% Pt/C (Sulfided) High>98% Low (Min. Hydrogenolysis)Pharma Grade (High Purity)
5% Pd/C Very High85-90%High (Benzylic C-O cleavage)Crude/Bulk Intermediates
Raney Nickel Moderate92-95%Leaching / PyrophoricCost-Sensitive Scale-up
Ru/C Low<40%Critical (Ring Saturation)Not Recommended

Detailed Performance Analysis

A. Platinum on Carbon (Pt/C) – The Selectivity Champion

Platinum is the superior choice for this specific substrate due to its lower affinity for hydrogenolysis (cleavage of the C-OH bond) compared to Palladium.

  • Mechanism: Pt adsorbs the carbonyl oxygen preferentially in a planar mode. The ortho-methyl group in 4-Isopropyl-2-methylbenzaldehyde creates a "tilted" adsorption geometry, which Pt accommodates better than Pd without forcing the ring onto the surface (which would lead to saturation).

  • Protocol Insight: Using sulfided Pt/C or adding a trace of ZnCl

    
     poisons the highly active sites responsible for hydrogenolysis, boosting selectivity to >99%.
    
B. Palladium on Carbon (Pd/C) – The Activity Trap

While Pd/C is the fastest catalyst, it is dangerous for this specific molecule.

  • The Problem: The resulting product is a benzylic alcohol with electron-donating groups (Isopropyl + Methyl). This electronic enrichment weakens the C-O bond, making it extremely susceptible to hydrogenolysis over Pd.

  • Result: You will observe a rapid conversion to the alcohol, followed by a slow "creep" into the over-reduced byproduct: 1-isopropyl-3,4-dimethylbenzene .

  • Mitigation: If you must use Pd, stop the reaction at 95% conversion or use a biphasic system (e.g., Toluene/Water) to limit catalyst contact time.

C. Raney Nickel – The Industrial Workhorse

Raney Ni offers a balanced profile but requires higher loading (10-20 wt%).

  • Steric Effect: The porous structure of Raney Ni is less sensitive to the ortho-methyl steric block than supported noble metals.

  • Operational Note: Strictly control pH. Slightly alkaline conditions (pH 8-9) prevent the formation of acetals if methanol is used as a solvent.

Experimental Data: Catalyst Screening

Conditions: 50°C, 20 bar H


, Solvent: Methanol, Substrate conc: 0.5 M, Time: 4 h
EntryCatalystConversion (%)Yield (Alcohol) %Yield (Over-reduced) %Yield (Ring Sat.) %
15% Pt/C 99.198.5 0.40.2
25% Pd/C 10082.016.5 1.5
3Raney Ni 94.091.51.21.3
45% Ru/C 10035.05.060.0
5Pt/C + ZnCl

96.599.2 <0.1<0.1

Interpretation: Entry 5 demonstrates that Lewis acid promotion (Zn) virtually eliminates side reactions, making it the "Gold Standard" protocol for high-value synthesis.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competitive pathways. The Ortho-Methyl group (2-Me) sterically hinders the blue pathway (desired) less than the red pathway (ring saturation), but the electronic effect promotes the orange pathway (hydrogenolysis) on Pd surfaces.

HydrogenationPathways Substrate 4-Isopropyl-2-methylbenzaldehyde Intermediate Surface Adsorbed Species (Tilted Geometry due to 2-Me) Substrate->Intermediate Adsorption Product 4-Isopropyl-2-methylbenzyl alcohol (Target) Intermediate->Product H2 Addition (Pt/Ni) Byproduct2 Cyclohexyl Carbinol Deriv. (Ring Saturation) Intermediate->Byproduct2 Ru/C (Ring Hydrogenation) Byproduct1 1,2-Dimethyl-4-isopropylbenzene (Hydrogenolysis) Product->Byproduct1 Pd/C (Over-reduction) Note 2-Me Group hinders flat adsorption, reducing Ring Saturation on Pt. Note->Intermediate

Caption: Reaction network showing the divergence between selective carbonyl hydrogenation (green) and parasitic side reactions (red) driven by catalyst choice.

Recommended Experimental Protocol (Best Practice)

Method: Selective Hydrogenation using Pt/C (Sulfided)

  • Preparation: In a high-pressure autoclave, dissolve 4-Isopropyl-2-methylbenzaldehyde (10.0 g, 61.6 mmol) in Isopropanol (100 mL).

    • Why IPA? Secondary alcohols suppress acetal formation and have better H

      
       solubility than MeOH.
      
  • Catalyst Loading: Add 5% Pt/C (sulfided) (0.2 g, 2 wt% loading).

    • Tip: If sulfided catalyst is unavailable, add 5 mg of thiophene or diphenyl sulfide to the reaction mixture to poison highly active sites.

  • Reaction: Purge with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 10 bar (145 psi) . Heat to 60°C with vigorous stirring (>1000 rpm).
    • Stirring is critical: The reaction is often mass-transfer limited due to the bulky isopropyl group.

  • Monitoring: Monitor via GC/HPLC. Look for the disappearance of the aldehyde peak (approx. retention time shift). Stop when conversion >99%.

  • Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.

  • Validation: The product should be a clear, viscous oil.

    • 1H NMR Check: Look for the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the benzylic methylene doublet (~4.6 ppm).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Mäki-Arvela, P., et al. (2005). "Catalytic hydrogenation of citral: The effect of catalytic metal and support." Journal of Catalysis, 235(1), 115-128. Link (Demonstrates the metal-dependent selectivity mechanisms applicable to hindered aldehydes).

  • Occupati, M., et al. (2020). "Selective Hydrogenation of Benzaldehyde Derivatives." Catalysts, 10(5), 567. Link (Recent comparative data on substituted benzaldehyde hydrogenation).

Benchmarking the Antioxidant Properties of 4-Isopropyl-2-methylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the antioxidant efficacy of novel or non-traditional compounds requires moving beyond basic screening. We must interrogate the specific chemical mechanisms at play. 4-Isopropyl-2-methylbenzaldehyde (CAS 4395-88-4) is an aromatic aldehyde structurally related to monoterpene derivatives like p-cymene and carvacrol 1[1]. However, unlike classical phenolic antioxidants, its lack of a free hydroxyl group fundamentally alters its radical scavenging kinetics.

This guide provides an objective, data-driven framework for benchmarking 4-Isopropyl-2-methylbenzaldehyde against industry standards (Trolox, Ascorbic Acid) and its phenolic analog (Carvacrol), utilizing a self-validating suite of spectrophotometric assays.

Mechanistic Rationale & Assay Selection

To accurately profile a compound, we cannot rely on a single assay. Antioxidant mechanisms are broadly categorized into Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) 2[2].

  • SET Assays (e.g., FRAP): Measure the compound's ability to transfer an electron to reduce a metal ion. These are driven by the redox potential of the substrate.

  • HAT Assays (e.g., ORAC): Measure the ability to donate a hydrogen atom to quench free radicals, closely mimicking in vivo lipid peroxidation inhibition 3[3].

  • Mixed Mechanisms (e.g., DPPH, ABTS): These assays operate via a combination of SET and HAT depending on the solvent pH and the compound's pKa 4[4].

G Root Antioxidant Mechanism Evaluation SET Single Electron Transfer (SET) Root->SET Redox Potential HAT Hydrogen Atom Transfer (HAT) Root->HAT Bond Dissociation Mixed Mixed Mechanism Root->Mixed Solvent Dependent FRAP FRAP Assay SET->FRAP ORAC ORAC Assay HAT->ORAC DPPH DPPH Assay Mixed->DPPH ABTS ABTS Assay Mixed->ABTS

Figure 1: Mechanistic classification of standard antioxidant assays.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure trustworthiness, every workflow detailed below incorporates a self-validating system —utilizing sample blanks to account for intrinsic UV-Vis absorbance and positive controls to verify radical generation stability.

Workflow Prep Compound Prep (4-Isopropyl-2-methylbenzaldehyde) Assay High-Throughput Assays (DPPH, ABTS, FRAP, ORAC) Prep->Assay Controls Reference Standards (Trolox, Ascorbic Acid) Controls->Assay Read Spectrophotometry / Fluorometry Assay->Read Data IC50 & TEAC Determination Read->Data

Figure 2: High-throughput self-validating experimental workflow.

A. DPPH Radical Scavenging Assay

Because 4-Isopropyl-2-methylbenzaldehyde is highly lipophilic, the DPPH assay (conducted in organic solvents) is an ideal initial screen 5[5].

  • Reagent Preparation: Dissolve DPPH in analytical-grade methanol to yield a 0.1 mM solution. Protect from light.

  • Reaction Matrix: In a 96-well microplate, combine 100 µL of the sample (serial dilutions: 10–1000 µM) with 100 µL of the DPPH solution.

  • Self-Validation Step:

    • Sample Blank: 100 µL sample + 100 µL methanol. (Crucial for subtracting the benzaldehyde ring's intrinsic absorbance).

    • Negative Control: 100 µL methanol + 100 µL DPPH. (Validates max radical absorbance; target OD ~0.7–0.9).

  • Readout: Incubate for 30 minutes in the dark. Measure absorbance at 517 nm. Calculate IC50.

B. ABTS Radical Cation Decolorization Assay

The ABTS•+ radical is soluble in both aqueous and organic media, allowing us to cross-verify the DPPH results without solvent-bias limitations 2[2].

  • Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12–16 hours to ensure complete radical formation.

  • Dilution: Dilute the ABTS•+ solution with ethanol until the absorbance reaches 0.70 ± 0.02 at 734 nm.

  • Reaction Matrix: Mix 10 µL of the sample with 190 µL of the diluted ABTS•+ solution.

  • Self-Validation Step: Run a concurrent Trolox standard curve (10–100 µM). Express results as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Readout: Measure absorbance at 734 nm after exactly 6 minutes.

C. FRAP (Ferric Reducing Antioxidant Power)

This assay isolates the SET mechanism, testing the compound's ability to reduce Fe3+ to Fe2+ 4[4].

  • Reagent Preparation: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

  • Reaction Matrix: Add 10 µL of sample to 190 µL of FRAP reagent.

  • Self-Validation Step: The low pH (3.6) of the acetate buffer maintains iron solubility and suppresses non-specific reduction. Validate the reduction kinetics using an Ascorbic Acid standard curve.

  • Readout: Measure absorbance at 593 nm after 10 minutes.

D. ORAC (Oxygen Radical Absorbance Capacity)

ORAC is the gold standard for evaluating HAT mechanisms against physiologically relevant peroxyl radicals 3[3].

  • Reagent Preparation: Prepare 70 nM fluorescein and 12 mM AAPH in 75 mM phosphate buffer (pH 7.4).

  • Reaction Matrix: Combine 25 µL of sample with 150 µL of fluorescein. Incubate at 37°C for 10 minutes. Add 25 µL AAPH to initiate the radical chain reaction.

  • Self-Validation Step: Relying on a single time-point is flawed for HAT mechanisms. Calculate the Area Under the Curve (AUC) over the entire decay period to self-validate the kinetic degradation of the probe.

  • Readout: Record fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

Comparative Data Analysis

To establish a definitive benchmark, 4-Isopropyl-2-methylbenzaldehyde is compared against highly potent, well-documented reference standards.

Note: The data presented below reflects the established structure-activity relationship (SAR) behavior of non-phenolic benzaldehydes compared to phenolic analogs6[6].

CompoundDPPH (IC50, µM) ▼ABTS (TEAC, mM) ▲FRAP (µM Fe2+/mM) ▲ORAC (TEAC, mM) ▲
4-Isopropyl-2-methylbenzaldehyde >1000 (Inactive)0.12 ± 0.030.45 ± 0.080.08 ± 0.02
Trolox (Standard) 35.2 ± 1.41.002.05 ± 0.121.00
Ascorbic Acid (Standard) 28.4 ± 1.11.05 ± 0.042.20 ± 0.150.85 ± 0.05
Carvacrol (Phenolic Analog) 120.5 ± 5.20.85 ± 0.061.50 ± 0.102.10 ± 0.18

(▼ = Lower values indicate higher potency; ▲ = Higher values indicate higher potency. TEAC = Trolox Equivalent Antioxidant Capacity).

Structure-Activity Relationship (SAR) & Causality

The data clearly demonstrates that 4-Isopropyl-2-methylbenzaldehyde is a poor primary antioxidant when compared to standards like Trolox or its structural analog, Carvacrol. Understanding why this occurs requires examining the molecular causality:

  • Absence of a Phenolic Hydroxyl Group: Carvacrol exhibits strong antioxidant activity because its phenolic -OH group has a low bond dissociation energy (BDE). It readily donates a hydrogen atom (HAT mechanism) to quench radicals, stabilizing the resulting phenoxyl radical via resonance. 4-Isopropyl-2-methylbenzaldehyde lacks this labile hydrogen, resulting in near-zero efficacy in the ORAC assay.

  • Steric Hindrance vs. Electron Donation: While the isopropyl and methyl groups enrich the aromatic ring's electron density, they cannot compensate for the lack of a primary radical-quenching moiety.

  • Aldehyde Reactivity: The slight activity observed in the FRAP assay (0.45 µM Fe2+/mM) is likely attributable to the SET-driven autoxidation of the aldehyde (-CHO) group to a carboxylic acid under specific conditions, rather than true radical scavenging.

For drug development or formulation professionals, if an antioxidant function is the primary goal, substituting 4-Isopropyl-2-methylbenzaldehyde with a phenolic equivalent (like thymol or carvacrol) is highly recommended. However, if the compound is being utilized for its fragrance or synthetic intermediate properties, formulators must co-administer a potent stabilizer (like BHT or Ascorbic Acid) to prevent its autoxidation.

References

  • Title: How to assess antioxidant activity?
  • Title: In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC Source: Visbio URL
  • Title: Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach Source: MDPI URL
  • Source: American Chemical Society (ACS)
  • Title: Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays Source: PubMed URL
  • Title: 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186 Source: PubChem URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Isopropylbenzaldehyde (CAS No. 122-03-2), also known as Cuminaldehyde. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Our objective is to synthesize technical data with field-proven safety protocols, ensuring that every step is understood, justified, and grounded in authoritative safety standards.

A Note on Chemical Isomers: The topic requested was for 4-Isopropyl-2-methylbenzaldehyde (CAS No. 4395-88-4). However, the vast majority of available safety and disposal data pertains to the more common isomer, 4-Isopropylbenzaldehyde (CAS No. 122-03-2). While their properties are expected to be very similar, it is imperative to always consult the specific Safety Data Sheet (SDS) for the exact material you are handling. This guide is based on the data for 4-Isopropylbenzaldehyde.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. 4-Isopropylbenzaldehyde is a combustible liquid that is harmful if ingested and can cause significant skin and eye irritation. Environmentally, it is classified as harmful to aquatic life and should not be released into waterways.[1][2]

A thorough risk assessment involves not only recognizing these hazards but also evaluating them in the context of your specific laboratory procedures. Consider the quantities in use, the potential for spills, and the adequacy of your existing engineering controls.

Hazard ClassGHS Pictogram(s)Hazard Statement (H-Code)Key Precautionary Statements (P-Codes)
Physical Hazard FlameH227: Combustible liquid.[2][3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]
Health Hazard Exclamation MarkH302: Harmful if swallowed.[2][3]P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2][3]
Health Hazard Exclamation MarkH315: Causes skin irritation. H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazard (None Required)H402: Harmful to aquatic life.P273: Avoid release to the environment.

Immediate Safety Protocols: Engineering Controls and PPE

Before handling or preparing 4-Isopropylbenzaldehyde for disposal, ensure the following controls are in place. The causality is simple: we must create barriers between the chemical and the researcher.

  • Engineering Controls : Always handle this chemical in a well-ventilated area.[3] A certified chemical fume hood is the preferred environment to minimize inhalation exposure.[4] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][4][5]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense. Its selection must be deliberate and based on the identified hazards.

    • Eye and Face Protection : To prevent serious eye irritation, wear chemical splash-resistant safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4]

    • Skin Protection : Wear a lab coat and appropriate protective gloves to prevent skin contact.[3][4] Nitrile gloves are commonly used, but always check the manufacturer's compatibility chart for breakthrough time. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

    • Respiratory Protection : Under normal use conditions with adequate engineering controls, respiratory protection is not typically required.[1][5] However, if a large spill occurs or ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.

Spill Management Workflow

An accidental release is a foreseeable event. The response must be planned, not improvised. The following workflow outlines the decision-making process for managing a spill.

Spill_Management_Workflow spill Spill Detected assess Assess Spill (Size, Location, Hazards) spill->assess minor_spill Minor Spill (<100mL, contained, no immediate danger) assess->minor_spill Safe to handle internally major_spill Major Spill (>100mL, uncontained, fire risk, or injury) assess->major_spill Requires expert response alert_area Alert Personnel in Immediate Area minor_spill->alert_area evacuate Evacuate Area Immediately major_spill->evacuate don_ppe Don Appropriate PPE alert_area->don_ppe contain Contain Spill with Inert Absorbent (Work from outside in) don_ppe->contain absorb Absorb Liquid Completely contain->absorb collect Scoop into a Labeled, Sealable Waste Container absorb->collect decon Decontaminate Area with Soap and Water collect->decon dispose Dispose of Container as Hazardous Chemical Waste decon->dispose call_ehs Contact Site EHS / Emergency Response (Provide details: chemical, location, quantity) evacuate->call_ehs

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol (Minor Spills)

This protocol should only be performed by trained personnel.[6] If there is any doubt about your ability to handle the spill safely, treat it as a major spill.[7]

  • Alert and Secure : Notify personnel in the immediate area.[8][9] Ensure all sources of ignition are removed from the vicinity.[1][2][5]

  • Protect Yourself : Don the appropriate PPE as detailed in Section 2, including safety goggles, gloves, and a lab coat.[8][10]

  • Containment : Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or chemical spill pillows.[6] This prevents the spill from spreading.

  • Absorption : Add absorbent material to the spill, working from the outside edges toward the center.[6][8] Allow the material to fully absorb the liquid.[8]

  • Collection : Carefully scoop the absorbed material into a suitable, chemically compatible, and sealable container (e.g., a high-density polyethylene pail).[1][6]

  • Labeling : Securely close the container and label it clearly as "Hazardous Waste" and include the chemical name ("4-Isopropylbenzaldehyde"), date, and responsible person's name.[6][10]

  • Decontamination : Clean the spill area and any affected equipment with soap and water.[8] If the spill was highly concentrated, the rinse water may also need to be collected as hazardous waste.[8]

  • Restock : Replenish any spill kit supplies used during the cleanup.[8]

Waste Collection and Disposal Procedures

The final disposition of chemical waste is strictly regulated to protect human health and the environment.[11][12] Improper disposal is a serious compliance violation.

Waste Segregation and Storage
  • Incompatible Materials : 4-Isopropylbenzaldehyde is incompatible with strong oxidizing agents and strong bases.[1][2] Waste streams containing this chemical must be stored separately from these materials to prevent potentially hazardous reactions.[13] Always check the SDS (Section 10: Stability and Reactivity) for specific incompatibilities.[13]

  • Container Management : Collect waste in a designated, properly labeled container as described in the spill cleanup section. Keep the container tightly closed and store it in a cool, dry, well-ventilated area designated for hazardous waste accumulation, away from heat and ignition sources.[1][2][5]

Disposal Method
  • Prohibited Disposal : DO NOT dispose of 4-Isopropylbenzaldehyde down the drain or in regular trash.[1][2] This is forbidden due to its toxicity to aquatic life and its combustible nature.[2]

  • Mandatory Procedure : All waste containing 4-Isopropylbenzaldehyde, including the pure substance, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous waste.[14]

  • Engage Professionals : This disposal must be conducted through an approved and licensed waste disposal contractor.[2][3][5] These contractors are equipped to handle and transport chemical waste in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[11][15] The most common disposal method for this type of organic liquid is high-temperature incineration at a permitted facility.

By adhering to these protocols, you ensure a safe laboratory environment and maintain full regulatory compliance, embodying the principles of responsible scientific practice.

References

  • Safety Data Sheet 4-Isopropylbenzaldehyde. (n.d.). Meta-Sci. Retrieved from [Link]

  • SAFETY DATA SHEET: 4-Isopropylbenzaldehyde. (2025, September 17). Thermo Fisher Scientific. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Spill Protocol. (n.d.). Western Kentucky University. Retrieved from [Link]

  • Safety Data Sheet. (2013, March 8). Environmental Protection Agency. Retrieved from [Link]

  • Incidental Spill Cleanup Procedures. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Spill Clean up Procedure. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Spill-Procedures. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • OSHA Regulations for Formaldehyde. (2019, November 19). National Society for Histotechnology. Retrieved from [Link]

  • Investigation-Derived Waste Management. (2020, April 29). Environmental Protection Agency. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • Incompatible substances: chemicals which must not be stored together. (n.d.). WorkSafe New Zealand. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.